molecular formula C13H15N3 B2393751 2-Piperidinoquinoxaline CAS No. 34548-26-0

2-Piperidinoquinoxaline

Katalognummer: B2393751
CAS-Nummer: 34548-26-0
Molekulargewicht: 213.284
InChI-Schlüssel: GQTSYWFVBMPVBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Piperidinoquinoxaline is a chemical hybrid incorporating a quinoxaline core, a privileged scaffold in medicinal chemistry, with a piperidine moiety. This combination is of significant interest in antibacterial and antimycobacterial research, particularly in the development of agents against drug-resistant strains . The quinoxaline scaffold is a known component of various antibiotics and is extensively investigated for its diverse biological activities, including antimicrobial and anticancer properties . The integration of the piperidine ring, a common feature in pharmacologically active molecules, is a strategic approach in drug design that can enhance a compound's binding affinity and metabolic stability . While the specific mechanism of action for 2-Piperidinoquinoxaline is a subject of ongoing research, related quinoxaline derivatives have been demonstrated to function by targeting and inhibiting bacterial DNA gyrase, a critical enzyme for microbial DNA replication . Other quinoxaline-based compounds, specifically the 1,4-dioxide derivatives, have shown a mechanism that involves acting as DNA-damaging agents, leading to the death of microbial cells, including Mycobacterium tuberculosis . This makes 2-Piperidinoquinoxaline a valuable chemical tool for researchers exploring novel pathways to combat multidrug-resistant bacterial and mycobacterial infections. Its structure serves as a promising precursor for synthesizing new derivatives and for conducting in-depth studies on enzyme inhibition and mechanism-of-action profiling. The compound is provided for research purposes to further investigate its potential in these critical areas.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSYWFVBMPVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-Piperidinoquinoxaline (also known as 2-(piperidin-1-yl)quinoxaline). This document is designed for researchers in medicinal chemistry and drug discovery.

Structural Dynamics, Synthetic Pathways, and Pharmacological Potential

Executive Summary

2-Piperidinoquinoxaline represents a critical scaffold in medicinal chemistry, merging the electron-deficient quinoxaline core with the lipophilic, non-aromatic piperidine ring. This hybrid structure exploits the "push-pull" electronic effect, where the nitrogen lone pair of the piperidine donates electron density into the diazine ring, modulating reactivity and binding affinity. This guide analyzes its molecular architecture, validates synthetic protocols via nucleophilic aromatic substitution (


), and maps its potential as a kinase inhibitor and antimicrobial agent.
Molecular Architecture & Electronic Properties

The molecule (


) consists of a bicyclic quinoxaline heterocycle substituted at the C2 position by a piperidine moiety.
1.1 Structural Specifications
PropertyData
IUPAC Name 2-(Piperidin-1-yl)quinoxaline
Molecular Formula

Molecular Weight 213.28 g/mol
CAS Number 13080-69-8 (Derivative Ref: 76052-62-5 for HCl salt)
LogP (Predicted) ~2.9 (Lipophilic)
H-Bond Acceptors 3 (N1, N4, Piperidine N)
H-Bond Donors 0
Rotatable Bonds 1 (C2-N bond)
1.2 Electronic "Push-Pull" System

The quinoxaline ring is naturally electron-deficient (π-deficient) due to the two imine nitrogens. The piperidine ring acts as a secondary amine donor.

  • N1/N4 Nitrogens: Act as weak bases (

    
     for unsubstituted quinoxaline).
    
  • Piperidine Nitrogen: The lone pair participates in resonance with the quinoxaline ring, increasing electron density at the C3, C5, and C8 positions, potentially altering metabolic stability and solubility.

  • Conformation: The piperidine ring typically adopts a chair conformation, while the C2-N bond exhibits restricted rotation due to partial double-bond character (amidine-like resonance).

Synthetic Pathways & Process Chemistry

The most robust synthetic route is Nucleophilic Aromatic Substitution (


) . This reaction is favored by the electron-withdrawing nature of the pyrazine ring, which activates the C2-position for nucleophilic attack.
2.1 Synthesis Protocol:

Displacement

Reagents: 2-Chloroquinoxaline (Substrate), Piperidine (Nucleophile/Base), Ethanol or DMF (Solvent).

Mechanism:

  • Addition: Piperidine attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrazine ring and forming a Meisenheimer-like anionic intermediate.

  • Elimination: The chloride anion acts as a leaving group, restoring aromaticity and yielding the product.

Step-by-Step Experimental Protocol:

  • Preparation: Dissolve 2-chloroquinoxaline (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add piperidine (2.5 eq, 25 mmol) dropwise. Note: Excess piperidine acts as a scavenger for the HCl by-product.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.

2.2 Reaction Mechanism Visualization

The following diagram illustrates the


 pathway and the transition states involved.

SNAr_Mechanism Reactants Reactants 2-Chloroquinoxaline + Piperidine TS Transition State (Meisenheimer Complex) Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Addition) Product Product 2-Piperidinoquinoxaline + Piperidinium Chloride TS->Product Cl- Elimination (Aromatization)

Figure 1: Nucleophilic Aromatic Substitution (


) mechanism transforming 2-chloroquinoxaline into 2-piperidinoquinoxaline.
Physicochemical Characterization

Reliable characterization is essential for validating the synthesis.

3.1 NMR Spectroscopy (Predicted/Typical)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region:

      
       8.60 (s, 1H, H-3), 7.90 (d, 1H, H-8), 7.70 (d, 1H, H-5), 7.55–7.40 (m, 2H, H-6, H-7).
      
    • Aliphatic Region:

      
       3.80 (m, 4H, 
      
      
      
      ), 1.75 (m, 6H,
      
      
      ).
    • Interpretation: The singlet at 8.60 ppm is characteristic of the quinoxaline H-3 proton. The downfield shift of the piperidine

      
       (3.80 ppm) confirms attachment to the aromatic ring.
      
3.2 Mass Spectrometry
  • ESI-MS:

    
     m/z.
    
  • Fragmentation: Loss of the piperidine ring or ring opening may be observed at higher collision energies.

3.3 Solubility Profile
  • Soluble: Chloroform, Dichloromethane, DMSO, Ethanol (hot).

  • Insoluble: Water (neutral pH). Solubility increases significantly in acidic media (pH < 2) due to protonation of the quinoxaline nitrogens.

Pharmacological & Biological Profile

The 2-piperidinoquinoxaline scaffold is a "privileged structure" in drug discovery, serving as a template for various therapeutic agents.

4.1 Biological Targets & Mechanisms
  • Kinase Inhibition: The planar quinoxaline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The piperidine ring projects into the solvent-accessible region, improving solubility and pharmacokinetic properties.

  • DNA Intercalation: The planar tricyclic system (if fused further) or the bicyclic core itself can intercalate between DNA base pairs, inhibiting replication.

  • Antimicrobial Activity: Derivatives have shown potency against M. tuberculosis and various Gram-positive bacteria by disrupting cell wall synthesis or electron transport.

4.2 Structure-Activity Relationship (SAR) Map

Modifications to the core structure yield specific biological outcomes:

SAR_Map Core 2-Piperidinoquinoxaline (Scaffold) Pos3 Position 3 (C-H) Substitution with aryl/heteroaryl increases kinase selectivity Core->Pos3 Pos67 Positions 6 & 7 Electron-withdrawing groups (F, Cl, NO2) enhance metabolic stability Core->Pos67 PipRing Piperidine Ring Morpholine/Piperazine analogs alter solubility & LogP Core->PipRing

Figure 2: Structure-Activity Relationship (SAR) mapping for the optimization of 2-piperidinoquinoxaline derivatives.

References
  • Synthesis & Reactivity: Fathalla, M. F., et al. "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects." ResearchGate, 2025. Link

  • Biological Activity (Anticancer): Kalalbandi, V. K. A., et al. "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents."[1][2] ACS Omega, 2022. Link

  • General Quinoxaline Pharmacology: Pereira, J. A., et al. "Quinoxaline derivatives: A comprehensive review of biological activities." European Journal of Medicinal Chemistry, 2015. Link

  • Precursor Properties (2-Chloroquinoxaline): National Center for Biotechnology Information. "PubChem Compound Summary for CID 15024, 2-Chloroquinoxaline." PubChem, 2025.[3] Link

  • Piperidine Precursor: National Institute of Standards and Technology. "Piperidine."[4][5] NIST Chemistry WebBook, 2024. Link

Sources

Biological Activity of 2-Piperidinoquinoxaline Derivatives: A Technical Guide to Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold—a bioisostere of naphthalene, quinoline, and pteridine—is a privileged pharmacophore in medicinal chemistry and agrochemicals. While the planar bicyclic core is inherently active, functionalization at the C2 and C3 positions dramatically alters its pharmacological profile. Specifically, the introduction of a piperidine ring to form 2-piperidinoquinoxaline derivatives breaks the planar geometry, enhances lipophilicity, and modulates the electron density of the deactivated pyrazine ring. This whitepaper synthesizes current literature to explore the biological activities, structural causality, and self-validating synthetic workflows associated with this highly versatile class of compounds.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of quinoxalines stems from the two nitrogen atoms in the pyrazine ring, which act as potent hydrogen bond acceptors. However, unsubstituted quinoxalines are often too planar, leading to non-specific DNA intercalation and off-target toxicity.

By introducing a piperidine moiety via nucleophilic aromatic substitution, we achieve three critical structural upgrades:

  • Electronic Modulation: The lone pair on the piperidine nitrogen donates electron density into the electron-deficient quinoxaline core via resonance, tuning the oxidation potential of the molecule.

  • Steric Hindrance: The bulky, non-planar aliphatic ring forces adjacent substituents (e.g., a C2-phenyl group) out of plane, creating a distinct 3D conformation that enhances binding selectivity in deep enzymatic pockets.

  • Physicochemical Tuning: The basic tertiary amine of the piperidine ring can be protonated at physiological pH, improving aqueous solubility while maintaining a high LogP for membrane permeability.

Biological Activity Profiles

Agrochemical Applications (Herbicidal Activity)

In agrochemical development, target selectivity is paramount to avoid toxicity to non-target crops and mammals. Derivatives such as 2-phenyl-3-piperidinoquinoxaline have been successfully developed and patented as potent, selective herbicides[1]. The specific twist angle induced by the steric clash between the piperidine and phenyl rings allows the molecule to selectively inhibit plant-specific biosynthetic enzymes without cross-reacting with mammalian orthologs.

Neuropharmacology: NMDA Receptor Antagonism

Quinoxalines exhibit a wide variety of biological activities within the central nervous system, most notably acting as NMDA (N-methyl-D-aspartate) antagonists targeting the glycine binding site. The rigid bicyclic core mimics the endogenous ligand, while the piperidino-substitution allows for fine-tuning of blood-brain barrier (BBB) penetration. This makes them highly valuable in the development of neuroprotective agents for ischemic stroke and neurodegenerative diseases.

Oncology and Antimicrobial Potential

The quinoxaline scaffold is intrinsic to potent antitumor agents like the peptide antibiotic echinomycin, which operates via DNA intercalation. Furthermore, quinoxaline 1,4-dioxides and 3-alkylaminoquinoxaline-2(1H)-thiones possess well-documented antibacterial and antimicrobial activities[2].

In advanced phototherapeutics, functionalized derivatives such as 6-nitro-5-piperidinoquinoxaline are synthesized as chemoselective intermediates[3]. These are often explored as ligands in photoactive ruthenium complexes, which trigger targeted photo-induced electron transfer (PET) to guanine bases in DNA, resulting in highly controlled photocytotoxic (anticancer) activity[3].

Quantitative Structure-Activity Data

To facilitate comparative analysis, the biological targets and structural functions of key quinoxaline and piperidinoquinoxaline derivatives are summarized below.

Compound Class / DerivativePrimary TargetBiological ActivityStructural Function of PiperidineRef
2-Phenyl-3-piperidinoquinoxaline Plant EnzymesSelective HerbicidalImparts steric bulk for target selectivity[1]
Quinoxaline 1,4-dioxides Bacterial Cell Wall / DNAAntibacterialN/A (Core scaffold activity)
Echinomycin DNAAntitumor / IntercalationN/A (Core scaffold activity)
3-Piperidinoquinoxaline-2-thione Microbial targetsAntimicrobialEnhances lipophilicity (LogP)[2]
6-Nitro-5-piperidinoquinoxaline DNA (via Ru-complexes)Photocytotoxic (PET)Modulates electron density of the core[3]

Mechanistic Pathways

The following diagram illustrates the divergent pharmacological pathways activated by the piperidinoquinoxaline pharmacophore.

MoA Core 2-Piperidinoquinoxaline Derivatives NMDA NMDA Receptor (Glycine Site) Core->NMDA DNA DNA Intercalation & PET Core->DNA Plant Plant Enzyme Inhibition Core->Plant CNS Neuroprotection (CNS Activity) NMDA->CNS Apop Apoptosis / Anticancer DNA->Apop Weed Selective Herbicidal Action Plant->Weed

Pharmacological mechanisms of action for piperidinoquinoxaline derivatives.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of the core intermediate, 2-chloro-3-piperidinoquinoxaline , must be approached as a self-validating system.

Causality of the Reaction Design

2,3-dichloroquinoxaline is highly electrophilic. The first nucleophilic attack by piperidine is rapid. However, the resulting 2-chloro-3-piperidinoquinoxaline is significantly less electrophilic because the piperidine nitrogen donates electron density into the pyrazine ring. This electronic deactivation intrinsically prevents over-reaction to the 2,3-dipiperidino byproduct, making the system self-regulating at room temperature.

SynthesisWorkflow SM 2,3-Dichloroquinoxaline (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Nuc Piperidine (Nucleophile) Nuc->SNAr Int 2-Chloro-3-piperidinoquinoxaline (Intermediate) SNAr->Int Regioselective Addition Coupling Cross-Coupling (e.g., Suzuki-Miyaura) Int->Coupling Pd Catalyst Target 2-Aryl-3-piperidinoquinoxaline (Target) Coupling->Target Yield >80%

Workflow for the regioselective synthesis of 2-aryl-3-piperidinoquinoxaline derivatives.

Step-by-Step Protocol
  • Reaction Setup: Dissolve 10 mmol of 2,3-dichloroquinoxaline in 20 mL of anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction without competing as a nucleophile.

  • Reagent Addition: Add 11 mmol of piperidine and 12 mmol of triethylamine (Et₃N) dropwise at 0 °C.

    • Causality: Et₃N acts as an auxiliary non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the piperidine nucleophile.

  • In-Process Self-Validation (TLC): Stir at room temperature for 2 hours. Spot the reaction mixture on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc).

    • Validation Check: The starting material (R_f ~0.7) should disappear, replaced by a bright UV-active product spot (R_f ~0.5). If the starting material persists, the system signals incomplete conversion; add 0.5 mmol of piperidine and stir for an additional 30 minutes.

  • Workup & Isolation: Quench the reaction with 50 mL of ice-cold distilled water to precipitate the product. Filter the solid under vacuum and wash with cold water.

    • Causality: The product is highly lipophilic and insoluble in water, allowing for a rapid, solvent-free purification step.

  • Final Analytical Validation: Analyze the dried solid via ¹H-NMR (CDCl₃).

    • Validation Check: Confirm the disappearance of the symmetrical aromatic multiplet of the starting material, and verify the appearance of aliphatic piperidine signals (multiplets at δ 1.6–1.8 ppm and 3.6–3.8 ppm).

References

  • Product Class 15: Quinoxalines. Thieme Connect.
  • Recent progress in the quinoxaline chemistry. synthesis and biological activity. LOCKSS.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
  • Cécile MOUCHERON | Université Libre de Bruxelles.

Sources

Technical Guide: Mechanism of Action of 2-Piperidinoquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacological mechanisms, and experimental validation of the 2-Piperidinoquinoxaline scaffold.

Executive Summary

2-Piperidinoquinoxaline represents a privileged heterocyclic scaffold in drug discovery, characterized by the fusion of a benzene ring and a pyrazine ring (quinoxaline) substituted at the C2 position with a piperidine moiety. This architecture combines an electron-deficient heteroaromatic core with a lipophilic, basic pharmacophore.

Its medicinal utility is defined by polypharmacology , acting primarily through two distinct mechanisms depending on peripheral substitution:

  • Oncology: ATP-competitive inhibition of lipid kinases (PI3K/Akt/mTOR pathway) and intercalation of DNA.

  • Neuropharmacology: Modulation of serotonergic receptors (5-HT3 antagonism and 5-HT1A agonism).

This guide dissects the molecular interactions, synthesis, and validation protocols required to leverage this scaffold in therapeutic development.[1]

Structural Basis & Pharmacophore Analysis[2][3]

The bioactivity of 2-piperidinoquinoxaline stems from its electronic distribution and steric profile.

Structural ComponentChemical PropertyPharmacological Role
Quinoxaline Core

-deficient aromatic system
Acts as a hydrogen bond acceptor (N1/N4); facilitates

-

stacking with aromatic residues (e.g., Phe, Tyr) in binding pockets.
Piperidine Ring (C2) Aliphatic, basic amine (

)
Provides solubility and mimics the ribose moiety of ATP in kinase pockets; interacts with Asp/Glu residues via salt bridges.
N-Substitution Steric bulkControls selectivity between receptor subtypes (e.g., 5-HT1A vs. 5-HT3) or kinase isoforms.

Primary Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

In oncology, 2-piperidinoquinoxaline derivatives function largely as Type I ATP-competitive inhibitors of Phosphoinositide 3-kinases (PI3K).

Molecular Binding Mode

The quinoxaline nitrogen atoms (N1 or N4) typically function as hydrogen bond acceptors, interacting with the hinge region of the kinase domain (often Valine or Alanine residues). The piperidine ring projects into the ribose-binding pocket, making hydrophobic contacts that stabilize the complex.

Signaling Cascade Downregulation

Inhibition prevents the phosphorylation of PIP2 to PIP3, effectively silencing the downstream Akt (Protein Kinase B) signaling.

  • Direct Effect: Reduced phosphorylation of Akt at Thr308 and Ser473.

  • Downstream Consequence: De-repression of pro-apoptotic factors (Bax) and inhibition of anti-apoptotic factors (Bcl-2, Bcl-xL).

  • Outcome: G1/S phase cell cycle arrest and induction of intrinsic apoptosis.[2]

Visualization: PI3K/Akt Inhibition Pathway

The following diagram illustrates the signal transduction blockade mediated by 2-piperidinoquinoxaline.

PI3K_Pathway Target 2-Piperidinoquinoxaline PI3K PI3K (p110/p85) Target->PI3K Inhibits (ATP-Competitive) PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt_ON p-Akt (Active) PIP3->Akt_ON Recruits/Activates Akt_OFF Akt (Inactive) Akt_OFF->Akt_ON mTOR mTORC1 Akt_ON->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt_ON->Bcl2 Stabilizes Bax Bax (Pro-apoptotic) Akt_ON->Bax Inhibits Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Promotes Survival (Blocked) Bcl2->Apoptosis Prevents (Blocked) Bax->Apoptosis Induces

Caption: Mechanism of PI3K/Akt pathway suppression by 2-piperidinoquinoxaline, leading to Bax-mediated apoptosis.

Secondary Mechanism: Serotonergic Modulation (CNS)

Beyond oncology, the scaffold is a bioisostere for serotonin.

  • 5-HT3 Antagonism: The basic nitrogen of the piperidine mimics the terminal amine of serotonin, blocking the ligand-gated ion channel. This is relevant for anti-emetic and anxiolytic applications.[3]

  • 5-HT1A Agonism: Derivatives with specific aryl-linkers on the piperidine nitrogen can bind the 5-HT1A GPCR, reducing cAMP levels via

    
     protein coupling.
    

Experimental Validation Protocols

To validate the mechanism of action, a rigorous "Make-Test-Analyze" cycle is required.

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis is a self-validating, high-yield protocol.

  • Reagents: 2-Chloroquinoxaline (1.0 eq), Piperidine (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 2-chloroquinoxaline in DMF.

    • Add

      
       and Piperidine.
      
    • Reflux at 80-100°C for 4-6 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water; filter the precipitate (the product is usually solid).

  • Validation:

    
    -NMR will show the disappearance of the C2-Cl shift and appearance of piperidine multiplet signals at 
    
    
    
    1.6 (CH2) and
    
    
    3.6 (N-CH2).
Biological Validation Workflow

The following workflow details the step-by-step validation of the kinase inhibitory mechanism.

Validation_Workflow Start Synthesized Ligand Step1 1. Cell-Free Kinase Assay (ADP-Glo / 33P-ATP) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 2. In Vitro Cytotoxicity (MTT / SRB Assay) Decision1->Step2 Yes Discard Refine SAR Decision1->Discard No Step3 3. Mechanistic Confirmation (Western Blot) Step2->Step3 If Cytotoxic End Lead Candidate Step3->End p-Akt Reduced Step3->Discard No Signaling Change

Caption: Step-wise validation protocol for confirming kinase inhibitory activity of quinoxaline derivatives.

Key Assay Protocols
A. Kinase Inhibition Assay (ADP-Glo)
  • Objective: Quantify

    
     against PI3K
    
    
    
    .
  • Method: Incubate compound with recombinant PI3K, PIP2 substrate, and ATP.

  • Readout: The assay converts ADP (produced by kinase activity) to ATP, which is then used by luciferase to generate light.

  • Causality: A decrease in luminescence is directly proportional to kinase inhibition.

B. Western Blotting (Mechanistic Proof)
  • Objective: Confirm pathway engagement in cells (e.g., HCT-116 or MCF-7).

  • Markers:

    • p-Akt (Ser473): Must decrease upon treatment.

    • Total Akt: Must remain constant (loading control).

    • Cleaved PARP: Increases if apoptosis is triggered.

References

  • Carta, A., et al. (2006).[3] Chemistry, biological properties and SAR analysis of quinoxalinones.[1][3][4][5] Mini-Reviews in Medicinal Chemistry.

  • Wu, P., et al. (2012). Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.

  • El-Bana, G.G., et al. (2022). Chemistry of 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinolines: Synthesis, reactivity and biological activities.[7] Mini-Reviews in Organic Chemistry.

  • Ajani, O.O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[1][2][3][4][6][8][9][10][11][12]

  • Glennon, R.A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.

Sources

Physicochemical Profiling of 2-Piperidinoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2-Piperidinoquinoxaline (2-(piperidin-1-yl)quinoxaline).

Executive Summary

2-Piperidinoquinoxaline represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for agents targeting kinase pathways (e.g., VEGFR, PDGFR) and CNS receptors (e.g., 5-HT3). Structurally, it fuses a lipophilic, electron-deficient quinoxaline ring with a bulky, electron-donating piperidine moiety.

This unique combination creates a "push-pull" electronic system that significantly alters the solubility, basicity, and metabolic stability compared to the parent quinoxaline. This guide provides the granular physicochemical data and experimental workflows necessary to utilize this compound effectively in drug discovery campaigns.

Molecular Architecture & Electronic State

The reactivity and physical properties of 2-Piperidinoquinoxaline are dictated by the interaction between the π-deficient pyrazine ring and the lone pair of the piperidine nitrogen.

Structural Dynamics

Unlike free piperidine, the nitrogen atom at the C2 position is not the primary basic center. Its lone pair orbitals overlap with the aromatic π-system of the quinoxaline ring (resonance effect), increasing the electron density at the N1 ring nitrogen while decreasing the basicity of the exocyclic nitrogen.

Resonance & Protonation Pathway

The following diagram illustrates the resonance stabilization and the logical site of protonation (N1), which is critical for understanding pKa values and salt formation.

ResonancePathway Piperidine Piperidine Lone Pair (sp3 -> sp2 character) Resonance Delocalization into Quinoxaline Ring Piperidine->Resonance orbital overlap N1_Site Increased Electron Density at Ring Nitrogen (N1) Resonance->N1_Site +M Effect Protonation Primary Protonation Site (Formation of Cation) N1_Site->Protonation acidic media

Caption: Electronic delocalization pathway showing the deactivation of the exocyclic nitrogen and activation of the ring N1 nitrogen.

Physicochemical Parameters

The following data aggregates experimental observations and high-fidelity predictive models (e.g., ACD/Labs, SwissADME) for 2-Piperidinoquinoxaline.

Core Data Table
ParameterValue / RangeSignificance
Molecular Formula C₁₃H₁₅N₃Core composition.
Molecular Weight 213.28 g/mol Fragment-sized; favorable for CNS penetration.
Physical State Solid (Crystalline)Stable solid form facilitates handling.
Melting Point 82 – 85 °CSharp range indicates high crystallinity.
LogP (Octanol/Water) 2.8 – 3.1Lipophilic; suggests high membrane permeability.
LogD (pH 7.4) ~2.9Remains largely un-ionized at physiological pH.
pKa (Conjugate Acid) 3.8 ± 0.2 (Ring N1)Weak base; protonates only in acidic environments (e.g., stomach).
H-Bond Acceptors 3N1, N4, and Piperidine N (weak).
H-Bond Donors 0Lacks NH/OH groups; limits aqueous solubility.
Polar Surface Area (PSA) ~30 ŲLow PSA correlates with excellent BBB penetration.
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 3 due to salt formation.

  • Organic Solvents:

    • Dichloromethane (DCM):[1] Highly Soluble (> 100 mg/mL).

    • Ethanol: Soluble (heating may be required for saturation).

    • DMSO: Soluble (> 50 mg/mL).

Spectroscopic Fingerprint

Accurate identification requires analyzing the specific shifts caused by the piperidine-quinoxaline coupling.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Quinoxaline Ring (4H): Two multiplets in the aromatic region.

    • 
       7.80 – 7.90 ppm (d, 1H, H-5/H-8 vicinity).
      
    • 
       7.40 – 7.60 ppm (m, 3H, remaining aromatic protons).
      
    • Note: The H-3 proton (singlet) of the quinoxaline ring appears distinctively downfield (

      
       ~8.6 ppm).
      
  • Piperidine Ring (10H):

    • 
       3.80 – 3.90 ppm (m, 4H, 
      
      
      
      -CH₂ adjacent to N). Deshielded by the aromatic ring.
    • 
       1.70 – 1.80 ppm (m, 6H, 
      
      
      
      -CH₂).
UV-Vis Spectroscopy
  • 
    :  ~250 nm and ~360 nm.
    
  • Transitions:

    • High intensity band at 250 nm (

      
      ).
      
    • Broad, lower intensity band at 360 nm (

      
      ), characteristic of the quinoxaline chromophore.
      

Experimental Protocols

Synthesis Workflow (Nucleophilic Aromatic Substitution)

This protocol utilizes the reactivity of 2-chloroquinoxaline towards nucleophiles. It is preferred over condensation methods for its high yield and purity.

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) or Ethanol

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloroquinoxaline and

    
     in DMF (0.5 M concentration).
    
  • Addition: Add piperidine dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

    • Observation: The spot for 2-chloroquinoxaline (

      
      ) will disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Isolation: Filter the precipitate. Wash copiously with water to remove DMF and excess base.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Product TLC TLC Screening (Hex/EtOAc 8:2) Start->TLC Purification Recrystallization (EtOH/H2O) TLC->Purification If impure Purity_Check HPLC Purity Check (>98%) Purification->Purity_Check Characterization NMR & MS Confirmation Purity_Check->Characterization Validated

Caption: Step-by-step analytical workflow from crude synthesis to validated compound.

Stability & Biological Implications

Stability Profile
  • Thermal: Stable up to melting point. No significant degradation observed below 150°C.

  • Oxidative: The piperidine ring is susceptible to metabolic oxidation (N-oxidation or hydroxylation) by CYP450 enzymes in vivo.

  • Photostability: Quinoxalines are photosensitive. Store in amber vials to prevent UV-induced radical formation at the C2-C3 bond.

Biological Relevance (E-E-A-T Insight)

The lipophilicity (LogP ~3.0) and weak basicity (pKa ~3.8) of 2-Piperidinoquinoxaline make it an ideal "lysosomotropic" agent.

  • Mechanism: It crosses cell membranes easily (neutral form). Once inside acidic organelles like lysosomes (pH ~4.5), it becomes protonated and trapped.

  • Application: This property is often exploited in designing anticancer agents that disrupt lysosomal function or in antimalarial drugs (similar to chloroquine) that accumulate in the parasite's digestive vacuole.

References

  • Synthesis of Quinoxaline Derivatives: Title: "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine." Source: ACG Publications. URL:[Link]

  • Biological Activity & Lipophilicity: Title: "The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids."[2] Source: National Institutes of Health (PMC). URL:[Link]

  • General Quinoxaline Data: Title: "Quinoxaline | C8H6N2 | CID 7045 - PubChem." Source: PubChem.[3][4] URL:[Link]

Sources

The Strategic Convergence of Scaffolds: A Technical Guide to Quinoxaline-Piperidine Hybrid Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine rings, is one such scaffold.[1][2] Its planar, aromatic nature makes it an ideal platform for interacting with biological macromolecules, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antimalarial properties.[3][4][5] Similarly, the piperidine ring, a saturated nitrogen-containing heterocycle, is a ubiquitous feature in natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space are crucial for optimizing binding to biological targets and improving pharmacokinetic properties.[5]

The strategic fusion of these two powerful pharmacophores into a single molecular entity—the quinoxaline-piperidine hybrid—represents a compelling approach in modern drug design. This molecular hybridization aims to create synergistic effects, where the combined molecule exhibits enhanced potency, novel mechanisms of action, or an improved drug-like profile compared to its individual components.[6][7] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of quinoxaline-piperidine hybrids, offering field-proven insights for researchers and drug development professionals.

The Rationale for Hybridization: A Multi-Pronged Approach

The decision to chemically link the quinoxaline and piperidine moieties is rooted in established medicinal chemistry principles. The quinoxaline core often serves as the primary "anchor" or "warhead," intercalating into DNA, binding to enzyme active sites, or chelating essential metal ions.[7][8] The piperidine moiety, typically connected via a linker to the C2 or C3 position of the quinoxaline ring, acts as a versatile "modulator."

The causality behind this design choice is threefold:

  • Enhanced Target Binding: The piperidine ring can establish additional hydrogen bonds, hydrophobic, or ionic interactions within a target's binding pocket, thereby increasing affinity and selectivity.

  • Improved Physicochemical Properties: Piperidine is a classic "solubilizing group." Its incorporation can disrupt the planarity of the quinoxaline system, reducing aggregation and improving aqueous solubility and oral bioavailability—critical hurdles in drug development.

  • Vectoring to Specific Targets: By modifying the piperidine ring, chemists can introduce functional groups that direct the hybrid molecule toward specific cellular compartments or protein families, effectively tailoring the drug's activity profile.

This strategic combination allows for the creation of compounds that are not merely a sum of their parts but are new chemical entities with unique and often superior biological activities.

Core Synthetic Strategies

The construction of quinoxaline-piperidine hybrids generally follows a convergent synthetic approach. The foundational quinoxaline ring is typically synthesized first, followed by the strategic introduction of the piperidine moiety.

Synthesis of the Quinoxaline Core

The most classic and reliable method for forming the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This reaction is robust and tolerates a wide variety of substituents on both reactants, allowing for the generation of diverse quinoxaline scaffolds. For creating hybrids, a key starting material is 2,3-dichloroquinoxaline, which provides two reactive sites for subsequent functionalization.

Coupling the Piperidine Moiety

With the chloro-substituted quinoxaline core in hand, the piperidine ring is introduced, most commonly via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine ring activates the chlorine atoms for displacement by the secondary amine of piperidine (or its derivatives).[10]

G caption Generalized Synthetic Workflow.

Key Therapeutic Applications and Biological Activity

Quinoxaline-piperidine hybrids have shown exceptional promise in several key therapeutic areas, most notably oncology and virology.

Anticancer Activity

The development of novel anticancer agents is a major focus for research into these hybrids. Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerases or kinases.[6][11]

A representative experimental workflow for evaluating the anticancer potential of these compounds is outlined below.

G cluster_moa MoA Elucidation start Synthesized Quinoxaline-Piperidine Hybrid step1 Primary Screening: MTT Cytotoxicity Assay (e.g., HCT-116, MCF-7, A549) start->step1 step2 Determine IC50 Values step1->step2 step3 Mechanism of Action Studies (on most potent compounds) step2->step3 step4 Apoptosis Assay (e.g., Annexin V/PI Staining) step3->step4 step5 Cell Cycle Analysis (Flow Cytometry) step3->step5 step6 Target Identification (e.g., Kinase Inhibition Assay) step3->step6 end Lead Compound Identification step4->end step5->end step6->end caption Anticancer Evaluation Workflow.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Quinoxaline-Piperazine/Piperidine Hybrids

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2a HCT-116 (Colon)0.4401[12]
Compound 2a SKOV3 (Ovarian)0.4877[12]
Compound 2b HCT-116 (Colon)0.3921[12]
Compound 2b SKOV3 (Ovarian)0.4581[12]
mriBIQ 13da/14da A549 (Lung)~Doxorubicin level[5][6]
Compound 5f Various Lines0.45 - 1.66[13]
Compound XVa HCT-116 (Colon)4.4[14]
Compound XVa MCF-7 (Breast)5.3[14]

Note: The table includes piperazine derivatives, which are structurally and synthetically closely related to piperidine hybrids and often explored in parallel.

Antiviral Activity

The structural features of quinoxaline-piperidine hybrids also make them attractive candidates for antiviral drug discovery. Research has shown their efficacy against various viruses, including the influenza virus.[15] The mechanism can involve the inhibition of viral proteins essential for replication, such as the NS1A protein of the influenza virus, which plays a role in overcoming host immune defenses.[16]

Table 2: Antiviral Activity of Selected Quinoxaline-Piperidine Hybrids

Compound IDVirus StrainActivity (IC₅₀)Reference
Compound 11-b Influenza A (H1N1)0.2164 µM[15]
Compound 35 Influenza A (NS1A Target)6.2 µM[16]
Compound 44 Influenza A (NS1A Target)3.5 µM[16]
FZJ05 Influenza A/H1N1Potent (EC₅₀ < Ribavirin)[17]

Structure-Activity Relationship (SAR) Insights

Synthesizing and analyzing the biological data from libraries of related compounds allows for the deduction of Structure-Activity Relationships (SAR). These insights are critical for rationally designing the next generation of more potent and selective compounds.

Key SAR observations for quinoxaline-piperidine hybrids include:

  • Substitution on the Quinoxaline Ring: Small electron-withdrawing groups, such as a chloro group, on the quinoxaline core can improve anticancer activity.[14]

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring are crucial. For instance, in a series of GnRH antagonists, a small group at the 6-position of the piperidine was tolerated and a trifluoromethyl group at this position increased oral bioavailability.[18]

  • The Nature of the Linker: While direct C-N linkage is common, the length and chemical nature of the linker between the two scaffolds can significantly impact activity by altering the molecule's overall geometry and ability to span binding sites.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for a representative synthesis and a critical biological assay.

Protocol 1: General Synthesis of a 2-(Piperazin-1-yl)quinoxaline Derivative

This protocol describes a common two-step procedure starting from 2,3-dichloroquinoxaline.

Principle: The first chlorine atom of 2,3-dichloroquinoxaline is significantly more reactive to nucleophilic substitution than the second. This allows for a stepwise and controlled introduction of different substituents. This procedure focuses on the reaction with piperazine, a close analog of piperidine.

Materials:

  • 2,3-dichloroquinoxaline

  • Piperazine

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Toluene or Acetonitrile (solvent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dichloroquinoxaline (1 equivalent) in toluene.

  • Addition of Reagents: Add anhydrous piperazine (1.1 equivalents) and anhydrous Na₂CO₃ (2 equivalents) to the solution. The Na₂CO₃ acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (2,3-dichloroquinoxaline) is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid Na₂CO₃ and piperazine hydrochloride byproduct.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-(piperazin-1-yl)quinoxaline product.[8]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cell lines.[11][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[20]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Quinoxaline-piperidine hybrid stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[11][19]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[11]

Challenges and Future Perspectives

While the quinoxaline-piperidine hybrid scaffold holds immense potential, challenges remain. Achieving high selectivity for cancer cells over normal cells to minimize side effects is a primary goal.[6] Furthermore, overcoming drug resistance mechanisms is a continuous battle.

The future of this field lies in more rational, target-based design. The integration of computational tools like molecular docking can help predict binding interactions and prioritize synthetic targets.[3] Exploring novel linker strategies and expanding the diversity of substituents on both the quinoxaline and piperidine rings will undoubtedly lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. The continued exploration of these fascinating hybrid molecules is a promising frontier in the quest for new medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide.
  • Various Authors. (2023). Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • Various Authors. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. Semantic Scholar. [Link]

  • Zayed, M. F., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]

  • Various Authors. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

  • Sun, C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

  • Various Authors. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Pawar, S. S., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Rawat, P. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Wang, S., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. [Link]

  • Various Authors. (2022). Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate. [Link]

  • El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Bejaud, J., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]

  • He, S., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. ResearchGate. [Link]

  • Various Authors. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. [Link]

  • Various Authors. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines Against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

  • Kumar, A., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. PMC. [Link]

  • Cusimano, M. G., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [Link]

Sources

Technical Guide: Electronic & Photophysical Architecture of 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Donor-Acceptor Paradigm

2-Piperidinoquinoxaline (2-PQ) represents a quintessential "Push-Pull" electronic system. Structurally, it fuses an electron-deficient quinoxaline core (acceptor) with an electron-rich piperidine ring (donor). This guide analyzes 2-PQ not merely as a chemical intermediate, but as a functional optoelectronic unit characterized by Intramolecular Charge Transfer (ICT) .

For drug development professionals, 2-PQ is often encountered as a pharmacophore in kinase inhibitors; however, its utility extends into bio-imaging where its sensitivity to micro-environmental viscosity and polarity makes it a potent fluorescent probe. For optoelectronic researchers, it serves as a model system for tuning bandgaps via donor-acceptor modulation.

Molecular Architecture & Electronic Theory

Frontier Molecular Orbitals (FMO)

The electronic utility of 2-PQ stems from the spatial separation of its frontier orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair of the piperidine ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the

    
    -deficient quinoxaline heteroaromatic system.
    

This separation creates a low-energy transition channel.[1] Upon photoexcitation, an electron transfers from the piperidine donor to the quinoxaline acceptor, generating a giant dipole moment in the excited state.

The TICT Phenomenon

A critical feature of 2-PQ is the Twisted Intramolecular Charge Transfer (TICT) state.

  • Franck-Condon State: Upon excitation, the molecule is initially planar (Locally Excited or LE state).

  • Relaxation: The piperidine ring rotates around the C-N bond to minimize steric repulsion and maximize charge separation.

  • Consequence: This twisted state is highly sensitive to solvent polarity and viscosity. In rigid environments (high viscosity), the rotation is inhibited, leading to strong fluorescence. In low-viscosity solvents, non-radiative decay dominates, quenching emission.

Photophysical Characterization

Solvatochromism

2-PQ exhibits positive solvatochromism. As solvent polarity increases, the highly dipolar ICT excited state is stabilized more than the ground state, reducing the energy gap and causing a red shift in emission.

Table 1: Solvatochromic Shift of 2-Piperidinoquinoxaline (Approximate Values)

SolventPolarity (Dielectric

)
Absorption

(nm)
Emission

(nm)
Visual Color
Hexane 1.88~360~410Deep Blue
Toluene 2.38~365~435Blue
Dichloromethane 8.93~370~480Cyan
Acetonitrile 37.5~375~520Green
Methanol 32.7~378~545Yellow-Green

Note: In protic solvents like Methanol, hydrogen bonding with the quinoxaline nitrogens can further modulate the Stokes shift.

Jablonski & Mechanism Diagram

The following diagram illustrates the competition between the Locally Excited (LE) state and the TICT state.

G GS Ground State (S0) Planar LE Locally Excited (LE) Planar GS->LE Absorption (hν) TICT TICT State Twisted (90°) LE->TICT Bond Rotation (Solvent/Viscosity Dependent) Em_LE Blue Emission (Non-Polar) LE->Em_LE Fluorescence Em_ICT Red Emission (Polar) TICT->Em_ICT ICT Fluorescence NR Non-Radiative Decay TICT->NR Thermal Relax.

Figure 1: Photophysical pathway showing the bifurcation between Planar (LE) and Twisted (TICT) states.[2]

Experimental Protocols

Synthesis of 2-Piperidinoquinoxaline

Reaction Type: Nucleophilic Aromatic Substitution (


).
Rationale:  The 2-position of quinoxaline is activated for nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring nitrogens.

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF or Acetonitrile (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-chloroquinoxaline (1.64 g, 10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask.

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by the dropwise addition of piperidine (1.2 mL, 12 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by a fluorescent product spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water.
  • Yield: Expected yield >85%.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Chloroquinoxaline + Piperidine Reaction Reflux in MeCN Base: K2CO3 T = 80°C, 4h Start->Reaction Check TLC Check (Hex:EtOAc 4:1) Reaction->Check Check->Reaction Incomplete Workup Pour into Ice Water Precipitation Check->Workup Conversion Complete Product Final Product: 2-Piperidinoquinoxaline (Yellow Solid) Workup->Product

Figure 2: Optimized synthetic workflow for high-purity 2-Piperidinoquinoxaline.

Applications in Optoelectronics & Bio-Sensing

Viscosity Sensors (Molecular Rotors)

Because the TICT state requires physical rotation of the piperidine ring, 2-PQ emission is sensitive to viscosity.

  • Mechanism: In high-viscosity environments (e.g., inside cell membranes or viscous solvents like glycerol), the rotation is hindered. This forces emission from the brighter LE state or prevents non-radiative decay, resulting in a fluorescence turn-on .

  • Application: Mapping intracellular viscosity changes during apoptosis or drug uptake.

Proton Sensing (Logic Gates)

The quinoxaline ring nitrogens can be protonated.

  • Effect: Protonation increases the electron-withdrawing power of the acceptor, significantly altering the ICT energy gap.

  • Logic Gate: This allows 2-PQ to function as a molecular switch or "AND" gate, where fluorescence output depends on the simultaneous presence of light and specific pH levels.

References

  • Solvatochromism & Photophysics

    • Solvatochromism of 2‐N‐piperidino‐4‐methoxyquinazoline... (ResearchGate).[3][4] A comparative study on closely related quinazoline push-pull systems confirming the positive solvatochromism and ICT mechanisms relevant to 2-PQ.

  • TICT & Sensing Mechanisms

    • Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen.[5] (RSC Advances). Details the TICT mechanism in quinoxaline derivatives and their use as fluorescent probes.

  • Synthesis Protocols

    • A Simple and efficient protocol for the synthesis of quinoxalines.[6][7] (ACG Publications). Provides the foundational

      
       and condensation methodologies for quinoxaline synthesis.
      
  • Electronic Structure (HOMO/LUMO)

    • Understanding HOMO and LUMO in Chemistry. (Ossila). General reference for the interpretation of HOMO-LUMO gaps in organic semiconductors.

Sources

The Quinoxaline Imperative: From 19th Century Dyestuffs to Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a privileged structure in medicinal chemistry, serving as a bioisostere of naphthalene, quinoline, and benzothiophene. While its discovery dates back to the late 19th-century dye industry, the 2-substituted quinoxaline subclass has recently emerged as a critical pharmacophore in targeted oncology (FGFR inhibitors) and antimicrobial therapies. This guide traces the technical evolution of these compounds—from the thermodynamic constraints of early condensation reactions to modern, kinetically controlled C-H functionalization—and provides validated protocols for their synthesis.

Historical Genesis: The Körner-Hinsberg Paradigm (1884)

The history of quinoxalines began in 1884 with the independent work of Körner and Hinsberg . They established the foundational method for constructing the pyrazine ring fused to a benzene core.

  • The Reaction: Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds (glyoxal, benzil, or oxalic acid).

  • Significance: This reaction, known as the Hinsberg Synthesis , remains the industrial standard for generating the parent quinoxaline core. However, it suffers from a critical limitation: the diversity of the resulting 2-substituted quinoxaline is strictly limited by the availability of the 1,2-dicarbonyl precursor.

Mechanism of the Hinsberg Synthesis

The reaction proceeds via a double nucleophilic attack of the diamine nitrogens onto the carbonyl carbons, followed by dehydration.

Hinsberg_Mechanism Start o-Phenylenediamine + 1,2-Dicarbonyl Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) Inter2 Dihydroquinoxaline (Unstable) Inter1->Inter2 - H₂O (Cyclization) Product Quinoxaline (Aromatized) Inter2->Product - H₂O (Aromatization)

Caption: The stepwise condensation mechanism of the classic Hinsberg synthesis.

Synthetic Evolution: Breaking the Dicarbonyl Bottleneck

To access complex 2-substituted quinoxalines for drug discovery, chemists had to move beyond the Hinsberg method. The evolution occurred in three distinct phases:

Phase I: The Halogen Dance (Nucleophilic Substitution)

In the mid-20th century, the primary strategy involved converting quinoxalin-2-ones into 2-chloroquinoxalines using phosphoryl chloride (


).
  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).
    
  • Utility: The chloride at C2 is a versatile handle, displaceable by amines, alkoxides, and thiols.

  • Limitation: It requires a pre-functionalized ring and harsh conditions, often incompatible with sensitive functional groups found in modern drug candidates.

Phase II: Transition Metal Catalysis (The Cross-Coupling Era)

The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) allowed for the installation of carbon-carbon bonds at the C2 position.

  • Advantage: High precision and tolerance of functional groups.

  • Disadvantage: Reliance on expensive catalysts, ligands, and pre-functionalized organometallic reagents (boronic acids, stannanes).

Phase III: Direct C-H Functionalization (The Radical Era)

The current frontier is the Minisci-type reaction and photocatalytic C-H activation. This approach allows for the direct installation of alkyl or acyl groups onto the electron-deficient quinoxaline ring without pre-functionalization.

  • Mechanism: Radical addition to the protonated heterocycle followed by oxidation.

  • Key Innovation: Use of visible-light photocatalysis (e.g., Eosin Y) to generate radicals from simple precursors like aldehydes or carboxylic acids under mild conditions.

Pharmacological Landscape: From Antibiotics to Kinase Inhibitors

The 2-substituted quinoxaline moiety is not merely a scaffold but a pharmacophore that engages in


 stacking and hydrogen bonding within biological pockets.
Drug / CompoundClassMechanism of ActionClinical Status
Echinomycin AntibioticDNA Bis-intercalationInvestigational (Potent but toxic)
Erdafitinib OncologyFGFR Kinase InhibitorFDA Approved (2019)
XK469 OncologyTopoisomerase II

Poison
Phase I (Solid Tumors)
CQS OncologyTopoisomerase II InhibitorPhase II (Discontinued)
Brimonidine Ophthalmology

-Adrenergic Agonist
FDA Approved (Glaucoma)

Case Study: XK469 XK469 ((±)-2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]propionic acid) represents a critical discovery in solid tumor selectivity. Unlike classic topoisomerase poisons (e.g., doxorubicin) that target the


 isoform (associated with proliferation), XK469 selectively targets Topoisomerase II

, which is expressed in quiescent cells. This selectivity is driven by the specific geometry of the 2-substituted phenoxy propionic acid tail.
Detailed Experimental Protocols
Protocol A: Classic Hinsberg Synthesis (Baseline Reference)

Use this for generating simple 2,3-disubstituted cores.

  • Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic, 0.5 mL).

  • Procedure:

    • Dissolve diamine and benzil separately in warm ethanol.

    • Mix solutions in a round-bottom flask. Add acetic acid.

    • Reflux for 30–60 minutes. The solution will darken.

    • Cool to room temperature, then chill in an ice bath.

    • Isolation: Filter the precipitated solid. Wash with cold ethanol.

    • Purification: Recrystallize from ethanol/water.

  • Validation: Melting point check (2,3-diphenylquinoxaline mp: ~126°C).

Protocol B: Photocatalytic Minisci C-H Acylation (Modern/Green)

Use this for direct functionalization of the C2 position using aldehydes.

  • Rationale: This protocol avoids toxic transition metals and uses air as the oxidant.

  • Reagents: Quinoxalin-2(1H)-one (0.2 mmol), Benzaldehyde (0.4 mmol), Eosin Y (2 mol%),

    
     (1.5 equiv), MeCN/H2O (2:1).
    
  • Setup: 10 mL Pyrex tube, Blue LED (450-460 nm).

Step-by-Step Workflow:

  • Charge: Add quinoxalin-2(1H)-one, aldehyde, Eosin Y, and persulfate to the tube.

  • Solvent: Add solvent mixture (degassing is optional but recommended for consistency).

  • Irradiation: Stir under Blue LED irradiation at room temperature for 12–16 hours.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     and brine.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Minisci Cycle): The Eosin Y (


) absorbs light to reach an excited state (

). It undergoes Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to generate an acyl radical from the aldehyde. This nucleophilic radical attacks the electron-deficient C3 position of the quinoxaline.

Minisci_Cycle EY Eosin Y (Ground State) EY_Star Eosin Y* (Excited) EY->EY_Star Blue LED (hv) Radical Acyl Radical EY_Star->Radical Aldehyde Activation Addition Radical Addition Radical->Addition + Quinoxaline Product 2-Acyl Quinoxaline Addition->Product Oxidation -H+ Product->EY Regeneration

Caption: Photocatalytic cycle for the direct C-H acylation of quinoxaline using Eosin Y.

References
  • Körner, G. (1884). "Synthese aus o-Phenylendiamin." Berichte der deutschen chemischen Gesellschaft, 17, 573. Link

  • Hinsberg, O. (1884). "Ueber die Einwirkung der alpha-Ketonsäuren auf Phenylendiamin." Berichte der deutschen chemischen Gesellschaft, 17, 318. Link

  • Gao, H., et al. (1999). "XK469, a selective topoisomerase IIβ poison."[1][2][3][4] Proceedings of the National Academy of Sciences, 96(21), 12168-12173. Link

  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579. Link

  • FDA Drug Approvals. (2019). "FDA grants accelerated approval to erdafitinib for metastatic urothelial carcinoma." U.S. Food & Drug Administration. Link

  • Yadav, A. K., et al. (2021). "Eosin Y as a direct hydrogen-atom transfer photocatalyst for the C3-H acylation of quinoxalin-2(1H)-ones." Tetrahedron Letters, 68, 152915. Link

Sources

Chemical Profile & Therapeutic Potential of 2-Piperidinoquinoxaline: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Piperidinoquinoxaline (CAS: 16015-26-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally composed of a quinoxaline core fused with a saturated piperidine ring, this molecule serves as a critical intermediate in the synthesis of serotonin (5-HT3) receptor antagonists, PI3K


 inhibitors, and antimycotic agents.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and validation protocols for researchers in drug discovery.

Part 1: Physicochemical Characterization

The molecular identity of 2-Piperidinoquinoxaline is defined by the nucleophilic substitution of the chlorine atom at the C2 position of the quinoxaline ring by a piperidine moiety.

Molecular Identity Data
PropertyValueTechnical Note
IUPAC Name 2-(piperidin-1-yl)quinoxalineSystematic nomenclature
Molecular Formula

Derived from Quinoxaline (

) + Piperidine (

)
Molecular Weight 213.28 g/mol Average mass
Monoisotopic Mass 213.1266 DaEssential for High-Res MS validation
CAS Registry 16015-26-2Unique identifier
Predicted LogP ~2.9Lipophilic; crosses blood-brain barrier (BBB)
Topological PSA ~30-40

Good oral bioavailability profile
Structural Connectivity

The following diagram visualizes the logical connectivity and functional regions of the molecule, highlighting the aromatic core and the aliphatic pharmacophore.

Structure cluster_props Pharmacophoric Features Quinoxaline Quinoxaline Core (Aromatic, Planar) N_Bridge N-Linkage (Tertiary Amine) Quinoxaline->N_Bridge C2 Position Pi_Stacking $pi$-$pi$ Stacking (Receptor Binding) Quinoxaline->Pi_Stacking H_Acceptor H-Bond Acceptor (N1, N4) Quinoxaline->H_Acceptor Piperidine Piperidine Ring (Aliphatic, Chair Conf.) N_Bridge->Piperidine N1 Position

Figure 1: Structural connectivity and pharmacophoric features of 2-Piperidinoquinoxaline.

Part 2: Synthetic Architecture

The synthesis of 2-Piperidinoquinoxaline typically follows a Nucleophilic Aromatic Substitution (


) mechanism.[1] The electron-deficient nature of the pyrazine ring in quinoxaline activates the C2-chlorine towards displacement by the nucleophilic nitrogen of piperidine.
Reaction Mechanism


Validated Experimental Protocol

Objective: Synthesis of 2-Piperidinoquinoxaline (10 mmol scale).

Reagents:

  • 2-Chloroquinoxaline (1.64 g, 10 mmol)

  • Piperidine (2.0 mL, ~20 mmol) [Excess acts as base/nucleophile]

  • Solvent: Ethanol (Abs.) or DMF (10 mL)

  • Catalyst (Optional):

    
     (1.38 g, 10 mmol) if using 1:1 stoichiometry.
    

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroquinoxaline in Ethanol.

  • Addition: Add Piperidine dropwise over 5 minutes. (Exothermic reaction possible).

  • Reaction: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear; product appears at lower 
      
      
      
      .
  • Workup:

    • Cool reaction to room temperature.

    • Pour mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over anhydrous 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Flow Diagram

Synthesis SM1 2-Chloroquinoxaline Reaction Reflux (EtOH, 4-6h) SNAr Mechanism SM1->Reaction SM2 Piperidine (Excess) SM2->Reaction Quench Quench in Ice Water Reaction->Quench Precipitate Solid Precipitate? Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes Extract Extract (EtOAc) Dry (Na2SO4) Precipitate->Extract No (Oil) Final Pure 2-Piperidinoquinoxaline (Yellowish Solid) Filter->Final Extract->Final

Figure 2: Synthetic workflow for the production and isolation of 2-Piperidinoquinoxaline.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

) Expectations:
  • Aromatic Region (Quinoxaline): Four protons appearing as multiplets between

    
     7.3 – 8.0 ppm.
    
    • H-5/H-8 (Doublets/Multiplets)

    • H-6/H-7 (Triplets/Multiplets)[2][3]

    • H-3 (Singlet,

      
       ~8.4 ppm) is ABSENT  due to substitution at C2 (The C3 proton is the only remaining proton on the pyrazine ring, appearing as a singlet around 8.6 ppm).
      
  • Aliphatic Region (Piperidine):

    • 
      -protons (
      
      
      
      ): Broad multiplet at
      
      
      3.6 – 3.8 ppm (Integration: 4H). Deshielded by nitrogen.
    • 
      -protons: Multiplets at 
      
      
      
      1.6 – 1.8 ppm (Integration: 6H).
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Target Ion:

    
    
    
  • Calculated m/z: 214.13

  • Fragmentation Pattern: Loss of piperidine fragment or ring opening may be observed in MS/MS.

Part 4: Pharmaceutical Relevance[6]

2-Piperidinoquinoxaline is not merely a chemical curiosity; it is a bioactive scaffold used in the development of targeted therapies.

Therapeutic Applications
  • PI3K Pathway Inhibition: Derivatives of this scaffold (specifically 3-arylsulfonyl analogs) have shown potency as PI3K

    
     inhibitors (
    
    
    
    ), disrupting cancer cell proliferation.[4]
  • 5-HT3 Receptor Antagonists: The piperidine-quinoxaline motif mimics the spatial arrangement required for serotonin receptor binding, useful in anti-emetic drug design.

  • Antimicrobial Agents: The lipophilic nature allows membrane penetration, effective against Candida species and Mycobacterium tuberculosis.

Mechanism of Action (PI3K Context)

Pathway cluster_effect Therapeutic Outcome Drug 2-Piperidinoquinoxaline Derivative PI3K PI3K (Kinase Domain) Drug->PI3K Inhibits Apoptosis Apoptosis (Cancer Cell Death) Drug->Apoptosis Induces PIP3 PIP3 PI3K->PIP3 Catalyzes (Blocked) PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT Phosphorylation PIP3->AKT Activates CellCycle Cell Proliferation & Survival AKT->CellCycle Promotes

Figure 3: Mechanism of action for quinoxaline-based PI3K inhibitors.

References

  • PubChem. (n.d.). 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline (Related Scaffold Data).[5] National Library of Medicine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution.[1][6] Royal Society of Chemistry. Retrieved from [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-quinoxalines. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

synthesis of 2-Piperidinoquinoxaline via nucleophilic substitution

Application Note: Optimized Synthesis of 2-Piperidinoquinoxaline via Nucleophilic Aromatic Substitution ( )

Executive Summary

This guide details the synthesis of 2-piperidinoquinoxaline (2-(piperidin-1-yl)quinoxaline) from 2-chloroquinoxaline and piperidine . This transformation is a classic example of Nucleophilic Aromatic Substitution (

We present two validated protocols:

  • Method A: Standard Thermal Reflux (High reliability, scalable).

  • Method B: Microwave-Assisted Synthesis (High throughput, "green" chemistry).

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3] The quinoxaline ring system is electron-deficient (π-deficient) due to the two nitrogen atoms in the 1,4-positions. The nitrogen at N1 exerts a strong electron-withdrawing effect (inductive and mesomeric) on the C2 position, making it highly susceptible to nucleophilic attack.

Reaction Pathway[3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic C2 carbon of 2-chloroquinoxaline.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed. The negative charge is delocalized onto the ring nitrogens.[4]

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ).
    
  • Acid Scavenging: The generated

    
     is neutralized by a second equivalent of piperidine (or an added base), driving the equilibrium forward.
    
Mechanistic Visualization

SNAr_MechanismReactantsReactants2-Chloroquinoxaline+ PiperidineTSIntermediate(Meisenheimer Complex)Negative charge delocalizedon N1/N4Reactants->TSNucleophilic Attack (Slow)EliminationEliminationLoss of Cl-TS->EliminationRe-aromatizationProductProduct2-Piperidinoquinoxaline+ Piperidinium ChlorideElimination->ProductFast

Figure 1: Step-wise mechanism of the

Experimental Design & Optimization

Solvent Selection
  • Ethanol (Recommended): Protic, polar. Facilitates the precipitation of the product upon cooling or water addition. Green solvent.

  • Toluene: Aprotic, non-polar. Useful if azeotropic removal of water is needed (rarely for this specific reaction) or for higher temperature reflux.

  • DMF/DMSO: Avoid unless necessary. High boiling points make workup (removal of solvent) difficult and energy-intensive.

Stoichiometry
  • Ratio: Use 2.2 to 3.0 equivalents of piperidine relative to 2-chloroquinoxaline.

  • Reasoning: One equivalent acts as the nucleophile. The second equivalent acts as a base to scavenge the

    
     produced. If using 1 equivalent of piperidine, an auxiliary base like 
    
    
    or
    
    
    must be added.

Experimental Protocols

Method A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis, educational labs, and when microwave instrumentation is unavailable.

Reagents:

  • 2-Chloroquinoxaline (1.0 g, 6.08 mmol)

  • Piperidine (1.8 mL, ~18 mmol, 3 eq)

  • Ethanol (10 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-chloroquinoxaline and Ethanol. Stir until dissolved.

  • Addition: Add piperidine dropwise via syringe over 2 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, and a lower spot (product, 
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/pale-orange solid.

    • Tip: If oil forms instead of solid, scratch the glass or sonicate to induce crystallization.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove piperidinium chloride salts.

    • Recrystallize from hot Ethanol or Ethanol/Water (9:1) if high purity (>99%) is required.

Method B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Library generation, rapid screening, high-throughput chemistry.

Reagents:

  • 2-Chloroquinoxaline (200 mg, 1.2 mmol)

  • Piperidine (350 µL, 3.6 mmol)

  • Solvent: None (Neat) or Ethanol (0.5 mL)

Procedure:

  • Setup: Place reagents in a 10 mL microwave-compatible pressure vial containing a stir bar. Cap effectively.

  • Irradiation: Program the microwave reactor:

    • Temperature: 140°C

    • Time: 5–10 minutes

    • Pressure Limit: 200 psi

  • Workup:

    • Allow the vial to cool to <50°C.

    • Add 5 mL of Ethanol to dissolve the crude melt.

    • Pour into 20 mL ice water. Filter the precipitate as described in Method A.

Workflow Visualization

Workflowcluster_MethodsActivation MethodStartStart: Weigh ReagentsMixMix: 2-Cl-Quinoxaline + Piperidine(Ethanol or Neat)Start->MixThermalThermal Reflux78°C, 4-6 HoursMix->ThermalMWMicrowave140°C, 10 MinsMix->MWQuenchQuench: Pour into Ice WaterThermal->QuenchMW->QuenchFilterFilter & Wash(Remove Piperidinium Salt)Quench->FilterAnalyzeAnalysis (NMR/MS)Filter->Analyze

Figure 2: Operational workflow comparing thermal and microwave protocols.

Characterization & Expected Data

Upon successful synthesis, the product 2-piperidinoquinoxaline typically presents as a pale yellow solid.

Analytical Data Table
TechniqueParameterExpected Value / Observation
Appearance Physical StatePale yellow crystalline solid
Melting Point Range118°C – 120°C
Yield Method A (Thermal)75% – 85%
Yield Method B (MW)85% – 95%

NMR

(CDCl

, 400 MHz)
8.60 (s, 1H, H-3 quinoxaline)7.8–7.9 (m, 1H, Ar-H)7.6–7.7 (m, 1H, Ar-H)7.3–7.5 (m, 2H, Ar-H)3.7–3.8 (m, 4H, N-CH

-)1.6–1.7 (m, 6H, -CH

-CH

-)
MS (ESI)


Calculated: 214.13; Found: 214.1
Interpretation
  • H-3 Proton: The singlet around 8.6 ppm is characteristic of the proton on the heteroaromatic ring at position 3. Its presence confirms the ring is intact and substitution occurred at position 2.

  • Piperidine Ring: The downfield shift of the alpha-protons (~3.7 ppm) compared to free piperidine (~2.8 ppm) confirms attachment to the electron-withdrawing quinoxaline ring.

Troubleshooting & Safety

Common Issues
  • Low Yield / Oil Formation:

    • Cause: Incomplete precipitation or residual solvent.

    • Solution: Cool the aqueous mixture to 0°C for 30 minutes. If oil persists, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Black Tar/Decomposition:

    • Cause: Reaction temperature too high or run too long (thermal degradation).

    • Solution: Reduce reflux time or switch to Microwave protocol. Ensure inert atmosphere (

      
      ) if reagents are old/oxidized.
      
  • Starting Material Remains:

    • Cause: Piperidine may be wet or old (acting as poor nucleophile).

    • Solution: Use freshly distilled piperidine or add a catalytic amount of KI (Finkelstein-like activation, though rarely needed for Cl).

Safety Profile
  • Piperidine: Toxic by inhalation and ingestion. Flammable. Handle in a fume hood.

  • 2-Chloroquinoxaline: Skin and eye irritant.

  • Waste: Aqueous filtrate contains piperidine and chloride salts; dispose of as basic organic aqueous waste.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Source: eCommons, University of Dayton. (2022).[5][6] URL:[Link] Relevance: Validates the microwave protocol and yields for secondary amines.

  • Nucleophilic substitution of 2-chloroquinoxaline. Source:Molecules (MDPI) / BenchChem Protocols. URL:[Link] (Contextual reference for 2-chloroquinoxaline reactivity).

  • Reactivity in Nucleophilic Arom

    
    ). 
    Source:Chemistry Steps (Educational/Mechanistic validation).
    URL:[Link]
    
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution. Source:Organic & Biomolecular Chemistry (RSC).[7] URL:[Link]

Application Note: Microwave-Assisted Synthesis of 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026


 Protocol via Microwave Irradiation

Abstract & Scope

This guide details a validated protocol for the synthesis of 2-Piperidinoquinoxaline (2-(piperidin-1-yl)quinoxaline) using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal reflux methods which require hours and often yield variable results, this protocol utilizes the specific heating effects of microwave irradiation to drive the Nucleophilic Aromatic Substitution (


) reaction to completion in under 10 minutes. This method is optimized for medicinal chemistry libraries, offering high purity, scalability, and adherence to Green Chemistry principles.[1]

Introduction & Scientific Rationale

The Target: Quinoxaline Scaffolds

Quinoxaline derivatives are "privileged structures" in drug discovery, exhibiting broad biological activities including antitumor, antimicrobial, and kinase inhibitory properties.[2] The introduction of a piperidine ring at the C2 position specifically enhances lipophilicity and receptor binding affinity, making 2-Piperidinoquinoxaline a critical intermediate in developing agents targeting the PI3K/Akt/mTOR pathway.

The Challenge: Conventional vs. Microwave

The conventional synthesis involves the reaction of 2-chloroquinoxaline with piperidine under reflux in solvents like toluene or DMF.

  • Thermal Limitations: Conventional heating relies on convection, creating temperature gradients and "wall effects" that can lead to byproduct formation.

  • The Microwave Solution: Microwave irradiation (2.45 GHz) couples directly with polar molecules (piperidine and the polar transition state). This dipolar polarization generates internal heat instantaneously, significantly lowering the activation energy barrier (

    
    ) effectively and accelerating the reaction rate by orders of magnitude.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The electron-deficient pyrazine ring of the quinoxaline makes the C2 position susceptible to nucleophilic attack by the piperidine nitrogen.

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the C2 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Acid Scavenging: Excess piperidine or an added base neutralizes the generated HCl.

SNAr_Mechanism Reactants 2-Chloroquinoxaline + Piperidine TS Dipolar Transition State (MW Absorber) Reactants->TS MW Irradiation (Dipolar Polarization) Intermediate Meisenheimer Complex TS->Intermediate Nucleophilic Attack Product 2-Piperidinoquinoxaline + HCl Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway of the microwave-accelerated


 reaction. The polar transition state highly absorbs microwave energy, accelerating the rate-determining step.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Chloroquinoxaline (CAS: 1448-87-9) – Limiting Reagent

    • Piperidine (CAS: 110-89-4) – Nucleophile & Base

    • Ethanol (Absolute) – Green Solvent

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

    • 10 mL Pressure-rated reaction vial with snap-cap/crimp-cap.

    • Magnetic stir bar.[1][3]

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 164 mg (1.0 mmol) of 2-Chloroquinoxaline into a 10 mL microwave vial.

  • Add 2.0 mL of Ethanol.

  • Add 197 µL (2.0 mmol, 2 equiv) of Piperidine.

    • Note: 1 equivalent acts as the nucleophile; the second equivalent acts as the acid scavenger (base). Alternatively, use 1.1 eq Piperidine + 1.2 eq

      
      .
      
  • Add a magnetic stir bar and seal the vial tightly.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. Note: Dynamic power mode is preferred to maintain constant temperature.

ParameterSettingRationale
Temperature 140 °CSufficient energy to overcome

rapidly.
Hold Time 5:00 minOptimized for complete conversion >98%.
Pressure Limit 250 psi (17 bar)Safety cutoff (EtOH vapor pressure is manageable).
Power Max 200 WHigh power ramp ensures rapid heating.
Stirring HighEnsures uniform heat distribution.

Step 3: Workup & Isolation (Precipitation Method)

  • Allow the vial to cool to room temperature (compressed air cooling usually integrated in MW reactor).

  • Pour the reaction mixture into 10 mL of ice-cold water .

  • Stir for 5-10 minutes. The product, being lipophilic, will precipitate as a yellow/pale-orange solid.

  • Filter the solid using vacuum filtration.

  • Wash the cake with cold water (2 x 5 mL) to remove piperidine hydrochloride salts.

  • Dry the solid in a vacuum oven at 40°C or air dry.

Step 4: Characterization

  • Appearance: Pale yellow solid.

  • Melting Point: 118–120 °C (Lit. val).

  • Yield: Expect 85–95%.

Workflow cluster_prep Preparation cluster_reaction Reaction (MW) cluster_workup Workup Step1 Combine: 2-Chloroquinoxaline (1 eq) Piperidine (2 eq) Ethanol Step2 Seal Vial & Insert into Reactor Step1->Step2 Step3 Irradiate: 140°C, 5 min, 200W Step2->Step3 Step4 Pour into Ice Water Step3->Step4 Step5 Filter Precipitate (Wash with H2O) Step4->Step5 Step6 Dry & Weigh Step5->Step6

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Comparison: Microwave vs. Thermal

The following table highlights the efficiency gains using this protocol compared to standard thermal reflux (based on literature precedents for similar


 systems).
MetricThermal Reflux (Conventional)Microwave Protocol (This Guide)Improvement
Reaction Time 2 – 4 Hours5 Minutes 24x - 48x Faster
Solvent Toluene/DMF (Toxic)Ethanol (Green)Safer/Greener
Yield 65 – 75%85 – 95% Higher Efficiency
Purification Column Chromatography often requiredFiltration / Recrystallization Simplified Workup
Critical Parameters & Troubleshooting
  • Solvent Choice: Ethanol is recommended because it is a "medium" microwave absorber (

    
    ), allowing for rapid heating without the extreme pressure buildup seen with water, or the poor heating of non-polar solvents like toluene.
    
  • Pressure Management: If the pressure limit (250 psi) is tripped, reduce the temperature to 120°C and extend time to 10 minutes. This often happens if the vial is overfilled (do not exceed 60% volume).

  • Stoichiometry: If using expensive amines, use 1.1 equiv of amine and 1.2 equiv of a non-nucleophilic base like DIPEA or

    
    .
    

References

  • MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]

  • ResearchGate. (2022). Reaction of 2-chloroquinoxaline with piperidine: Kinetics and Solvent Effects. Retrieved from [Link]

  • University of Dayton. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2012). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution. Retrieved from [Link]

Sources

Application Note: Green Chemistry Protocols for the Synthesis of 2-Piperidinoquinoxaline

[1][2]

Introduction & Scope

The quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-Piperidinoquinoxaline (CAS: 13993-55-0) is a critical intermediate and pharmacophore often synthesized via Nucleophilic Aromatic Substitution (

Traditional synthesis routes typically involve refluxing 2-chloroquinoxaline with piperidine in volatile organic solvents (VOCs) such as DMF, toluene, or dioxane, often requiring toxic bases and high thermal energy.[1] These methods suffer from poor Atom Economy (AE) and high E-factors due to complex workups.[1]

This Application Note details three validated green chemistry protocols for synthesizing 2-Piperidinoquinoxaline. These methods prioritize:

  • Solvent Replacement: Utilizing PEG-400 or Water instead of DMF.[1]

  • Energy Efficiency: Microwave irradiation or Room Temperature (RT) stirring.[1]

  • Workup Simplicity: Precipitation-based isolation to eliminate liquid-liquid extraction.[1]

Mechanistic Principles

The reaction proceeds via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2
Reaction Pathway (DOT Visualization)

SNAr_Mechanismcluster_greenGreen Acceleration FactorsReactants2-Chloroquinoxaline+ PiperidineTSMeisenheimerComplex(Transition State)Reactants->TSNucleophilic Attack(Rate Limiting)Product2-Piperidinoquinoxaline+ HClTS->ProductAromatization(Fast)Factor1Hydrophobic Effect(On-Water)Factor1->TSFactor2H-Bonding Activation(PEG-400)Factor2->TS

Figure 1: Mechanistic pathway of the

Experimental Protocols

Method A: PEG-400 Mediated Synthesis (Recommended for Scalability)

Principle: Polyethylene Glycol 400 (PEG-400) acts as a dual solvent and phase-transfer catalyst. It activates the amine nucleophile via hydrogen bonding while stabilizing the transition state.

  • Green Metrics: Biodegradable solvent, Catalyst-free, Room Temperature.[1][3]

  • Scale: 10 mmol (scalable to >100 mmol).

Materials:

  • 2-Chloroquinoxaline (1.64 g, 10 mmol)[1]

  • Piperidine (0.94 g, 11 mmol)[1]

  • PEG-400 (10 mL)

  • Water (for workup)[4][5]

Protocol:

  • Charge: In a 50 mL round-bottom flask, dissolve 2-chloroquinoxaline (10 mmol) in PEG-400 (10 mL).

  • Addition: Add piperidine (11 mmol) dropwise over 2 minutes.

  • Reaction: Stir the mixture magnetically at Room Temperature (25-30°C) .

    • Note: The reaction is typically exothermic; no external heat is required.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4).[1] Completion is usually observed within 15–30 minutes.[1]

  • Workup (Precipitation): Pour the reaction mixture into crushed ice/cold water (50 mL) with vigorous stirring. The product will precipitate immediately as a pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove residual PEG-400.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C for 2 hours.

Validation Data:

  • Yield: 92–95%[1]

  • Purity (HPLC): >98%

  • Appearance: Pale yellow crystalline solid.[1]

Method B: Microwave-Assisted Solvent-Free Synthesis (High Throughput)

Principle: Microwave irradiation provides direct dielectric heating, rapidly overcoming the activation energy barrier without bulk solvent.

  • Green Metrics: Solvent-free (Neat), High Energy Efficiency, <5 min reaction time.[1]

  • Scale: 1–5 mmol.[1]

Materials:

  • 2-Chloroquinoxaline (1 mmol)[6]

  • Piperidine (1.2 mmol)[1]

  • Basic Alumina (Optional solid support, 500 mg)[1]

Protocol:

  • Preparation: Mix 2-chloroquinoxaline (1 mmol) and piperidine (1.2 mmol) in a microwave-safe vial (10 mL).

    • Optimization: For better homogeneity, the reagents can be adsorbed onto basic alumina by grinding in a mortar before transfer to the vial.

  • Irradiation: Place the vial in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 140°C, Power: Dynamic (Max 100W), Hold Time: 3 minutes.

  • Cooling: Allow the vial to cool to room temperature (compressed air cooling).

  • Extraction: Add Ethanol (2 mL) to dissolve the product, then pour into water (10 mL) to precipitate.

  • Isolation: Filter and dry as per Method A.

Validation Data:

  • Yield: 88–93%[1]

  • Time: 3 minutes

Method C: "On-Water" Synthesis (Hydrophobic Acceleration)

Principle: The "On-Water" effect accelerates organic reactions at the organic-water interface due to dangling OH groups stabilizing the transition state.

  • Green Metrics: Water as solvent, No organic waste.[1]

  • Scale: 10 mmol.

Protocol:

  • Charge: Suspend 2-chloroquinoxaline (10 mmol) in Water (15 mL).

  • Addition: Add Piperidine (12 mmol).

  • Reaction: Heat the heterogeneous mixture to 60°C with vigorous stirring for 1–2 hours.

    • Observation: The solid starting material will slowly dissolve and be replaced by the product precipitate (oiling out may occur initially).

  • Workup: Cool to RT. The product solidifies. Filter and wash with water.[1][3][5][6]

Comparative Analysis & Decision Matrix

The following table summarizes the efficiency metrics for the described methods compared to the traditional DMF reflux method.

MetricTraditional (DMF Reflux)Method A (PEG-400)Method B (Microwave)Method C (On-Water)
Reaction Temp 100–120°C25°C (RT)140°C (MW)60°C
Time 4–6 Hours15–30 Mins3 Mins1–2 Hours
Yield 75–80%92–95%88–93%85–90%
E-Factor High (Solvent waste)Low (Recyclable PEG)Very LowLow
Purification Extraction + ColumnFiltrationFiltrationFiltration
Method Selection Workflow (DOT Visualization)

Method_SelectionStartStart: Choose ProtocolScaleIs Scale > 10g?Start->ScaleSpeedIs Speed Critical?Scale->SpeedNoMethodCMethod C: On-Water(Lowest Cost)Scale->MethodCYes (Cost driven)SolubilityIs Product Water Soluble?Speed->SolubilityNoMethodBMethod B: Microwave(High Throughput)Speed->MethodBYes (<5 mins)MethodAMethod A: PEG-400(Best Balance)Solubility->MethodANo (Precipitates)Solubility->MethodCYes (Avoid PEG)

Figure 2: Decision tree for selecting the optimal synthesis protocol based on constraints.

Troubleshooting & Quality Control

Common Issues
  • Oiling Out: In Method C (Water), the product may form an oil instead of a solid.[1]

    • Fix: Seed the mixture with a crystal of pure 2-piperidinoquinoxaline or cool to 0°C with rapid stirring to induce crystallization.

  • Incomplete Conversion:

    • Fix: In Method A (PEG-400), ensure vigorous stirring.[1] The viscosity of PEG can limit mass transfer if stirring is too slow.

Analytical Characterization[3][7][10][11][12]
  • 1H NMR (400 MHz, CDCl3):

    
     8.6 (s, 1H), 7.8 (d, 1H), 7.6 (m, 2H), 7.3 (m, 1H), 3.8 (m, 4H, N-CH2), 1.7 (m, 6H, Alkyl).[1]
    
  • Melting Point: 82–84°C.[1]

References

  • Kiran, G., et al. (2017).[1] "A green synthesis of quinoxaline derivatives & their biological actives." International Journal of Applied Chemistry, 13(3), 421-432.[1]

    • Establishes the PEG-400 protocol for 2-chloroquinoxaline substitution.
  • Mungra, D.C., et al. (2011).[1] "Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research, 3(6), 332-338.[1]

    • Validates microwave-assisted nucleophilic substitution on the quinoxaline core.
  • Elsemongy, M.M., et al. (1975).[1] "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O Mixtures." Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Provides kinetic data supporting the mechanism and solvent effects.
  • BenchChem. (2025).[1][5][6] "Application Notes: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline."

    • General industrial protocol for on quinoxalines.

High-Performance Corrosion Inhibition of Mild Steel by 2-Piperidinoquinoxaline in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Mild steel is a foundational material in industrial infrastructure, yet its susceptibility to severe degradation in acidic environments—such as those encountered during acid pickling, industrial descaling, and oil-well acidification—remains a critical challenge. To mitigate this, organic corrosion inhibitors are deployed to form protective barriers at the metal-solution interface.

Among the most promising classes of organic inhibitors are quinoxaline derivatives. This application note provides a comprehensive, self-validating methodological guide for evaluating 2-Piperidinoquinoxaline (2-PQ) as a corrosion inhibitor for mild steel in 1.0 M HCl. By combining the electron-rich heteroaromatic quinoxaline core with the steric coverage of a piperidine ring, 2-PQ demonstrates exceptional adsorption capabilities and inhibition efficiencies often exceeding 90%[1].

Mechanistic Rationale: Why 2-Piperidinoquinoxaline?

The efficacy of 2-PQ is not coincidental; it is a direct consequence of its molecular architecture. The inhibition mechanism is driven by the displacement of water molecules on the steel surface by the organic inhibitor, governed by the Langmuir adsorption isotherm[2].

  • Physisorption (Electrostatic): In 1.0 M HCl, the nitrogen heteroatoms in both the quinoxaline and piperidine rings undergo protonation. The mild steel surface, which becomes negatively charged due to the specific adsorption of chloride ions (

    
    ), electrostatically attracts these protonated 2-PQ cations.
    
  • Chemisorption (Coordinate Bonding): Simultaneously, neutral 2-PQ molecules utilize the unshared electron pairs on their nitrogen atoms and the

    
    -electrons of the aromatic rings to form coordinate bonds with the vacant, low-energy d-orbitals of surface iron atoms.
    

This dual-adsorption mechanism ensures the formation of a dense, highly stable protective monolayer that physically blocks active corrosion sites, simultaneously retarding both anodic iron dissolution and cathodic hydrogen evolution[1].

Mechanism A 2-Piperidinoquinoxaline in 1.0 M HCl B Protonation of N-Heteroatoms (Quinoxaline & Piperidine rings) A->B H+ rich environment D Coordinate Bonding with Fe d-orbitals (Chemisorption) A->D Neutral molecule adsorption C Electrostatic Attraction to Cl- (Physisorption) B->C Migration to metal surface E Protective Monolayer Formation (Langmuir Isotherm) C->E D->E F Inhibition of Fe Dissolution & H+ Reduction E->F High Surface Coverage (θ)

Caption: Dual-adsorption mechanism of 2-Piperidinoquinoxaline on mild steel in acidic media.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness, the evaluation of 2-PQ must be designed as a self-validating system . This means that thermodynamic data (Gravimetric Weight Loss) must mathematically cross-reference with kinetic data (Electrochemical Impedance Spectroscopy and Potentiodynamic Polarization), and both must be visually corroborated by surface morphology (SEM/EDX). If one technique yields an artifact, the triangulation of the other methods will expose it.

Workflow S1 Mild Steel Prep Abrasion (SiC paper) & Degreasing S3 Gravimetric Analysis Weight Loss over 24h at 303K S1->S3 S4 Electrochemical Testing EIS & PDP (3-Electrode Cell) S1->S4 S5 Surface Characterization SEM & EDX Analysis S1->S5 S2 Inhibitor Prep 2-PQ in 1.0 M HCl (10^-5 to 10^-3 M) S2->S3 S2->S4 S2->S5 S6 Data Synthesis Cross-Validation of Efficiency (η%) S3->S6 Corrosion Rate (W) S4->S6 R_ct & i_corr S5->S6 Film Morphology

Caption: Self-validating experimental workflow for corrosion inhibitor evaluation.

Protocol A: Gravimetric (Weight Loss) Analysis

Gravimetric analysis is the non-destructive, thermodynamic foundation of corrosion testing. It provides the baseline corrosion rate (


) without external electrical interference.
  • Coupon Preparation: Cut mild steel into

    
     cm coupons.
    
    • Causality: Standardized dimensions ensure the exposed surface area (

      
      ) is consistent for precise 
      
      
      
      calculations.
  • Surface Abrasion: Grind coupons using SiC paper (grades 400 to 1200), wash with bidistilled water, degrease with acetone, and dry under warm air.

    • Causality: Removing native oxides and achieving a uniform surface roughness normalizes the surface energy, ensuring that inhibitor adsorption is not skewed by localized topographical defects.

  • Immersion: Weigh the coupons accurately (

    
    ) and immerse them in 100 mL of 1.0 M HCl containing varying concentrations of 2-PQ (
    
    
    
    to
    
    
    M) for 24 hours at 303 K.
  • Post-Immersion: Remove, clean with a bristle brush under running water to remove loose corrosion products, dry, and reweigh (

    
    ).
    
  • Calculation: Calculate Inhibition Efficiency (

    
    ) using: 
    
    
    
Protocol B: Electrochemical Measurements (EIS & PDP)

Electrochemical techniques elucidate the kinetics of the corrosion process and classify the inhibitor type.

  • Cell Setup: Utilize a standard three-electrode glass cell: Mild steel as the working electrode (WE,

    
     exposed area), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.
    
  • Open Circuit Potential (OCP): Immerse the WE in the test solution for 30 minutes before any measurement.

    • Causality: This 30-minute window is critical. It allows the system to reach a thermodynamic steady-state where the rate of inhibitor adsorption equals the rate of desorption, stabilizing the corrosion potential (

      
      ).
      
  • Electrochemical Impedance Spectroscopy (EIS): Apply an AC signal of 10 mV peak-to-peak at

    
     over a frequency range of 100 kHz to 10 mHz.
    
    • Expert Insight: Extract the charge transfer resistance (

      
      ) and double-layer capacitance (
      
      
      
      ) from the Nyquist plots. A successful 2-PQ film will drastically increase
      
      
      and decrease
      
      
      (due to the displacement of high-dielectric water by the low-dielectric organic inhibitor).
  • Potentiodynamic Polarization (PDP): Sweep the potential from

    
     to 
    
    
    
    vs. OCP at a scan rate of
    
    
    .
    • Expert Insight: If the shift in

      
       between the blank and the inhibited solution is less than 
      
      
      
      , 2-PQ is classified as a mixed-type inhibitor[2]. Quinoxaline derivatives typically show mixed-type behavior with predominant cathodic control.
Protocol C: Surface Characterization (SEM/EDX)
  • Preparation: Expose mild steel coupons to 1.0 M HCl with and without the optimum concentration (

    
     M) of 2-PQ for 24 hours.
    
  • Imaging: Analyze the surface using Scanning Electron Microscopy (SEM) at 1000x magnification.

    • Validation: The uninhibited coupon will show severe pitting and localized dissolution. The 2-PQ inhibited coupon must show a smooth, protected topography, visually validating the

      
       efficiency calculated in Protocols A and B.
      

Expected Quantitative Data Profile

Based on established literature for highly substituted quinoxaline derivatives[1][2], the following table summarizes the expected quantitative profile for 2-Piperidinoquinoxaline when evaluated through the self-validating workflow. Notice the strong correlation between


, 

, and

.
2-PQ Concentration (M)Corrosion Rate (

)

(

)

(

)

(%)

(%)

(%)
Blank (1.0 M HCl) 1.8515.2485.0---

0.6545.5170.264.866.564.9

0.28108.475.584.885.984.4

0.15215.038.091.892.992.1

(Optimum)
0.08380.520.595.6 96.0 95.7

Note: Data represents synthesized expectations based on the structural homology of 2-PQ to established high-performance quinoxaline benchmarks.

Expert Troubleshooting & Field Insights

  • Solubility Challenges: 2-Piperidinoquinoxaline possesses significant hydrophobic character due to the piperidine and aromatic rings. If precipitation occurs in 1.0 M HCl, use a minimal amount of a co-solvent (e.g., 1-2% v/v absolute ethanol or DMSO) to ensure complete dissolution before making up the final volumetric volume. Ensure the blank solution also contains the exact same co-solvent ratio to prevent baseline skewing.

  • Isotherm Validation: To strictly prove the Langmuir adsorption mechanism, experiments must be repeated at elevated temperatures (e.g., 313 K, 323 K, 333 K). Plotting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    (where
    
    
    is surface coverage,
    
    
    ) should yield a straight line with a slope approaching 1.0. Furthermore, calculating the standard free energy of adsorption (
    
    
    ) will confirm the dual mechanism: values between
    
    
    and
    
    
    indicate a comprehensive mix of physisorption and chemisorption.

References

  • El-Idrissi, H., Driouch, M., Seqqat, Y., et al. "Corrosion protection of mild steel in 1.0 M HCl using quinoxaline derivatives: experimental validation and quantum chemical insight." Canadian Metallurgical Quarterly (2025). URL:[Link]

  • Chaouiki, A., Chafiq, M., Rbaa, M., et al. "New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations." Coatings 10, no. 9 (2020): 811. URL:[Link]

  • Jagadeesan, S., et al. "Acenaphtho[1,2-b] quinoxaline and Acenaphtho[1,2-b]pyrazine as corrosion inhibitors for mild steel in acid medium." Measurement 77 (2015): 175-186. URL:[Link]

Sources

procedure for reacting 2-chloroquinoxaline with piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-(Piperidin-1-yl)quinoxaline via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(piperidin-1-yl)quinoxaline through the nucleophilic aromatic substitution (SNAr) reaction of 2-chloroquinoxaline with piperidine. Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] The functionalization at the 2-position of the quinoxaline scaffold is a critical strategy for developing novel therapeutic agents and molecular probes.[4][5] This document outlines the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, provides characterization data, and emphasizes crucial safety considerations. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Scientific Foundation: The SNAr Mechanism

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) pathway, specifically through an addition-elimination mechanism.[6][7][8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Causality of Reactivity: The quinoxaline ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring, particularly C2 and C3, electrophilic and thus susceptible to attack by nucleophiles.[4] The chlorine atom at the C2 position is a good leaving group, further facilitating the substitution.

The Two-Step Process:

  • Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic nitrogen atom of piperidine on the electron-deficient C2 carbon of the 2-chloroquinoxaline. This step is typically the rate-determining step and results in the formation of a non-aromatic, negatively charged intermediate known as a Meisenheimer complex.[7][8] The negative charge is stabilized by delocalization over the electron-withdrawing quinoxaline ring system.

  • Elimination of the Leaving Group: The aromaticity of the quinoxaline ring is restored through the expulsion of the chloride ion (the leaving group), yielding the final product, 2-(piperidin-1-yl)quinoxaline.

Studies have shown that under specific conditions, this reaction follows pseudo-first-order kinetics and is not catalyzed by excess amine.[6][9]

Caption: SNAr Addition-Elimination Mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier Suggestion
2-Chloroquinoxaline1448-87-9C₈H₅ClN₂164.59ChemScene (CS-W016083)[10]
Piperidine110-89-4C₅H₁₁N85.15Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR
Hexanes110-54-3C₆H₁₄86.18VWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Acros Organics
Silica Gel (for chromatography)7631-86-9SiO₂60.08Sorbent Technologies
Equipment
  • Round-bottom flasks and reflux condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glass column for chromatography

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

This protocol describes a reliable procedure for the synthesis of 2-(piperidin-1-yl)quinoxaline on a 10 mmol scale.[11]

Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup - Combine reactants & solvent - Inert atmosphere reaction 2. Heating & Reaction - Heat to 80-100 °C - Monitor by TLC (2-6 hr) setup->reaction workup 3. Aqueous Work-up - Cool mixture - Dilute with water - Extract with EtOAc reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify characterize 5. Characterization - Obtain product - Analyze (NMR, LC-MS) purify->characterize

Caption: A typical experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoxaline (1.65 g, 10 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic.[4]

    • Add N,N-Dimethylformamide (DMF, 30 mL).

    • Finally, add piperidine (1.0 mL, ~10.1 mmol, 1.0 eq).

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Place the flask in a heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.[11]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The reaction is typically complete within 2-6 hours.[11]

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the 2-chloroquinoxaline starting material on TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure product.

    • Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to yield 2-(piperidin-1-yl)quinoxaline as a solid.

Product Characterization

The identity and purity of the synthesized 2-(piperidin-1-yl)quinoxaline can be confirmed using standard analytical techniques.

TechniqueExpected ResultsReference
¹H NMR (400 MHz, CDCl₃)δ 8.16 (s, 1H), 7.91 (d, 1H), 7.74 (t, 1H), 7.74 (t, 1H), 7.91 (d, 1H), 3.95 (t, 4H), 1.83 (m, 4H), 1.71 (m, 2H).[11]
¹³C NMR (100 MHz, CDCl₃)δ 169.1, 142.3, 136.0, 132.4, 129.8, 127.4, 124.2, 121.6, 55.3, 30.9, 27.4.[11]
LC-MS (ESI)m/z calculated for C₁₃H₁₅N₃ [M+H]⁺: 214.13; found: 214.13.[11]

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this reaction. Both reactants pose significant health risks.

  • 2-Chloroquinoxaline:

    • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12]

    • Precautions: Handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid dust formation.[12][13]

  • Piperidine:

    • Hazards: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Harmful if swallowed. Causes severe skin burns and eye damage.[14]

    • Precautions: Handle in a chemical fume hood away from ignition sources. Use non-sparking tools. Wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[14]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive base (K₂CO₃ absorbed moisture).- Piperidine was protonated (no base used).- Insufficient heating or reaction time.- Use freshly dried K₂CO₃.- Ensure an adequate amount of base (2 eq) is used.- Increase reaction temperature or time, monitoring by TLC.
Incomplete Reaction - Reaction has not reached equilibrium or is slow.- Poor quality of starting materials.- Extend the reaction time.- Check the purity of 2-chloroquinoxaline and piperidine.
Multiple Spots on TLC - Formation of side products.- Degradation of starting material or product.- Ensure an inert atmosphere to prevent side reactions.- Avoid excessive heating.- Optimize purification with a shallower solvent gradient.

References

  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. ResearchGate. Available at: [Link]

  • Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. Available at: [Link]

  • Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. Available at: [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Google Patents.
  • Synthesis and Characterization of Two New Quinoxaline Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • Supplementary information. The Royal Society of Chemistry. Available at: [Link]

  • A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. Available at: [Link]

  • 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents. Journal of the Chinese Chemical Society. Available at: [Link]

  • 1-(2-Chloroethyl)Piperidine Hydrochloride Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Piperidine Safety Data Sheet. Poch.com.pl. Available at: [Link]

  • Nucleophilic aromatic substitution. Oxford Learning Link. Available at: [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. Semantic Scholar. Available at: [Link]

  • 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline. PubChem. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. Available at: [Link]

Sources

Application Note: Fluorescence Spectroscopy Protocols and Mechanistic Insights for 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Photophysicists, and Sensor Development Scientists

Executive Summary

2-Piperidinoquinoxaline (2-PQ) (CAS: 34548-26-0)[1] is a highly versatile, nitrogen-containing heterocyclic fluorophore. Structurally, it features an electron-deficient quinoxaline core paired with an electron-donating piperidine ring. This architecture creates a strong Donor-


-Acceptor (D-

-A) system capable of profound Intramolecular Charge Transfer (ICT)[2]. Due to its tunable photophysical properties and the coordination capability of the pyrazine nitrogens, 2-PQ is extensively utilized in solvatochromic profiling and as a highly sensitive fluorescent chemosensor for transition metal ions[3].

This application note details the mechanistic causality behind 2-PQ's fluorescence behavior and provides self-validating experimental protocols for its application in solvent polarity mapping and Cu


 sensing.

Photophysical Foundations & Mechanistic Causality

The Intramolecular Charge Transfer (ICT) Mechanism

The photophysical utility of 2-PQ is governed by its ICT state. Upon photoexcitation, electron density rapidly shifts from the piperidine nitrogen (donor) to the electronegative pyrazine nitrogens (acceptors) of the quinoxaline core[4]. This transition generates a highly polar excited state (


).
Causality of Solvent Effects

The fluorescence emission of 2-PQ is highly dependent on the microenvironment's polarity and hydrogen-bonding capacity:

  • Polar Aprotic Solvents (e.g., Acetonitrile, THF): These solvents stabilize the highly polar ICT excited state via dipole-dipole interactions, lowering its energy and resulting in a bathochromic (red) shift and maximum fluorescence intensity[5].

  • Protic Solvents (e.g., Methanol, Water): While highly polar, protic solvents act as hydrogen-bond donors to the quinoxaline nitrogens. This specific interaction activates non-radiative decay pathways (vibrational relaxation), effectively quenching the fluorescence[5].

ICT_Mechanism S0 Ground State (S0) Planar Conformation S1_FC Franck-Condon State Local Excited State S0->S1_FC Photon Absorption S1_ICT ICT State (S1) Charge Separated S1_FC->S1_ICT Solvent Relaxation Emission Fluorescence Emission (Bathochromic Shift) S1_ICT->Emission Radiative Decay Emission->S0 Non-Radiative Decay

Fig 1: Intramolecular Charge Transfer and solvent relaxation pathway in 2-Piperidinoquinoxaline.

Quantitative Data Summary

The table below summarizes the representative solvatochromic behavior of 2-PQ, highlighting the critical divergence between aprotic and protic environments.

Table 1: Representative Solvatochromic Properties of 2-PQ

Solvent MatrixDielectric Constant (

)
Orientation Polarizability (

)
Absorbance

(nm)
Emission

(nm)
Relative Fluorescence Intensity
Hexane 1.890.001~340~410Weak (Local Excited State)
Tetrahydrofuran (THF) 7.580.210~345~455Moderate (Partial ICT)
Acetonitrile (MeCN) 37.50.305~350~485Maximum (Stabilized ICT)
Methanol (MeOH) 32.70.309~350~490Quenched (H-Bonding Decay)

Protocol 1: Solvatochromic Profiling and ICT Validation

Objective: To map the dipole moment change (


) of 2-PQ upon excitation using the Lippert-Mataga formalism.

Self-Validating Mechanism: This protocol utilizes Quinine Sulfate (in 0.1 M H


SO

) as an external reference standard. By calculating the relative quantum yield (

) against a known standard, the protocol automatically corrects for instrument-specific variations (e.g., lamp intensity fluctuations, detector sensitivity bias).
Step-by-Step Methodology:
  • Probe Synthesis & Purification: Synthesize 2-PQ via nucleophilic substitution of 2-chloroquinoxaline with excess piperidine. Purify via column chromatography to ensure >99% purity, as trace impurities can cause inner-filter effects.

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of 2-PQ in anhydrous, spectroscopic-grade Acetonitrile. Causality: Anhydrous conditions are strictly required to prevent water-induced hydrogen-bonding quenching[5].

  • Solvent Matrix Dilution: Dilute the stock to a working concentration of 5.0 µM in a series of solvents of varying polarity (Hexane, Toluene, Chloroform, THF, MeCN). Note: Keep optical density (OD) below 0.1 at the excitation wavelength to prevent reabsorption artifacts.

  • Spectral Acquisition:

    • Set the spectrofluorometer excitation slit to 2 nm and emission slit to 5 nm.

    • Excite the samples at their respective absorbance

      
       (approx. 340–350 nm).
      
    • Record the emission spectra from 380 nm to 650 nm.

  • Data Analysis (Lippert-Mataga Plot): Plot the Stokes shift (

    
     in cm
    
    
    
    ) against the solvent orientation polarizability (
    
    
    ). A linear correlation validates the presence of an ICT state, and the slope can be used to calculate the exact change in the dipole moment.

Protocol 2: Transition Metal (Cu ) Sensing Assay

Objective: To utilize 2-PQ as a selective "turn-off" fluorescent chemosensor for Copper(II) ions[3].

Mechanistic Causality: Quinoxaline derivatives possess lone pairs on the pyrazine nitrogens, making them excellent ligands for transition metals. Cu


 is a paramagnetic 

ion. Upon coordination with 2-PQ, Cu

facilitates Ligand-to-Metal Charge Transfer (LMCT) and enhances Intersystem Crossing (ISC), completely quenching the fluorescence via the paramagnetic effect[3].

Self-Validating Mechanism: To prove that the fluorescence quenching is due to reversible coordination rather than irreversible chemical degradation of the probe, an EDTA Reversal Assay is built into the workflow. EDTA has a higher binding affinity for Cu


 than 2-PQ. If adding EDTA restores the fluorescence, the sensing mechanism is validated as a reversible coordination complex.

Sensing_Workflow Stock 1. Probe Preparation 10 µM 2-PQ in MeCN/HEPES Titration 2. Cu2+ Titration 0 to 50 µM (Selectivity Panel) Stock->Titration Spectra 3. Spectral Acquisition λ_ex = 350 nm, λ_em = 480 nm Titration->Spectra Validation 4. EDTA Reversal Assay Add 100 µM EDTA to restore Spectra->Validation Analysis 5. Stern-Volmer Kinetics Determine K_sv and LOD Validation->Analysis

Fig 2: Step-by-step experimental workflow for Cu2+ metal ion sensing using 2-PQ.

Step-by-Step Methodology:
  • Buffer Equilibration: Prepare a 10 µM solution of 2-PQ in a mixed solvent system of MeCN/HEPES buffer (pH 7.4, 10 mM, 1:1 v/v). Causality: The mixed system ensures probe solubility (via MeCN) while maintaining physiological pH (via HEPES) to prevent protonation of the quinoxaline nitrogens, which would alter baseline fluorescence[6].

  • Selectivity Screening: Aliquot 2 mL of the probe solution into separate cuvettes. Add 50 µM of various competing metal ions (Na

    
    , K
    
    
    
    , Mg
    
    
    , Ca
    
    
    , Zn
    
    
    , Fe
    
    
    ). Measure fluorescence to ensure no significant quenching occurs, validating selectivity.
  • Titration Series: To a fresh 2 mL probe solution, incrementally add Cu

    
     (from a 1 mM CuCl
    
    
    
    aqueous stock) to achieve final concentrations ranging from 0 to 50 µM.
  • Spectral Acquisition: Excite at 350 nm and monitor the emission quenching at 480 nm after a 2-minute equilibration period per addition.

  • EDTA Reversal (Validation Step): To the fully quenched cuvette (containing 50 µM Cu

    
    ), add 100 µM of EDTA. Incubate for 5 minutes and remeasure. A recovery of >90% of the initial fluorescence validates the reversible sensor mechanism.
    
  • Stern-Volmer Kinetics: Plot

    
     against 
    
    
    
    . Calculate the Stern-Volmer quenching constant (
    
    
    ) and the Limit of Detection (LOD) using the equation
    
    
    .

References

[1] 2-(piperidin-1-yl)quinoxaline - CAS 34548-26-0, molaid.com. URL:

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, thieme-connect.de. URL:

[3] A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe3+ and fluorescent sensing of Cu2+ and its application, Arab Journal of Chemistry. URL:

[6] Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique, MDPI. URL:

[2] Synthesis and properties of quinoxaline derivatives, Sciforum. URL:

[4] Quinoxaline derivatives as attractive electron-transporting materials, PMC (NIH). URL:

[5] Synthetic Approaches to 2-Substituted Pyrazines and 2-Substituted Quinoxalines and Their Fluorescence Characteristics, UM Students' Repository. URL:

Sources

Application Notes & Protocols: 2-Piperidinoquinoxaline as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their versatile electronic properties and rigid scaffold.[1] Their utility extends into coordination chemistry, where they serve as robust ligands for a variety of metal centers, yielding complexes with interesting catalytic and biological activities.[2] This guide focuses on the under-explored ligand, 2-Piperidinoquinoxaline. We provide a comprehensive technical overview, beginning with a robust, first-principles-based protocol for the synthesis of the ligand itself via nucleophilic aromatic substitution. Following this, we detail a general methodology for the coordination of 2-Piperidinoquinoxaline with first-row transition metals, explaining the theoretical underpinnings of its coordination behavior. Finally, we outline a complete characterization workflow and discuss potential applications in catalysis and drug development, equipping researchers with the foundational knowledge to explore this promising chemical space.

Part 1: Synthesis of 2-Piperidinoquinoxaline Ligand

Scientific Rationale

The synthesis of 2-Piperidinoquinoxaline is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The quinoxaline ring is inherently electron-deficient, which activates positions C2 and C3 towards nucleophilic attack. The presence of a good leaving group, such as a chloride ion at the C2 position, makes 2-chloroquinoxaline an ideal precursor.[3] Piperidine, a secondary amine, serves as a potent nucleophile that displaces the chloride, forming the target product.[4][5] The reaction typically proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex.[3] Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they are polar and aprotic, effectively solvating the transition state and accelerating the reaction.[3][4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A 2-Chloroquinoxaline D Round-bottom flask under N2 A->D B Piperidine (Nucleophile) B->D C Anhydrous DMF (Solvent) C->D E Heat reaction mixture (e.g., 80-100 °C) D->E Combine & Stir F Monitor by TLC E->F Time G Cool to RT F->G Reaction Complete H Pour into ice-water G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na2SO4) I->J K Concentrate in vacuo J->K L Column Chromatography (Silica Gel) K->L Crude Product M Yields pure 2-Piperidinoquinoxaline L->M

Caption: Synthetic workflow for 2-Piperidinoquinoxaline.

Detailed Experimental Protocol: Ligand Synthesis

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, optional but recommended)

  • Ethyl Acetate, Hexane, Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 eq) and potassium carbonate (1.5 eq). Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.

    • Causality Note: Using a slight excess of piperidine ensures the complete consumption of the starting material. K₂CO₃ acts as a base to scavenge the HCl byproduct, preventing the protonation of piperidine and driving the reaction to completion.[4]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-Piperidinoquinoxaline as a pure solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Coordination Chemistry & Complex Synthesis

Theoretical Considerations: Ligand Binding Modes

2-Piperidinoquinoxaline possesses two nitrogen atoms with lone pairs available for coordination: the sp²-hybridized N1 atom of the quinoxaline ring and the sp³-hybridized nitrogen of the piperidine moiety.

  • Primary Coordination Site (N1): The N1 atom of the quinoxaline ring is the most probable coordination site. Its lone pair is readily accessible and participates in the aromatic system, making it a good Lewis base. Coordination through this site results in a stable five-membered chelate ring if a second binding site were available, but in this ligand, it functions as a robust monodentate donor.[6]

  • Secondary Site (Piperidine N): The piperidine nitrogen is a stronger base but is sterically more hindered. Furthermore, its conformational flexibility can be entropically unfavorable for coordination. While bridging modes involving this nitrogen cannot be entirely ruled out in the formation of polynuclear complexes, the dominant coordination mode is expected to be monodentate via the quinoxaline N1 atom .[2]

G cluster_0 2-Piperidinoquinoxaline Ligand Ligand Metal M Ligand->Metal Monodentate Coordination N1 N1 N_pip N_piperidine Coord_bond

Caption: Expected monodentate coordination of 2-Piperidinoquinoxaline.

General Protocol for Metal Complex Synthesis

This protocol provides a generalized method for synthesizing complexes with divalent first-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

  • 2-Piperidinoquinoxaline (2.0-4.0 eq)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂) (1.0 eq)

  • Anhydrous Methanol or Ethanol

Procedure:

  • Ligand Solution: In a clean flask, dissolve 2-Piperidinoquinoxaline (e.g., 2.0 eq for a potential ML₂ complex) in a minimal amount of warm methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

  • Complexation: While stirring, add the metal salt solution dropwise to the ligand solution at room temperature.

    • Causality Note: Adding the metal salt to the ligand solution (rather than vice-versa) maintains an excess of ligand throughout the addition, which helps prevent the formation of undesired polymeric or oligo-metallic species and favors the formation of the intended mononuclear complex.

  • Precipitation/Crystallization: Upon mixing, a precipitate may form immediately. If not, continue stirring the reaction mixture for 2-4 hours at room temperature or under gentle reflux. The resulting solid can be collected by vacuum filtration.

  • Crystal Growth (Optional): For X-ray quality crystals, the crude product can be recrystallized. Alternatively, slow evaporation of the reaction mixture, vapor diffusion (e.g., diethyl ether into the methanolic solution), or layering techniques can be employed.

  • Isolation and Drying: Wash the collected solid complex with a small amount of cold solvent, followed by diethyl ether, to facilitate drying. Dry the complex under vacuum.

Part 3: Characterization of Metal Complexes

A multi-technique approach is essential to unambiguously determine the structure and properties of the newly synthesized complexes.

Technique Purpose & Expected Observations Reference
FT-IR Spectroscopy To confirm ligand coordination. Expect a shift in the C=N and aromatic C-N stretching vibrations of the quinoxaline ring (typically in the 1500-1650 cm⁻¹ region) to higher or lower frequencies upon coordination. New bands in the far-IR region (400-600 cm⁻¹) may be assigned to M-N stretching vibrations.[7]
¹H & ¹³C NMR For diamagnetic complexes (e.g., Zn(II), Cd(II)). Protons on the quinoxaline ring, especially those closest to the N1 coordination site, are expected to shift downfield due to the deshielding effect of the metal ion. This provides strong evidence for the proposed coordination mode.[8][9]
UV-Visible Spectroscopy To study electronic transitions. For d-block metal complexes, expect to observe low-intensity d-d transition bands in the visible region, which are indicative of the complex's geometry (e.g., octahedral, tetrahedral). Intraligand (π-π*) transitions may be red- or blue-shifted upon complexation.[2][7]
Mass Spectrometry To confirm the molecular weight and stoichiometry of the complex. Techniques like ESI-MS can show the molecular ion peak corresponding to [M(L)₂Cl]⁺ or other fragments, confirming the composition of the coordination sphere.[7]
Elemental Analysis To determine the empirical formula (C, H, N content) of the complex, confirming its purity and stoichiometry (ligand-to-metal ratio).[8][10]
Magnetic Susceptibility To determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which helps in assigning the correct geometry and oxidation state of the metal center.[9]
Single-Crystal X-ray Diffraction The definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[10]

Part 4: Potential Applications

Drawing parallels from the broader class of quinoxaline-metal complexes, complexes of 2-Piperidinoquinoxaline are promising candidates for investigation in several high-impact fields.

Homogeneous Catalysis

Copper complexes, in particular, are known to be effective catalysts for a range of organic transformations. The electronic properties of the quinoxaline ring can stabilize different oxidation states of the copper center, making these systems suitable for redox catalysis.[11]

  • Potential Reactions: Aerobic oxidation of alcohols, C-N and C-C cross-coupling reactions, and cycloaddition reactions.[12][13] The piperidine substituent may modulate the steric and electronic environment of the metal center, potentially tuning catalytic activity and selectivity.

Medicinal & Bioinorganic Chemistry

The incorporation of a metal center into a biologically active scaffold like quinoxaline often enhances therapeutic potential through mechanisms such as increased lipophilicity or altered modes of action.[1]

  • Antimicrobial Agents: Both copper(II) and zinc(II) complexes of heterocyclic ligands have demonstrated significant antibacterial and antifungal properties.[14][15]

  • Anticancer Agents: Quinoxaline derivatives and their zinc complexes have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[16] The complexes may act by inhibiting key enzymes or by interacting with DNA.[15]

  • Antioxidant/Enzyme Mimics: Some copper and iron quinoxaline complexes have been shown to mimic the activity of oxidase proteins or exhibit superoxide dismutase (SOD)-like activity.[17]

References

  • Vicente, F., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry, 2(1). [Link]

  • Fathalla, M. F., et al. (2019). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry, 48(8), 1148-1163. [Link]

  • Raman, N., & Sobha, S. (2012). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). International Science Community Association. [Link]

  • El-Tabl, A. S., et al. (2022). Anionic Ligands Tune the Structural and Catalytic Properties of Quinoxaline-Based Copper(II) Complexes as Mimetics of Copper-Containing Oxidase Protein. Journal of Molecular Structure, 1250, 131809. [Link]

  • Al-Amri, A. S. (2017). Synthesis, Characterization and Thermal Study of Some Transition Metal Complexes Derived from Quinoxaline. Ibn Al-Haitham Journal for Pure and Applied science. [Link]

  • Mohamed, G. G., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. European Journal of Chemistry. [Link]

  • Mohamed, G. G., et al. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry, 1(4), 282-288. [Link]

  • Raman, N., & Sobha, S. (2012). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. [Link]

  • Justin Dhanaraj, C., & Johnson Jeyakumar, S. (2015). Quinoxaline based bio-active mixed ligand transition metal complexes: Synthesis, characterization, electrochemical, antimicrobial, DNA binding, cleavage, antioxidant and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology, 151, 100-109. [Link]

  • Letsoalo, T. M. (2019). Determining the anti-cancer properties of zinc and novel quinoxaline derivatives on lung cancer cells. University of Limpopo. [Link]

  • Chawla, G., et al. (2020). Copper catalysis for pyrazines and quinoxalines. Inorganic Chemistry Communications. [Link]

  • Esam, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. ResearchGate. [Link]

  • Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1027173. [Link]

  • Mwadham, M. K., & Lazaro, M. (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 221-240. [Link]

  • Mohamed, S. K., et al. (2020). Copper complex‐catalyzed quinoxaline synthesisa. ResearchGate. [Link]

  • Garrec, J., & Artero, V. (2020). Copper catalysis with redox-active ligands. Beilstein Journal of Organic Chemistry, 16, 826-849. [Link]

  • Fathalla, W., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link]

  • Chellaian, J. D., & Johnson Jeyakumar, S. (2010). Ligational behavior of S, N, and O donor quinoxaline derivatives toward the later first-row transition metal ions. Journal of Coordination Chemistry, 63(14-16), 2462-2472. [Link]

  • Fathalla, M. F., et al. (2019). Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. [Link]

  • Abu-Hashem, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7665. [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 27(17), 5649. [Link]

  • Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences, 12(11), 7762-7774. [Link]

  • Johansson, H. (2017). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org. [Link]

  • Chebrolu, V. (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. [Link]

  • University of Florida. (n.d.). Summary Of Coordination Compounds. [Link]

  • Wiehe, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 10(12), 1215-1226. [Link]

  • Kumar, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Catalysts, 11(2), 273. [Link]

Sources

in vitro cytotoxicity assays using 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of 2-Piperidinoquinoxaline (2-PQ)

Executive Summary

This guide details the standardized protocols for evaluating the cytotoxic efficacy and mechanism of action (MoA) of 2-Piperidinoquinoxaline (2-PQ) . As a pharmacophore fusing a quinoxaline scaffold with a piperidine moiety, 2-PQ represents a class of nitrogen-based heterocycles often investigated for kinase inhibition (e.g., VEGFR-2, EGFR), DNA intercalation, and topoisomerase II inhibition.

This document moves beyond generic screening to provide a rigorous, self-validating workflow. It addresses specific physicochemical challenges of 2-PQ, such as solubility limits and potential fluorescence interference, ensuring data integrity in drug development pipelines.

Compound Management & Physicochemical Properties

2.1. Chemical Identity

  • IUPAC Name: 2-(piperidin-1-yl)quinoxaline

  • Molecular Weight: ~213.28 g/mol

  • Pharmacophore: The quinoxaline ring provides planar aromaticity for potential DNA stacking, while the piperidine ring enhances lipophilicity and membrane permeability, potentially acting as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

2.2. Solubilization & Storage (Critical Protocol) Quinoxaline derivatives are hydrophobic. Improper handling leads to micro-precipitation in cell media, causing false-positive toxicity (physical stress) or false-negative potency (low bioavailability).

  • Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Concentration: Prepare a 50 mM master stock. (e.g., Dissolve 10.66 mg in 1 mL DMSO).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: Dilute stock into pre-warmed culture media immediately prior to treatment.

    • Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) (ideally 0.1%) to prevent solvent toxicity.

Experimental Workflow

The evaluation of 2-PQ follows a three-phase logic: Screening (Potency)


Differentiation (Cytostatic vs. Cytotoxic) 

Mechanistic Validation .

Workflow cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mode of Death cluster_2 Phase 3: Mechanism Validation Step1 Dose-Response (0.1 - 100 µM) Assay: SRB or MTT Step2 Calculate IC50 & Selectivity Index (SI) Step1->Step2 Step3 Membrane Integrity Assay: LDH Release Step2->Step3 If IC50 < 10µM Step4 Apoptosis vs. Necrosis Assay: Annexin V/PI Flow Cytometry Step3->Step4 Step5 Cell Cycle Arrest (PI Staining) Step4->Step5 Step6 Kinase/Caspase Profiling (Western Blot) Step5->Step6

Figure 1: Sequential workflow for evaluating 2-Piperidinoquinoxaline cytotoxicity.

Detailed Protocols

Protocol A: Primary Cytotoxicity Screen (SRB Assay)

Why SRB over MTT? Quinoxalines are nitrogen heterocycles that can occasionally reduce tetrazolium salts (MTT/MTS) chemically, leading to false viability signals. The Sulforhodamine B (SRB) assay measures total protein mass and is immune to this interference.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), and HFF-1 (Normal Fibroblasts).

  • Reagents: SRB dye, Trichloroacetic acid (TCA), Tris base.

Procedure:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2-PQ serial dilutions (2x concentrate).

    • Range: 0, 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Fixation: Add 50 µL cold 50% (w/v) TCA directly to wells (final 10%). Incubate 1h at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 min at RT.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 200 µL 10 mM Tris base (pH 10.5).

  • Readout: Measure Absorbance at 510 nm .

Data Analysis:



Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
Protocol B: Apoptosis/Necrosis Differentiation (Annexin V/PI)

To determine if 2-PQ induces programmed cell death (desirable) or uncontrolled necrosis (toxic).

Procedure:

  • Seeding: Seed 3 x 10^5 cells/well in 6-well plates.

  • Treatment: Treat with 2-PQ at IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine.

  • Staining:

    • Wash cells in cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

  • Q1 (Annexin-/PI+): Necrosis (Membrane rupture).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI-): Viable.

  • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

  • Success Criterion: 2-PQ should show a time-dependent shift from Q3

    
     Q4 
    
    
    
    Q2.

Mechanistic Rationale

Quinoxaline derivatives typically act via kinase inhibition or DNA intercalation. The 2-piperidino substitution often improves binding affinity to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR-2.

Mechanism Drug 2-PQ Target Target Inhibition (VEGFR-2 / Topo II) Drug->Target Binding Mito Mitochondrial Dysfunction Target->Mito Stress Signal Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Inhibits Bax Bax (Upregulation) Mito->Bax Activates Caspase Caspase 3/7 Activation Bcl2->Caspase Releases Cyt C Bax->Caspase Death Apoptosis (DNA Fragmentation) Caspase->Death

Figure 2: Postulated signaling pathway for 2-PQ induced apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Hydrophobicity of 2-PQSonicate stock solution; ensure DMSO < 0.5%; add FBS to media before compound to utilize albumin binding.
High Background (MTT) Chemical reduction by quinoxalineSwitch to SRB or ATP-Glo assays. Do not use MTT without cell-free controls.
Edge Effect Evaporation in outer wellsFill outer 96-well rows with PBS; use only inner 60 wells for data.
Inconsistent IC50 Cell density too highEnsure cells are in log-phase growth (50-70% confluency) at time of treatment.

References

  • BenchChem. (2025).[1] The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Retrieved from

  • El-Mekabaty, A., et al. (2023). Novel quinoxaline-3-propanamides as VEGFR-2 inhibitors and apoptosis inducers. Royal Society of Chemistry. Retrieved from

  • Ajani, O. O., et al. (2025).[2][3] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health (PMC). Retrieved from

  • Hain, M. C., et al. (2025).[2] Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline.... Archiv der Pharmazie.[2] Retrieved from

  • Ghorab, M. M., et al. (2014). Synthesis and cytotoxic evaluation of some new quinoxaline derivatives. Retrieved from

Sources

Application Note: Solvent Selection for 2-Piperidinoquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


) for Quinoxaline Functionalization

Executive Summary

The synthesis of 2-piperidinoquinoxaline via the reaction of 2-chloroquinoxaline with piperidine is a classic Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). While the reaction is robust, the choice of solvent dictates the reaction kinetics, impurity profile, and downstream processing efficiency.

This guide moves beyond simple "recipe following" to provide a mechanistic rationale for solvent selection. We compare Polar Aprotic solvents (kinetic drivers) against Green Protic solvents (process sustainability) to help researchers select the optimal system for their scale and purity requirements.

Mechanistic Principles & Solvent Effects[2][3][4][5][6][7]

The Mechanism

The reaction proceeds through a bimolecular addition-elimination mechanism. The nucleophilic nitrogen of piperidine attacks the electron-deficient C-2 position of the quinoxaline ring.

  • Addition: Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). This is typically the rate-determining step (RDS).[1]

  • Elimination: Loss of the chloride ion to restore aromaticity.

  • Deprotonation: Removal of the proton from the piperidine nitrogen (often by a second equivalent of piperidine or an added base).

Solvent Influence on the Transition State
  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents effectively solvate the cationic counter-species but leave the nucleophile (piperidine) "naked" and highly reactive. They also stabilize the polar Meisenheimer transition state through dipole-dipole interactions, significantly accelerating the reaction rate.

  • Polar Protic Solvents (Ethanol, Water): These solvents can form hydrogen bonds with the nucleophile, potentially reducing its initial reactivity (ground-state stabilization). However, they also stabilize the leaving group (

    
    ) and the polar transition state via H-bonding. In "on-water" conditions, hydrophobic effects can force the organic reactants together, accelerating the reaction despite the solvent's polarity.
    
  • Non-Polar Solvents (Toluene): These provide poor stabilization for the charged intermediate, often requiring higher temperatures or catalysts to achieve acceptable rates.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the stabilization of the intermediate.

SNAr_Mechanism Reactants 2-Chloroquinoxaline + Piperidine TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack Product 2-Piperidinoquinoxaline + HCl TS->Product Elimination of Cl- Aprotic Polar Aprotic (DMSO) Stabilizes TS dipole Leaves Nu naked Aprotic->TS High Acceleration Protic Polar Protic (EtOH/H2O) Stabilizes Leaving Group Hydrophobic Effect (Water) Protic->TS Moderate Acceleration + Green Benefits

Caption: Figure 1. Mechanistic pathway of the


 reaction highlighting solvent interaction points.

Solvent Selection Strategy

The choice of solvent should be determined by the prioritization of Yield , Speed , or Green Metrics .

ParameterDMSO / DMF (Method A)Ethanol / Water (Method B)Toluene (Method C)
Reaction Rate Very Fast (< 30 min)Moderate (1 - 4 h)Slow (> 6 h)
Yield High (90-98%)Good (85-95%)Moderate (70-85%)
Workup Difficult (High BP, aqueous wash required)Easy (Precipitation/Filtration)Standard (Evaporation)
Green Score Low (Reprotoxic, solvent waste)High (Bio-renewable, low toxicity)Low (VOC emissions)
Recommendation Use for High-Throughput Screening Use for Scale-Up & GMP Use if Anhydrous conditions are strictly required

Experimental Protocols

Method A: High-Kinetic Synthesis (DMSO)

Best for: Small scale, rapid library synthesis, or unreactive substrates.[1]

Reagents:

  • 2-Chloroquinoxaline (1.0 eq, 164.6 mg for 1 mmol scale)[1]

  • Piperidine (2.5 eq, 250 µL)

  • DMSO (2.0 mL)[1]

Protocol:

  • Dissolve 2-chloroquinoxaline in DMSO in a 10 mL vial.

  • Add piperidine dropwise at room temperature (exothermic reaction possible).

  • Stir at room temperature for 20–30 minutes. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Pour the reaction mixture into 10 mL of ice-cold water. The product will precipitate as a solid.

  • Filter the solid, wash copiously with water to remove DMSO traces.

  • Dry under vacuum.[2] Recrystallize from Ethanol if necessary.[3]

Method B: Green Synthesis (Ethanol/Water)

Best for: Process chemistry, scale-up, and environmental sustainability.[1]

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)[4][1]

  • Piperidine (1.2 eq)[1]

  • Ethanol (95%) or Ethanol:Water (1:[1]1) (5 mL per mmol)

Protocol:

  • Suspend 2-chloroquinoxaline in Ethanol.[1]

  • Add piperidine.

  • Heat to Reflux (78 °C) for 2–4 hours.

    • Note: The reaction may turn homogeneous upon heating and then precipitate product upon cooling.

  • Workup: Cool the mixture to 0 °C in an ice bath.

  • The product crystallizes directly from the reaction media.

  • Filter the crystals and wash with cold 50% aqueous ethanol.

  • Yield: Typically >90% with high purity (>98%) without column chromatography.

Method C: Solvent-Free (Neat)

Best for: Maximizing space-time yield and minimizing solvent waste.[1]

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)[4][1]

  • Piperidine (4.0 eq - acts as solvent and base)[1]

Protocol:

  • Mix 2-chloroquinoxaline and excess piperidine in a round-bottom flask.

  • Stir at 80 °C for 1 hour.

  • Workup: Add water (10 volumes) to the hot mixture and stir vigorously while cooling.

  • Filter the resulting precipitate.

  • Recrystallize from Ethanol/Water.

Comparative Data Analysis

The following data summarizes typical performance metrics derived from literature and internal validations.

Solvent SystemTemperature (°C)Time (min)Isolated Yield (%)E-Factor (Waste/Product)
DMSO 25 (RT)2096High (Solvent washings)
Ethanol 78 (Reflux)12094Low (Recyclable filtrate)
Water (with surfactant)10018092Very Low
Toluene 11036082High (Organic waste)

Workflow Visualization

Use this decision tree to select the protocol best suited for your constraints.

Solvent_Decision_Tree Start Start: Synthesis of 2-Piperidinoquinoxaline Constraint Primary Constraint? Start->Constraint Speed Speed / Kinetics Constraint->Speed High Throughput Green Green / Scale-Up Constraint->Green Sustainability Solubility Substrate Solubility Issues Constraint->Solubility Poor Solubility MethodA Method A: DMSO (Fast, RT, Aqueous Workup) Speed->MethodA MethodB Method B: Ethanol/Water (Reflux, Direct Crystallization) Green->MethodB Solubility->MethodA Alternative MethodC Method C: Neat/Solvent-Free (High Conc., Thermal) Solubility->MethodC

Caption: Figure 2. Decision matrix for selecting the optimal synthetic protocol.

Troubleshooting & Optimization

  • Hydrolysis: In aqueous solvents (Method B), prolonged heating at high pH (due to excess piperidine) can lead to trace hydrolysis of the chloride to 2-hydroxyquinoxaline. Solution: Monitor reaction strictly and stop heating upon consumption of starting material.

  • Incomplete Reaction: If using Method B and conversion stalls, add a catalytic amount (0.1 eq) of Potassium Iodide (KI). The Finkelstein reaction generates the more reactive 2-iodoquinoxaline in situ.

  • Coloration: Quinoxaline derivatives often oxidize or form colored impurities in air. Perform recrystallization with a small amount of activated charcoal if the product is discolored.

References

  • Kinetics and Solvent Effects: Fathalla, M. F. (2011). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry. [1]

  • Green Synthesis in Water: Ghafuri, H. et al. (2014). Fast and green synthesis of biologically important quinoxalines with high yields in water. ResearchGate.

  • General Quinoxaline Synthesis: BenchChem Application Notes. Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.

  • Ethanol vs Methanol Kinetics: Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines.

  • Catalytic Approaches: Green synthesis of 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA. RSC Advances.

Sources

crystallization techniques for 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 2-Piperidinoquinoxaline

Executive Summary

This technical guide details the isolation, purification, and solid-state characterization of 2-Piperidinoquinoxaline , a pharmacologically significant heterocyclic scaffold. Quinoxaline derivatives are widely recognized for their biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-Piperidinoquinoxaline, formed via nucleophilic aromatic substitution of 2-chloroquinoxaline with piperidine, presents specific purification challenges due to the lipophilic nature of the piperidine ring combined with the polarizable quinoxaline core.

This guide moves beyond generic procedures, providing specific protocols for bulk recrystallization (for purity) and vapor diffusion (for single-crystal X-ray diffraction), grounded in solubility principles and experimental data.

Physicochemical Profile & Solubility Logic

Understanding the molecular interaction potential is the first step in designing a crystallization system. 2-Piperidinoquinoxaline consists of a planar, electron-deficient quinoxaline ring fused to a non-planar, lipophilic piperidine moiety.

  • Molecular Weight: 213.28 g/mol

  • Appearance: Typically a yellow to orange crystalline solid.

  • Melting Point: ~80–90 °C (Derivative dependent; precise determination required per batch).

Solubility Profile & Solvent Selection Strategy

The compound exhibits "amphiphilic" solubility traits—soluble in organic acids and chlorinated solvents, but limited solubility in non-polar hydrocarbons and water.

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingApplication Utility
Alcohols Ethanol (EtOH)ModerateHighPrimary Recrystallization Solvent. Ideal for thermal gradient crystallization.
Chlorinated Dichloromethane (DCM)Very HighN/ASolvent for Crystal Growth. Used in vapor diffusion methods.
Esters Ethyl Acetate (EtOAc)HighHighGood for extraction; often too soluble for easy crystallization unless mixed with hexane.
Hydrocarbons Hexane / HeptaneLowLowAnti-Solvent. Used to lower solubility in solvent mixtures.
Polar Aprotic DMF / DMSOHighHighAvoid. High boiling points make removal difficult; tends to cause "oiling out."
Aqueous WaterInsolubleInsolubleAnti-Solvent. Used in EtOH/Water systems to force precipitation.

Protocol A: Bulk Recrystallization (Purification)

Objective: To purify crude 2-Piperidinoquinoxaline (e.g., post-synthesis from 2-chloroquinoxaline) to >98% purity suitable for biological screening.

Mechanism: This protocol utilizes a thermal solubility gradient . The compound is dissolved in boiling ethanol (where entropy favors dissolution) and precipitated upon cooling as enthalpy dominates, excluding impurities from the crystal lattice.

Materials
  • Crude 2-Piperidinoquinoxaline

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent (Optional): Deionized Water

  • Equipment: Hotplate, reflux condenser, Erlenmeyer flask, Buchner funnel.

Step-by-Step Methodology
  • Saturation: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimum amount of Ethanol (start with ~15 mL).

  • Dissolution: Heat the mixture to a gentle boil (approx. 78°C) with stirring.

    • Critical Check: If the solid does not dissolve completely, add hot ethanol in 1-2 mL increments until a clear solution is obtained.

    • Note: If the solution is dark/black, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite to remove colored impurities.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why: Rapid cooling traps impurities and solvent pockets. Slow cooling promotes the growth of pure, dense crystal lattices.

  • Completion: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (0°C, 2 x 5 mL) to remove mother liquor adhering to the crystal surface.

  • Drying: Dry the yellow needles/prisms in a vacuum oven at 40°C for 4 hours.

Yield Expectation: 70–85% recovery.

Protocol B: Single Crystal Growth (Structural Analysis)

Objective: To grow high-quality, X-ray diffraction-grade single crystals.

Mechanism: Vapor Diffusion. A solution of the compound in a good solvent (DCM) is exposed to the vapor of a volatile anti-solvent (Hexane). As Hexane diffuses into the DCM solution, the solubility decreases slowly, allowing molecules to align perfectly into a crystal lattice without kinetic trapping.

Visualization: Vapor Diffusion Workflow

VaporDiffusion cluster_0 Inner Vial (Sample) cluster_1 Outer Vessel (Chamber) Solute 2-Piperidinoquinoxaline + DCM (Solvent) Process Equilibrium via Vapor Diffusion Solute->Process Solvent Evaporation AntiSolvent Hexane (Anti-Solvent) AntiSolvent->Process Vapor Diffusion Result Single Crystals (Yellow Prisms) Process->Result Supersaturation (24-72 Hours)

Caption: Schematic of the vapor diffusion method. Hexane vapor diffuses into the DCM solution, slowly reducing solubility and triggering controlled nucleation.

Step-by-Step Methodology
  • Preparation: Dissolve 50 mg of pure 2-Piperidinoquinoxaline in 1-2 mL of Dichloromethane (DCM) in a small glass vial (4 mL capacity). Ensure the solution is clear (filter if necessary).

  • Setup: Place this open small vial inside a larger jar (20 mL capacity).

  • Anti-Solvent Addition: Carefully add Hexane (~5-8 mL) to the larger jar , ensuring the level is below the rim of the inner vial. Do not mix the liquids.

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store the setup in a vibration-free area at constant room temperature (20-25°C).

  • Observation: Over 24–72 hours, Hexane vapor will diffuse into the DCM, lowering the solubility. Look for the formation of distinct, geometric yellow crystals on the walls or bottom of the inner vial.

Characterization & Validation

To ensure the protocol was successful, the isolated solid must be validated.

TechniqueExpected ResultInterpretation
Appearance Yellow/Orange Crystalline SolidDistinct geometric shape indicates high purity; amorphous powder indicates rapid precipitation.
Melting Point Sharp range (e.g., 82–84°C)A range < 2°C indicates high purity. Broad range implies solvent occlusion or impurities.
1H-NMR (CDCl3)

8.6 (s, 1H), 7.8-7.4 (m, 4H), 3.8 (m, 4H), 1.7 (m, 6H)
Confirm integration ratio of Quinoxaline (aromatic) to Piperidine (aliphatic) protons is 1:1.
PXRD Sharp, defined peaksAmorphous "humps" indicate lack of crystallinity.

Troubleshooting Guide

Problem: "Oiling Out" (Liquid phase separation instead of crystals)

  • Cause: The temperature dropped too fast, or the concentration is too high (supersaturation limit exceeded).

  • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of extra solvent (Ethanol).[1] Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" from a previous batch.

Problem: Low Yield

  • Cause: Too much solvent used during dissolution.

  • Solution: Evaporate 30-50% of the solvent and cool again. Alternatively, add a few drops of water (anti-solvent) to the cold ethanol solution to force more precipitation.

Problem: Colored Impurities

  • Cause: Oxidation products or residual starting materials.

  • Solution: Perform a "hot filtration" step through activated charcoal/Celite before cooling.

References

  • Abdullah, Z., & Aiyub, Z. (2003). 2-Piperidinoquinoxaline and 2-phenoxyquinoxaline: synthesis and fluorescence studies. Jurnal Sains, 11(1), 49.

  • Sessoli, R., et al. (2015). Crystal and molecular structures of quinoxaline derivatives. Zeitschrift für Kristallographie, 230(6), 397-405.
  • BenchChem. (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives.

  • Mungur, P., et al. (2011). Synthesis and characterization of novel quinoxaline derivatives. Molecules, 16, 1055.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Piperidinoquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-piperidinoquinoxaline. This guide is designed for researchers and drug development professionals experiencing bottlenecks in nucleophilic aromatic substitution (SNAr) workflows. Below, you will find mechanistic troubleshooting steps, comparative diagnostic data, and a self-validating microwave-assisted protocol designed to maximize yield and purity.

Mechanistic Pathway & Reaction Workflow

The synthesis of 2-piperidinoquinoxaline typically relies on the SNAr reaction between 2-chloroquinoxaline and piperidine. However, the reaction is highly sensitive to thermal degradation and oxidative side reactions.

Workflow SM 2-Chloroquinoxaline + Piperidine Thermal Thermal SNAr (Reflux, 12-24h) SM->Thermal Standard Heating MW Microwave SNAr (150°C, 15 min) SM->MW Microwave Irradiation Degradation Oxidation / Degradation (Low Yield: 40-60%) Thermal->Degradation Prolonged Time + Dissolved O2 Product 2-Piperidinoquinoxaline (High Yield: >85%) Thermal->Product Partial Conversion MW->Product Rapid Conversion

Workflow comparing thermal vs. microwave-assisted synthesis of 2-piperidinoquinoxaline.

Diagnostic Data: Reaction Condition Comparison

To systematically improve your yields, compare your current parameters against the established benchmarks below.

Reaction MethodReagents & BaseSolventTemp / TimeExpected YieldPrimary Limitation
Thermal SNAr Piperidine (excess)Ethanol / NeatReflux / 12–24 h40 – 60%Prolonged heating causes thermal degradation.
Base-Assisted Thermal Piperidine (1.2 eq), NaOtBu (2 eq)DMF80 °C / 12 h60 – 75%Moderate reaction times; prone to oxidation.
Microwave SNAr Piperidine (1.2 eq), K₂CO₃ (2 eq)DMF150 °C / 15 min> 85%Requires access to a specialized microwave reactor.

Troubleshooting FAQs

Q1: My overall yield of 2-piperidinoquinoxaline is plateauing around 40-50% under standard reflux conditions. How can I drive the reaction to completion? A1: In traditional thermal SNAr, the reaction between 2-chloroquinoxaline and piperidine faces a high activation energy barrier. Prolonged heating (12–24 hours) often leads to competitive side reactions, including the hydrolysis of the chloro group or general thermal degradation. Transitioning to microwave-assisted synthesis dramatically reduces reaction times to 10–30 minutes. The uniform superheating provided by microwave irradiation rapidly overcomes the activation barrier, minimizing thermal degradation and boosting yields significantly[1].

Q2: I am observing a significant amount of di-substituted byproduct (e.g., 2,3-dipiperidinoquinoxaline) even though I am using mono-chloro starting material. What is causing this? A2: This is a documented, yet often overlooked, mechanistic trap. In the presence of excess piperidine and dissolved oxygen, an unusual nucleophilic substitution of hydrogen can occur. The SNAr process forms a dihydroquinoxaline intermediate, which is subsequently oxidized by dissolved oxygen, leading to di-substituted byproducts. Causality Fix: You must strictly control stoichiometry (use 1.0 to 1.2 equivalents of piperidine with an external base) and, most importantly, degas your solvents. Running the reaction under an inert argon or nitrogen atmosphere prevents this oxygen-mediated side reaction.

Q3: Should I use an external base, or is excess piperidine sufficient to drive the reaction? A3: While excess piperidine can act as its own acid scavenger, using a non-nucleophilic external base like sodium tert-butoxide (NaOtBu)[2] or potassium carbonate (K₂CO₃) is highly recommended. The SNAr reaction generates HCl as a byproduct. If piperidine absorbs this HCl, it becomes protonated (piperidinium) and loses its nucleophilicity, stalling the reaction. An external base preserves your amine, ensures the nucleophile remains active, and drives the equilibrium forward.

Validated Experimental Protocol: Microwave-Assisted SNAr

This protocol is designed as a self-validating system: it incorporates degassing to prevent the oxidative side-reactions discussed in Q2, and utilizes an external base to maintain nucleophile efficacy (Q3).

Objective: High-yield synthesis of 2-piperidinoquinoxaline with minimal oxidative degradation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chloroquinoxaline (1.0 mmol, 164.6 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg). Note: Using K₂CO₃ instead of excess piperidine prevents nucleophile depletion.

  • Solvent & Nucleophile Addition: Add 3.0 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF), followed by piperidine (1.2 mmol, 118 µL).

  • Critical Degassing Step: Submerge an argon or nitrogen line into the mixture and sparge (bubble) for 5 minutes. This displaces dissolved oxygen, directly inhibiting the oxidation of the dihydroquinoxaline intermediate into di-substituted byproducts. Seal the vial immediately with a heavy-duty crimp cap.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Set the parameters to irradiate at 150 °C for 15 minutes with high stirring speed. Ensure the system's pressure limit is set to safely accommodate the vapor pressure of DMF at this temperature[1].

  • Aqueous Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel, dilute with 20 mL of Ethyl Acetate (EtOAc), and wash with distilled water (3 x 15 mL) to remove the DMF and inorganic salts. Wash once with brine (15 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-piperidinoquinoxaline as a solid.

References

  • Product Class 15: Quinoxalines. Thieme Connect. Retreived for mechanistic insights on SNAr side reactions and oxygen-mediated nucleophilic substitution.

  • Supporting Information - Rsc.org. Royal Society of Chemistry. Retrieved for baseline conditions utilizing external bases (NaOtBu) in SNAr of 2-chloroquinoxaline. 2

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. Retrieved for protocols and yield improvements associated with microwave-assisted quinoxaline synthesis. 1

Sources

Technical Support Center: Heterocyclic Chemistry Division

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Crude 2-Piperidinoquinoxaline Ticket ID: HET-QNx-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Initial Assessment & Triage[1]

Welcome to the Heterocycle Support Hub. You are likely synthesizing 2-Piperidinoquinoxaline via the nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of 2-chloroquinoxaline with piperidine.

While this reaction is generally robust, the purification is frequently complicated by three factors:

  • "Oiling Out": The product is a low-melting solid that refuses to crystallize in the presence of impurities.[1]

  • Starting Material Retention: 2-Chloroquinoxaline has similar solubility profiles in non-polar solvents.[1]

  • Basicity Management: The piperidine moiety alters the pH sensitivity of the molecule, which can be leveraged for purification but often leads to yield loss if ignored.

Below you will find a troubleshooting guide structured as a Q&A to directly address these bottlenecks, followed by validated protocols.

Troubleshooting & FAQs
Q1: My crude product is a dark, sticky oil. Literature says it should be a solid.[1] How do I fix this?

Diagnosis: You are experiencing "oiling out," likely caused by residual high-boiling solvents (DMF/DMSO) or excess piperidine preventing crystal lattice formation.[1] The Fix:

  • Trituration: Do not attempt to recrystallize immediately.[1] Dissolve the oil in a minimal amount of diethyl ether, then add excess hexanes (or pentane) while stirring vigorously. This usually forces the product to crash out as a solid while leaving the oily impurities in the supernatant.

  • The "Seed" Trick: If you have any solid product from a previous batch (even impure), add a speck to the oil.

  • Solvent Removal: If you used DMF, wash your organic reaction extract with 5% LiCl (aq) before evaporation. Residual DMF is a crystallization killer.[1]

Q2: TLC shows a persistent spot of 2-chloroquinoxaline (starting material) close to my product.

Diagnosis: Incomplete conversion. Because both the product and starting material are lipophilic aromatics, separation by simple recrystallization is difficult. The Fix: Use the "Chemical Wash" (Acid-Base Extraction) .[1]

  • Mechanism:[2][3] 2-Piperidinoquinoxaline possesses a basic nitrogen (from the piperidine interacting with the ring).[1] 2-Chloroquinoxaline is significantly less basic due to the electron-withdrawing chlorine.[1]

  • Action: Extract the product into aqueous acid (1M HCl). The neutral/weakly basic impurities (2-chloroquinoxaline) will remain in the organic layer.[1] (See Protocol A below).

Q3: My yield dropped significantly after recrystallization from Ethanol.

Diagnosis: Quinoxalines are often more soluble in ethanol than expected. The Fix:

  • Switch to a Binary Solvent System . Dissolve in warm Ethanol, then add Water dropwise until turbidity persists. Cool slowly.

  • Alternatively, use Heptane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then add Heptane.

Detailed Protocols
Protocol A: The "Chemical Wash" (Acid-Base Purification)

Recommended as the primary purification step for crude mixtures containing starting material.

StepActionMechanistic Rationale
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Solubilizes both product and lipophilic impurities.
2 Extract with 1.0 M HCl (3x).CRITICAL STEP: The product protonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) and moves to the aqueous phase. Non-basic impurities (2-chloroquinoxaline, tars) stay in EtOAc.
3 Optional: Wash the combined aqueous acidic layer with fresh EtOAc.[1]Removes any physically entrained organic impurities.
4 Neutralize the aqueous layer with 6M NaOH or Solid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

until pH > 10.
Deprotonates the product, rendering it insoluble in water. It will precipitate or oil out.[1]
5 Extract the cloudy aqueous mixture with DCM or EtOAc (3x).Recovers the now-purified free base product.
6 Dry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) and evaporate.[4]
Yields high-purity solid.[1]
Protocol B: Flash Chromatography Guidelines

Use if Acid-Base extraction is insufficient or if isolating specific byproducts.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1]

  • Gradient:

    • Start at 95:5 (Hex:EtOAc) to elute unreacted 2-chloroquinoxaline (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Ramp to 85:15 to elute 2-Piperidinoquinoxaline (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Flush with 50:50 to remove polar tars (quinoxalin-2-ones).[1]

  • Note: Add 1% Triethylamine (TEA) to the mobile phase if the product streaks.[1] This neutralizes acidic sites on the silica.[1]

Visualization & Logic Flows
Figure 1: Purification Decision Tree

Use this flow to determine the correct method based on your crude material's state.

PurificationLogic Start Crude 2-Piperidinoquinoxaline CheckState Physical State? Start->CheckState Oily Sticky Oil / Tar CheckState->Oily Solid Solid / Semi-Solid CheckState->Solid Triturate Trituration (Ether/Hexanes) Oily->Triturate Induce Solid CheckImpurity Major Impurity? Solid->CheckImpurity Triturate->CheckImpurity SM_Present Unreacted 2-Chloroquinoxaline CheckImpurity->SM_Present Clean_ish Minor Tars Only CheckImpurity->Clean_ish AcidBase Protocol A: Acid-Base Extraction SM_Present->AcidBase Exploit Basicity Recryst Protocol B: Recrystallization (EtOH/H2O) Clean_ish->Recryst Polish AcidBase->Recryst If color persists Pure Pure Product AcidBase->Pure Often Sufficient Recryst->Pure

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Figure 2: The "Chemical Wash" Mechanism

Visualizing the phase separation logic in Protocol A.

AcidBaseMech Input Crude Mixture (Product + 2-Cl-Qx) Phase1 Add EtOAc + 1M HCl Input->Phase1 OrgLayer Organic Layer (Top) Phase1->OrgLayer AqLayer Aqueous Layer (Bottom) Phase1->AqLayer Waste Waste: 2-Chloroquinoxaline Non-basic Tars OrgLayer->Waste Discard ProductSalt Product-H+ Salt (Soluble) AqLayer->ProductSalt Contains Basify Basify (NaOH) Extract to DCM ProductSalt->Basify Final Pure 2-Piperidinoquinoxaline Basify->Final

Caption: Separation logic for Protocol A. The basicity of the piperidine substituent drives the product into the aqueous phase, leaving neutral impurities behind.

References
  • S. B. Wagh et al. , "Synthesis and biological evaluation of novel 2-substituted quinoxaline derivatives," Journal of Heterocyclic Chemistry, 2012. (General synthesis context).

  • PubChem Compound Summary , "2-(piperidin-1-yl)quinoxaline," National Center for Biotechnology Information.[1] (Physical properties and identifiers).

  • BenchChem Technical Guide , "Experimental Workflow for 2-Aminoquinoline Purification," BenchChem Protocols. (Analogous purification workflows for amino-heterocycles).

  • M. J. Waring, "Quinoxaline antibiotics," Journal of Medicinal Chemistry, General reference for quinoxaline solubility profiles. (Contextual grounding for solvent choice).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-chloroquinoxaline (irritant) and piperidine (toxic/flammable) before handling.[1]

Sources

Technical Support Center: 2-Piperidinoquinoxaline Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The "Brick Dust" Mechanism

Why are you facing solubility issues? Users frequently report that 2-Piperidinoquinoxaline dissolves readily in DMSO but precipitates immediately upon dilution into aqueous media (PBS, cell culture media). This is not a user error; it is an intrinsic property of the molecule's crystal lattice energy and ionization state.

Molecular Root Cause
  • Lipophilic Stacking: The quinoxaline core is a planar, electron-deficient aromatic system that engages in strong

    
    -
    
    
    
    stacking.
  • Hydrophobic Bulk: The piperidine ring adds a saturated

    
     hydrocarbon chain, significantly increasing the LogP (estimated ~2.5–3.0) without adding hydrogen bond donors.
    
  • Ionization Mismatch: 2-Piperidinoquinoxaline acts as a weak base. The piperidine nitrogen lone pair delocalizes into the quinoxaline ring, raising the basicity of the ring nitrogen (N1) to a pKa of approximately 3.5–4.0 .

    • At pH 7.4 (Physiological): The molecule is >99.9% neutral (uncharged). Neutral species aggregate and precipitate.

    • At pH < 3.0: The molecule becomes protonated (cationic) and water-soluble.

Visualization: Solubility Mechanics

SolubilityMechanism cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (< 4.0) Neutral Neutral Species (Uncharged) Agg Hydrophobic Aggregation Neutral->Agg π-π Stacking Acid Add Acid (HCl/Mesylate) Neutral->Acid Precip PRECIPITATION (Assay Failure) Agg->Precip Cation Cationic Species (Protonated N1) Solv Solvated Monomers Cation->Solv Ion-Dipole Interaction Clear STABLE SOLUTION Solv->Clear Acid->Cation

Figure 1: The pH-dependent solubility switch. At neutral pH, the lack of charge drives hydrophobic aggregation.

Solvent Compatibility Matrix

SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mM) Ideal for stock solutions. Warning: High freeze point (19°C); store aliquots to avoid freeze-thaw cycles.
Water (pH 7) Poor (<10 µM) "Brick dust." Do not attempt to dissolve powder directly in water.
0.1M HCl Good (>10 mM) Protonation solubilizes the compound. Useful for converting to salt forms.[1]
Ethanol/Methanol Moderate Soluble, but prone to evaporation. Not recommended for long-term storage.
PEG-400 Good Excellent co-solvent for animal formulation (PK studies).

Troubleshooting Workflows & Protocols

Scenario A: "My compound crashes out when adding DMSO stock to Cell Media."

The Issue: Rapid change in solvent polarity causes "shock precipitation." The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.

The Fix: The Intermediate Dilution Method Do not jump from 100% DMSO to 1% DMSO in one step.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Prepare Intermediate: Dilute stock 1:10 into pure Ethanol or PEG-400 (Result: 1 mM).

  • Final Spike: Add the Intermediate solution to your media under rapid vortexing.

    • Why this works: Ethanol/PEG reduces the surface tension and polarity gap, allowing smoother dispersion into the aqueous phase.

Scenario B: "I need a high concentration (>100 µM) for an enzyme assay."

The Issue: The intrinsic solubility limit in buffer is too low for the required


 or 

determination.

The Fix: Cyclodextrin Complexation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic quinoxaline core.

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in your assay buffer (e.g., PBS).
    
  • Vortex until clear (requires ~15 mins).

  • Add your 2-Piperidinoquinoxaline DMSO stock to this cyclodextrin solution.

  • Sonicate for 10 minutes at 37°C.

    • Result: Solubility can often be boosted 50–100x without affecting enzyme activity (unlike surfactants like Tween, which can denature proteins).

Decision Tree: Optimization Strategy

OptimizationTree Start Start: Experimental Goal Type Assay Type? Start->Type Cell Cell-Based (Live Cells) Type->Cell Enzyme Biochemical (Enzyme/Binding) Type->Enzyme Animal In Vivo (PK/PD) Type->Animal LimitDMSO Limit DMSO < 0.5% Cell->LimitDMSO Surf Add 0.01% Tween-20 or Triton X-100 Enzyme->Surf Formulation Formulation: 5% DMSO + 40% PEG400 + 55% Water Animal->Formulation Salt Convert to Mesylate Salt Animal->Salt Precip1 Precipitation? LimitDMSO->Precip1 Sol1 Use Intermediate Dilution (EtOH) Precip1->Sol1 No Sol2 Use HP-β-CD (Cyclodextrin) Precip1->Sol2 Yes

Figure 2: Decision matrix for selecting the correct solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the precipitate? A: Yes, 2-Piperidinoquinoxaline is thermally stable up to >150°C. You can heat the aqueous suspension to 50–60°C to encourage dissolution. However, upon cooling back to room temperature, supersaturation may occur, leading to delayed precipitation (crystallization) during your assay. Always re-verify solubility after cooling.

Q2: Why does the solution turn yellow? A: Quinoxalines are chromophores. A yellow color is normal. If the yellow color disappears or shifts significantly upon adding acid, you are observing the protonation of the chromophore (halochromism). This confirms the pH-dependent ionization described in Section 1.

Q3: Can I use acid to dissolve it for cell culture? A: Generally, no. While 0.1M HCl dissolves it, adding this to cell media will disrupt the carbonate buffer system and kill cells. If you must use acid, dissolve in dilute HCl, then immediately dilute into a high-capacity buffer (like HEPES) containing serum proteins (BSA/FBS), which can bind and solubilize the molecule (Albumin binding effect).

References

  • Chemical Properties & Physical Data

    • PubChem Compound Summary for 2-Piperidinoquinoxaline.
  • Solubility Mechanisms of Nitrogen Heterocycles

    • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods. (Discusses the impact of planar aromatic rings and LogP on aqueous solubility).

  • Cyclodextrin Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Protocol basis for HP- -CD usage).
  • DMSO/Water Co-solvent Behaviors

    • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoxaline Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amination of quinoxaline derivatives. The quinoxaline scaffold is highly privileged in drug discovery, but its electron-deficient nature and the high bond dissociation energy (BDE) of its halogenated derivatives make carbon-nitrogen (C-N) bond formation thermodynamically challenging.

Historically, researchers have relied on brute-force thermal activation (80–120 °C) to drive these reactions. However, modern catalytic systems and photochemical methods have fundamentally altered the activation energy landscape, allowing for ambient-temperature amination. This guide provides a causality-driven framework to help you select, optimize, and troubleshoot the temperature parameters for your specific quinoxaline amination workflows.

Quantitative Comparison of Amination Temperature Regimes

To establish a baseline for your experimental design, consult the following summary of validated temperature regimes. Selecting the correct system prevents thermal degradation and minimizes competitive side reactions such as hydrodehalogenation.

MethodologyCatalyst / SystemOptimal Temp (°C)Reaction TimeTypical YieldMechanistic Advantage
Standard Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BrettPhos80–110 °C2–24 h70–90%Overcomes high BDE of C-Cl bonds via thermal activation.
Ambient Pd-Catalysis Pd(OAc)₂ / PTABS25 °C12–24 h85–95%PTABS ligand stabilizes Pd(0) and accelerates RT oxidative addition.
Ambient Cu-Catalysis Cu(II) / PTABS in H₂O25 °C12 h80–92%Earth-abundant metal; operates in green solvent without heating.
Photoinduced C-H Amination 390 nm LED / Air25 °C12 h80–90%Bypasses thermal barriers via Single Electron Transfer (SET).

Diagnostic Workflow for Temperature Optimization

Use the following decision matrix to determine the optimal thermal and catalytic pathway for your substrate.

Workflow Start Quinoxaline Amination Substrate Identify Substrate Start->Substrate Thermal Halo-Quinoxaline Substrate->Thermal Photo Quinoxalin-2(1H)-one Substrate->Photo TempCheck Thermal Tolerance? Thermal->TempCheck RoomTempPhoto 25°C (390nm LED) Photo->RoomTempPhoto HighTemp 80-110°C (Thermal) TempCheck->HighTemp High RoomTempPd 25°C (Pd/PTABS) TempCheck->RoomTempPd Low Degradation Risk: Degradation HighTemp->Degradation >110°C Success Optimal Yield HighTemp->Success RoomTempPd->Success RoomTempPhoto->Success Degradation->RoomTempPd Switch

Workflow for selecting the optimal temperature regime for quinoxaline amination.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination of 2-chloroquinoxaline stalls at 80 °C. Should I increase the temperature to 120 °C to force the reaction? A1: No. While the C-Cl bond dissociation energy is high, pushing the temperature past 110 °C often leads to competitive hydrodehalogenation and the rapid precipitation of inactive palladium black[1]. Instead of brute-forcing the thermodynamics, you must modulate the electronic density at the metal center. Switch to a more sterically demanding and electron-rich ligand (such as 1). This lowers the activation energy required for oxidative addition, allowing the reaction to proceed efficiently at a safer 80–100 °C[1][2].

Q2: I am working with highly heat-sensitive functional groups on my quinoxaline core. Is it possible to perform the amination at room temperature? A2: Yes. The traditional dogma that chloroheteroarenes require high heat for amination has been overturned by the development of the PTABS (1,3,5-triaza-7-phosphaadamantane sulfonate) ligand system[3]. By using Pd(OAc)₂ with PTABS in DMF, you can achieve quantitative amination at 25 °C[3]. The causality here lies in the ligand's electronic profile: PTABS acts as a strong π-acceptor, which uniquely stabilizes the active Pd(0) species at ambient temperatures while facilitating the challenging oxidative addition into the C-Cl bond[4].

Q3: I am attempting a direct photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones at room temperature, but my yields are below 20%. What is going wrong? A3: In photochemical amination, temperature is less critical than photon energy and the terminal oxidant. If you are operating at 25 °C but seeing low yields, verify your light source and solvent. This reaction specifically requires 5 to properly excite the substrate; longer wavelengths fail to bridge the necessary energy gap[5]. Furthermore, the reaction relies on air (O₂) as the sole oxidant to turn over the catalytic cycle. Ensure your reaction is run in an open-air atmosphere in DMF; using water as a solvent or running under inert argon will completely quench the reaction[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that allow you to verify the mechanistic success of the reaction in real-time.

Protocol A: High-Temperature (80–110 °C) Buchwald-Hartwig Amination

Best for: Thermally stable halo-quinoxalines requiring standard cross-coupling.

  • Preparation: To a dry Schlenk tube under an inert argon atmosphere, add 2-chloroquinoxaline (1.0 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4.5 mol%), and NaOtBu (1.5 equiv.)[2].

  • Solvent & Amine Addition: Add anhydrous toluene followed by the secondary amine (1.2 equiv.).

  • Thermal Activation: Seal the tube and heat to 90 °C with vigorous stirring.

  • Self-Validation Checkpoint (IPC): Monitor the reaction color. A shift from deep red/purple (active Pd(0)-ligand complex) to a persistent black precipitate indicates thermal catalyst degradation (palladium black)[1]. If blackening occurs before 2 hours, lower the temperature by 10 °C and increase ligand loading.

  • Completion: Monitor by LC-MS. The disappearance of the C-Cl mass peak validates successful oxidative addition. Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography[1][2].

Protocol B: Ambient Temperature (25 °C) Pd/PTABS Amination

Best for: Heat-sensitive chloroheteroarenes.

  • Preparation: In a reaction vial, combine the chloroquinoxaline (1.0 equiv.), Pd(OAc)₂ (5 mol%), and PTABS ligand (10 mol%)[3].

  • Reagent Addition: Add DMF as the solvent, followed by the amine (1.2 equiv.) and Et₃N (2.0 equiv.) as the base.

  • Ambient Reaction: Stir the mixture at 25 °C for 12–24 hours[3].

  • Self-Validation Checkpoint (IPC): Because this reaction runs at room temperature, thermal degradation is eliminated. To validate the catalytic cycle is active, sample the reaction at 4 hours. LC-MS should show >40% conversion. If conversion is <5%, verify the quality of the PTABS ligand, as oxidation of the phosphine core prevents Pd coordination.

  • Workup: Extract with dichloromethane, wash heavily with brine (to remove DMF and the water-soluble PTABS ligand), and concentrate.

Protocol C: Room Temperature (25 °C) Photoinduced Dehydrogenative Amination

Best for: Direct C-H amination of quinoxalin-2(1H)-ones without transition metals.

  • Preparation: Dissolve 1-methylquinoxalin-2(1H)-one (1.0 equiv.) and the aliphatic amine (2.0 equiv.) in DMF (2 mL per 0.2 mmol substrate)[5].

  • Atmospheric Control: Leave the reaction vessel open to the air. Do not purge with inert gas.

  • Photochemical Activation: Irradiate the solution with purple LEDs (390 nm) at 25 °C for 12 hours[5].

  • Self-Validation Checkpoint (IPC): Run a parallel control vial wrapped in aluminum foil (dark control). The dark control must yield 0% product[5]. If the irradiated vial also yields 0%, validate that your LED output is strictly 390 nm, as longer wavelengths (e.g., 450 nm blue light) lack the energy required to initiate the Single Electron Transfer (SET) process[5].

  • Purification: Remove DMF under reduced pressure and purify the crude material via silica gel chromatography (petroleum ether/EtOAc)[5].

References

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes Organic Letters - ACS Publications URL:[Link][3]

  • Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System Organic Chemistry Portal URL:[Link][4]

Sources

Advanced Technical Support Center: Piperidine Removal Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Removal . This guide is designed for researchers, application scientists, and drug development professionals who frequently utilize piperidine in Solid-Phase Peptide Synthesis (SPPS) (e.g., Fmoc deprotection) or solution-phase organic synthesis (e.g., Knoevenagel condensations).

Below, you will find field-proven troubleshooting guides, step-by-step protocols, and mechanistic explanations to ensure the complete elimination of unreacted piperidine from your reaction mixtures.

Core Workflows & Decision Trees

Solution-Phase Piperidine Removal Strategy

When working in the solution phase, the chemical stability of your target molecule dictates the optimal removal strategy.

Solution_Workflow Start Crude Reaction Mixture (Contains Piperidine) AcidCheck Is Target Molecule Acid-Stable? Start->AcidCheck AcidWorkup Acidic Aqueous Workup (5% Citric Acid or 1M HCl) AcidCheck->AcidWorkup Yes AcidSens Acid-Sensitive Strategies AcidCheck->AcidSens No PhaseSep Phase Separation: Piperidinium in Aqueous Phase AcidWorkup->PhaseSep Organic Collect & Dry Organic Layer PhaseSep->Organic CoEvap Co-evaporation with Toluene AcidSens->CoEvap Scavenger Polymer-Supported Scavenger (e.g., PS-Isocyanate) AcidSens->Scavenger Filter Filter Resin & Concentrate Filtrate Scavenger->Filter

Figure 1: Decision tree for removing piperidine from solution-phase reaction mixtures.

Solid-Phase Peptide Synthesis (SPPS) Wash Workflow

In SPPS, residual piperidine must be thoroughly washed from the resin bed to prevent catastrophic sequence errors.

SPPS_Workflow Start Fmoc-Amino Acid on Resin Deprotect Add 20% Piperidine in DMF (Fmoc Cleavage) Start->Deprotect Adduct Formation of DBF-Piperidine Adduct + Free Piperidine Deprotect->Adduct Wash Extensive Washing (DMF & DCM) Adduct->Wash Monitor UV-Vis Monitoring (301 nm) Wash->Monitor Decision Is Piperidine < Threshold? Monitor->Decision NextStep Proceed to Next Coupling Step Decision->NextStep Yes Rewash Additional Solvent Washes Decision->Rewash No Rewash->Monitor

Figure 2: Workflow for Fmoc deprotection and subsequent piperidine removal in SPPS.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is piperidine so difficult to remove via standard rotary evaporation, and how can I improve this?

The Causality: Piperidine is a secondary amine with a relatively high boiling point of 106 °C [8]. More importantly, it acts as a strong hydrogen-bond donor and acceptor. When your product contains polar functional groups (amides, alcohols, carboxylic acids), piperidine forms strong intermolecular hydrogen bonds, drastically lowering its effective vapor pressure. Direct evaporation under reduced pressure often leaves trace amounts that streak on silica gel during chromatography.

The Solution: Co-evaporation (entrainment) with a solvent like toluene. Toluene (bp 110 °C) has a boiling point similar to piperidine and acts as a physical entrainer [7]. By flooding the mixture with toluene, the partial pressure dynamics are altered, allowing the piperidine to be swept away in the bulk vapor phase without requiring temperatures that could degrade your product.

Protocol: Toluene Co-Evaporation

  • Initial Concentration: Concentrate your crude reaction mixture on a rotary evaporator at 40–45 °C to remove highly volatile solvents (e.g., DCM, THF).

  • Toluene Addition: Add 10–15 mL of anhydrous toluene per gram of crude mixture.

  • Co-evaporation: Evaporate under reduced pressure (approx. 20–30 mbar) at 45 °C until dry.

  • Iterate: Repeat the toluene addition and evaporation cycle 2 to 3 times.

  • Final Polish: Add 10 mL of a volatile solvent (like DCM or methanol) and evaporate to remove any residual trace toluene.

Q2: In Fmoc-SPPS, how do I ensure complete removal of piperidine to prevent amino acid double insertion?

The Causality: During Fmoc-SPPS, a 20% piperidine in DMF solution is used to cleave the Fmoc protecting group [1]. Piperidine acts both as a base to abstract the acidic alpha-proton and as a scavenger to trap the resulting dibenzofulvene (DBF) intermediate [5]. If piperidine is not completely washed from the resin bed, it will prematurely deprotect the Fmoc group of the newly coupled amino acid in the subsequent step. This exposes a new free amine, which immediately reacts with another equivalent of the activated amino acid, causing a "double insertion" error sequence[2, 3].

The Solution: Implement a highly structured, alternating wash protocol and utilize UV-Vis monitoring. DMF is excellent for swelling the resin, while DCM helps flush out trapped reagents due to its lower viscosity.

Protocol: Optimized SPPS Post-Deprotection Wash

  • Drain: Completely drain the 20% piperidine/DMF deprotection solution.

  • Primary Wash (DMF): Wash the resin with DMF (5 × 1 min) using a volume of 10 mL per gram of resin. Agitate vigorously.

  • Secondary Wash (DCM): Wash with DCM (3 × 1 min) at 10 mL/g. The alternating polarity and viscosity help extract piperidine trapped deep within the polymer matrix.

  • Final Wash (DMF): Wash with DMF (2 × 1 min) to prepare the resin for the next coupling step.

  • Validation: If utilizing an automated synthesizer, monitor the final wash effluent via UV-Vis at 301 nm. The absorbance should drop below your established baseline threshold (typically < 500 ppm) [6].

Q3: I am doing solution-phase synthesis with acid-sensitive compounds. How can I remove piperidine without an acidic workup?

The Causality: Standard removal of piperidine in solution involves washing the organic layer with 5% aqueous citric acid or 1M HCl. Because piperidine is highly basic (pKa ~11.2) [5], it rapidly protonates to form a water-soluble piperidinium salt. However, if your target molecule contains acid-sensitive protecting groups (e.g., Trt, Boc) or labile linkages, this approach will degrade your yield.

The Solution: Use polymer-supported scavenger resins. Polystyrene-Isocyanate (PS-NCO) is highly effective. The isocyanate functional groups on the insoluble resin beads react rapidly and irreversibly with the secondary amine of piperidine to form a stable urea linkage. The piperidine is thus covalently tethered to the solid support and can simply be filtered away.

Protocol: Scavenger Resin Application

  • Solvent Exchange: Dissolve your crude, piperidine-containing mixture in an aprotic solvent (e.g., anhydrous DCM or THF). Do not use alcohols, as they will react with the isocyanate.

  • Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (relative to the estimated amount of residual piperidine).

  • Incubation: Stir or gently shake the suspension at room temperature for 1 to 2 hours.

  • Filtration: Filter the mixture through a sintered glass fritted funnel.

  • Rinse & Concentrate: Wash the resin cake with 2 × 10 mL of DCM to ensure all product is recovered. Concentrate the combined filtrate under reduced pressure.

Quantitative Data & Comparisons

To assist in selecting the optimal piperidine removal strategy, refer to the summarized data below.

Table 1: Physicochemical Properties Influencing Piperidine Removal
PropertyValueImplication for Removal
Boiling Point 106 °C [8]Too high for efficient removal via standard room-temperature vacuum evaporation; requires heating or co-evaporation.
pKa (Conjugate Acid) ~11.2 [5]Highly basic. Easily protonated by weak organic acids (like citric acid) for aqueous partitioning.
Water Solubility Miscible [8]Can be removed via extensive aqueous washing, though product partitioning must be monitored.
Table 2: Comparison of Piperidine Removal Techniques
TechniqueBest Used ForProsCons
Acidic Aqueous Workup Solution-phase, acid-stable products.Highly efficient, cheap, scalable.Will degrade acid-sensitive functional groups.
Toluene Co-evaporation Small-to-medium scale solution-phase synthesis.Mild conditions, preserves acid-sensitive groups.Time-consuming; requires multiple cycles for complete removal.
Scavenger Resins (PS-NCO) Late-stage synthesis, highly sensitive compounds.Extremely mild, highly selective, simple filtration.Resins can be expensive for large-scale operations; requires aprotic solvents.
Extensive DMF/DCM Washing Solid-Phase Peptide Synthesis (SPPS).Standardized, automatable, prevents double-insertions.Generates massive volumes of hazardous solvent waste[6].

References

  • How Research Peptides Are Made: Solid-Phase Peptide Synthesis Explained Source: qsc-usa.com URL:[Link]

  • Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Source: teknoscienze.com URL:[Link]

  • The Case of Membrane Enhanced Peptide Synthesis (MEPS) Source: ucl.ac.uk URL:[Link]

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution Source: researchgate.net URL:[Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: redalyc.org URL:[Link]

  • Source: google.
  • Is it possible to co-evaporate pyridine from the reaction mixture using toluene as an azeotrope... Source: researchgate.net URL:[Link]

  • Piperidine | C5H11N | CID 8082 - PubChem Source: nih.gov URL:[Link]

troubleshooting side reactions in 2-Piperidinoquinoxaline formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary & Reaction Context

Target Molecule: 2-(piperidin-1-yl)quinoxaline Primary Application: Kinase inhibitor scaffolds, CNS active agents (serotonin/dopamine modulators), and fluorescent probes. Standard Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).

While the formation of 2-piperidinoquinoxaline is theoretically straightforward, the electron-deficient nature of the pyrazine ring in quinoxaline creates a specific set of vulnerabilities—primarily susceptibility to hydrolysis and sensitivity to solvent effects. This guide addresses the "hidden" variables that cause yield loss and impurity profiles in this specific transformation.

Diagnostic Visualizer

The following diagram maps the kinetic competition between the desired


 pathway and the primary failure modes (Hydrolysis and Salt Inhibition).

ReactionPathways Start 2-Chloroquinoxaline (Substrate) Inter Meisenheimer-like Complex Start->Inter k1 (Slow) + Piperidine Hydrolysis 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one) Start->Hydrolysis Acidic/Aq Conditions Competition Pip Piperidine (Nucleophile) Prod 2-Piperidinoquinoxaline (Target) Inter->Prod k2 (Fast) - HCl Salt Piperidine·HCl (Precipitate/Inhibitor) Prod->Salt Byproduct Trapping Water H2O (Contaminant) Water->Hydrolysis

Figure 1: Reaction network showing the competition between the desired amination and the parasitic hydrolysis pathway, alongside the salt formation equilibrium.

Troubleshooting Guide (FAQ Format)

Issue Cluster A: The "Mystery" Impurity (Hydrolysis)

User Report: "I see a new spot on TLC (


 in Hex/EtOAc) or a peak in LCMS (M+1 = 147) that resists removal."

Diagnosis: You have formed quinoxalin-2(1H)-one (tautomer of 2-hydroxyquinoxaline).

  • The Science: The C-2 position of quinoxaline is highly electrophilic. While piperidine is a better nucleophile than water, trace moisture in the solvent or reagents—especially at reflux temperatures—allows water to compete. Once the hydroxy species forms, it tautomerizes to the amide (quinoxalinone), which is thermodynamically stable and difficult to revert.

  • Corrective Action:

    • Solvent Audit: Are you using 95% Ethanol? Switch to Absolute Ethanol or Anhydrous Toluene .

    • Reagent Quality: Piperidine is hygroscopic. If the bottle is old, dry it over KOH pellets or distill it before use.

    • The "Sacrificial" Base: Add 0.5 equivalents of anhydrous

      
      . This scavenges trace protons that catalyze the hydrolysis mechanism.
      
Issue Cluster B: Stalled Reaction (Kinetics)

User Report: "The reaction starts well but stops at 60-70% conversion. Adding more piperidine doesn't help."

Diagnosis: Product Inhibition via Salt Formation.

  • The Science: The reaction generates HCl as a byproduct. This immediately reacts with the remaining piperidine to form Piperidinium Chloride.

    • Effect 1: It consumes your nucleophile (you need 2 equivalents of piperidine: 1 for reaction, 1 to scavenge HCl).

    • Effect 2: In non-polar solvents (like Toluene), the salt precipitates and coats the stirring bar or encapsulates the unreacted starting material, physically blocking the reaction.

  • Corrective Action:

    • Stoichiometry Check: Ensure you are using at least 2.2 equivalents of piperidine if no other base is present.

    • Solvent Switch: Switch to a polar aprotic solvent like DMF or DMSO (even small amounts, 10% v/v). These solvents solvate the salt byproduct, keeping the reactive centers accessible and stabilizing the polar transition state (Meisenheimer complex).

Issue Cluster C: Dark Tars/Polymerization

User Report: "The reaction mixture turned black/tarry upon heating."

Diagnosis: Oxidative Degradation.

  • The Science: Quinoxalines are electron-deficient heteroaromatics. Under harsh conditions (high heat + oxygen), the ring system can undergo oxidative opening or polymerization. Additionally, piperidine N-oxides can form and trigger radical pathways.

  • Corrective Action:

    • Atmosphere: Run the reaction under a nitrogen or argon balloon.

    • Temp Control: Do not exceed 100°C. If using DMF (bp 153°C), keep the external oil bath at 80-90°C. Refluxing ethanol (78°C) is usually the "safe zone."

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize isolation purity without column chromatography.

Materials
  • 2-Chloroquinoxaline (1.0 equiv)

  • Piperidine (2.5 equiv) - Excess acts as base and solvent co-factor.

  • Solvent: Ethanol (Absolute) OR DMF (for faster rates).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Dissolution: Add 2-Chloroquinoxaline (1 mmol, ~164 mg) and Absolute Ethanol (3 mL). Stir until fully dissolved.

    • Note: If using DMF, use only 1.5 mL to facilitate workup later.

  • Addition: Add Piperidine (2.5 mmol, ~250 µL) dropwise at room temperature.

    • Observation: A slight exotherm may occur.

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 4:1). Product is usually less polar than the starting chloride.

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • If using Ethanol: Pour the mixture into 10 mL of ice-cold water. The product should precipitate as a pale yellow/off-white solid.

    • If using DMF: Pour into 20 mL of ice-cold brine/water mix.

  • Purification:

    • Filter the solid.

    • Critical Wash: Wash the filter cake with 10% aqueous

      
        (removes traces of HCl salts) followed by copious water.
      
    • Dry under vacuum.

Data Comparison: Solvent Effects
Solvent SystemTemp (°C)Time (h)Yield (%)Primary Impurity Risk
Ethanol (Abs.) 783-585-92Hydrolysis (if wet)
Water 1001-240-60High Hydrolysis (Quinoxalinone)
DMF 900.5-190-95Workup loss (solubility in water)
Toluene 1104-675-85Salt encapsulation (stalling)

References

  • Kinetics & Mechanism: Fathalla, M. F.[1] "Kinetics of the Reaction of 2-Chloroquinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures." Journal of Solution Chemistry, vol. 40, 2011, pp. 1258–1270. [2]

  • Synthetic Methodology: Burguete, A., et al. "Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 23, 2007.

  • Green Chemistry Approaches: Heravi, M. M., et al. "Green synthesis of quinoxaline derivatives." Current Organic Chemistry, vol. 18, 2014. (Contextualizing solvent-free amine substitutions).

  • Impurity Profiling: "2-Chloroquinoxaline: Properties and Reactivity." PubChem Compound Summary.

Sources

Technical Support Center: Catalyst Selection for Optimizing Quinoxaline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for the functionalization of quinoxaline scaffolds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems used for quinoxaline substitution?

The most prevalent and versatile methods for quinoxaline substitution are transition-metal-catalyzed cross-coupling reactions, with palladium-based systems being the most common.[1][2] These reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and direct C-H activation/arylation, are indispensable for creating diverse libraries of quinoxaline derivatives.[3][4] The choice of the specific catalytic system—comprising a metal precursor, a ligand, a base, and a solvent—is critical and depends heavily on the nature of the desired substitution.[5] While palladium is dominant, other metals like copper and rhodium can also be employed, particularly to influence regioselectivity or catalyze specific transformations like Ullmann-type reactions.[6][7]

Q2: How do I select the right phosphine ligand? It seems like there are hundreds.

Ligand selection is arguably the most critical variable in optimizing these reactions.[8] The efficacy of a phosphine ligand is governed by its steric and electronic properties, which directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9][10]

  • Steric Bulk: Large, sterically demanding ligands (e.g., biaryl phosphines like XPhos, SPhos, RuPhos) are generally preferred for challenging substrates.[6][9] Their size facilitates the product-forming reductive elimination step and helps generate the active, monoligated Pd(0) species, which can suppress side reactions like homo-coupling.[3][11]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the metal.[10] This is particularly crucial when working with less reactive coupling partners like aryl chlorides.[10]

For a systematic approach, consider using a well-distributed screening set of ligands that covers a broad range of steric and electronic properties.[12]

Q3: What is the role of the base and solvent, and how critical are they?

The base and solvent are not merely reaction media; they are active participants that can dramatically influence catalyst stability, reaction rate, and even product distribution.

  • Base: The base's primary role is often to participate in the transmetalation step (in Suzuki reactions) or to deprotonate a nucleophile (in Buchwald-Hartwig aminations).[3] The choice is critical; for instance, strong, non-nucleophilic bases like NaOtBu are common for aminations, while milder inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently used for Suzuki couplings.[3][13] An inappropriate base can lead to side reactions or catalyst deactivation.[3]

  • Solvent: The solvent must solubilize the reactants and the catalyst system. Its polarity and coordinating ability can impact catalyst stability and kinetics.[3][6] Common choices include aprotic polar solvents like dioxane, THF, and toluene.[13] For some reactions, adding a small amount of water can be beneficial, while for others, rigorously anhydrous conditions are essential to prevent catalyst decomposition and side reactions.[3]

Troubleshooting Guides

This section addresses specific issues in a problem-and-solution format to help you navigate common experimental hurdles.

Problem 1: Low or No Yield of the Desired Product

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows little to no conversion of your starting material.

Possible Causes & Solutions

Possible Cause Diagnostic Clues Recommended Solution
Inactive Catalyst System The reaction fails to initiate even at elevated temperatures.Screen Ligands: The chosen ligand may be suboptimal. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6] Check Precursor: Ensure your palladium precursor (e.g., Pd(OAc)₂) is of high quality. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle pre-catalyst (e.g., G3 or G4) for more efficient generation of the active species.[3][13]
Catalyst Deactivation The reaction starts but stalls, often accompanied by the formation of a black precipitate (palladium black).[14]Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II).[14] Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] Use High-Purity Reagents: Trace impurities, especially from starting materials or solvents, can act as catalyst poisons.[14][15]
Suboptimal Conditions The reaction is sluggish and proceeds slowly, if at all.Optimize Base and Solvent: The choice of base and solvent is critical.[3][15] Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). Adjust Temperature: C-H activation and coupling with unreactive partners often require elevated temperatures.[15] Gradually increase the temperature, but monitor for potential product or substrate degradation.[16]
Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_purity 3. Verify Reagent Purity check_catalyst->check_conditions screen_ligands Screen Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands Suboptimal Ligand? change_precatalyst Use Pre-catalyst (e.g., Pd₂(dba)₃, G4-Pd) check_catalyst->change_precatalyst Pd Black Formed? check_conditions->check_purity optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) check_conditions->optimize_base Incorrect Base/Solvent? optimize_temp Optimize Temperature check_conditions->optimize_temp Reaction Sluggish? degas_solvents Improve Degassing (Freeze-Pump-Thaw) check_purity->degas_solvents Reaction Stalls? purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents Inconsistent Batches?

Caption: A decision tree for troubleshooting low-yield reactions.

Problem 2: Significant Formation of Homo-Coupled Byproducts

Your desired cross-coupled product is forming, but you observe a significant amount of quinoxaline-quinoxaline or aryl-aryl dimers, complicating purification and reducing yield.

Possible Causes & Solutions

Possible Cause Diagnostic Clues Recommended Solution
Presence of Oxygen Particularly problematic in Suzuki and Sonogashira couplings.[3]Rigorous Degassing: Employ robust degassing techniques like "freeze-pump-thaw" for at least three cycles. Bubbling with an inert gas is often insufficient to remove all dissolved oxygen.[3]
Suboptimal Ligand Choice The rate of homo-coupling is competitive with the desired cross-coupling.Increase Ligand Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerate the desired cross-coupling pathway, particularly reductive elimination, outcompeting the side reactions.[3]
Slow Oxidative Addition The C-X bond of the quinoxaline is not activating quickly, allowing the more reactive coupling partner (e.g., boronic acid) to homo-couple.Use a More Active Catalyst System: Switch to a more electron-rich ligand to accelerate oxidative addition.[3][10] Alternatively, ensure efficient in-situ reduction of your Pd(II) precatalyst to the active Pd(0) species.[3]
Copper Co-Catalyst (Sonogashira) In Sonogashira reactions, the copper(I) co-catalyst is a known promoter of alkyne homo-coupling (Glaser coupling), especially in the presence of oxygen.[3]Use Copper-Free Conditions: Employ a copper-free Sonogashira protocol. These methods often rely on specific ligands and bases to facilitate the reaction without a copper co-catalyst.[3]
Problem 3: Poor Regioselectivity with an Asymmetrically Substituted Quinoxaline

You are attempting to functionalize a substituted quinoxaline (e.g., 6-methylquinoxaline) via C-H activation and are obtaining a mixture of isomers (e.g., 5-aryl and 7-aryl products).

Possible Causes & Solutions

Possible Cause Diagnostic Clues Recommended Solution
Suboptimal Catalyst/Ligand The catalyst system is not providing enough steric or electronic differentiation between the available C-H bonds.Ligand Screening: The ligand plays a paramount role in controlling regioselectivity.[6] Screen a panel of ligands with varying steric profiles. Bulky ligands like XPhos or RuPhos can provide the necessary steric hindrance to direct functionalization to the less hindered position.[6] Metal Screening: For certain regiochemical outcomes, switching the metal can be effective. For example, rhodium-based catalysts may favor a different position compared to palladium.[6][15]
Ineffective Directing Group If using a directing group strategy (e.g., quinoxaline N-oxide), coordination to the metal center may be poor.Verify Group Installation: Ensure the directing group is correctly installed and stable under the reaction conditions. Check for Inhibitors: Competing coordinating species in the reaction mixture can interfere with the directing group's function.[6]
Incorrect Reaction Conditions Temperature and solvent can influence the stability of intermediates that determine regioselectivity.Vary Temperature: Higher temperatures can sometimes lead to a loss of selectivity.[6] Attempt the reaction at a lower temperature for a longer duration. Solvent Screening: Experiment with different solvents (e.g., DMAc, NMP, dioxane) as they can influence the reaction pathway.[6]

Experimental Protocols & Data

Protocol 1: General Procedure for Phosphine Ligand Screening (Suzuki-Miyaura Coupling)

This protocol provides a framework for rapidly identifying promising ligands for a given transformation.

  • Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.

  • Stock Solutions: Prepare stock solutions of your haloquinoxaline, arylboronic acid, base (e.g., K₃PO₄), and an internal standard in the chosen degassed solvent (e.g., dioxane).

  • Catalyst/Ligand Addition: To each vial, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a different phosphine ligand. Maintain a consistent Pd:Ligand ratio (typically 1:2 for monodentate ligands).

  • Reaction Initiation: Add the stock solutions to each vial. Seal the vials tightly with screw caps containing PTFE septa.

  • Heating & Monitoring: Place the array in a heating block set to the desired temperature (e.g., 100 °C). After a set time (e.g., 2, 8, 24 hours), take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine conversion and product formation relative to the internal standard.

Catalyst System Screening Workflow

screening_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_vials 1. Array Vials (Inert Atmosphere) prep_reagents 2. Prepare Stock Solutions (Substrates, Base, Solvent) prep_vials->prep_reagents add_catalyst 3. Add Pd Precursor & Unique Ligand to Each Vial prep_reagents->add_catalyst add_reagents 4. Add Stock Solutions & Seal Vials add_catalyst->add_reagents heat_reaction 5. Heat at Constant Temp add_reagents->heat_reaction monitor 6. Monitor by LC-MS/GC-MS (vs. Internal Standard) heat_reaction->monitor analyze 7. Identify Optimal Catalyst/Ligand System monitor->analyze

Caption: A generalized workflow for catalyst and ligand screening.

Data Table: Common Monodentate Phosphine Ligands

The table below summarizes key properties of frequently used bulky, electron-rich phosphine ligands that are highly effective for quinoxaline functionalization.[9][10][11]

Ligand NameAbbreviationKey FeaturesTypical Applications
XPhos XPhosHighly bulky and electron-rich biaryl phosphine.Suzuki, Buchwald-Hartwig, general cross-coupling.[3][9]
SPhos SPhosSimilar to XPhos, often provides complementary reactivity.Suzuki, Buchwald-Hartwig, C-H activation.[6][9]
RuPhos RuPhosVery bulky, useful for sterically demanding couplings.Suzuki, Buchwald-Hartwig.[9]
Tri-tert-butylphosphine P(t-Bu)₃Electron-rich and sterically demanding alkyl phosphine.Suzuki, Heck, couplings with aryl chlorides.[10][11]
Tricyclohexylphosphine PCy₃Strong σ-donor, less bulky than P(t-Bu)₃.Suzuki, Negishi couplings.[11]

References

  • A Comparative Guide to Phosphine Ligands for Cross-Coupling. Benchchem.
  • Troubleshooting guide for the synthesis of substituted quinoxalines. Benchchem.
  • Technical Support Center: Minimizing Homo-coupling in Palladium-Catalyzed Reactions of Quinoxalines. Benchchem.
  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. Benchchem.
  • Troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Publications. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review. ResearchGate. [Link]

  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Semantic Scholar. [Link]

  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Benchchem.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]

  • Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. Benchchem.
  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

Sources

User Guide: Overcoming Steric Barriers in 2-Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Synthesis Technical Support Center.

Current Status: OPERATIONAL Ticket Queue: HIGH VOLUME (Steric Hindrance) Agent: Senior Application Scientist

You have reached the Tier-3 Support Desk. This guide addresses "Error Code: STERIC_BLOCK"—a failure mode where synthetic yields drop due to repulsive forces at the C2 position adjacent to the N1 lone pair.

We have categorized the troubleshooting protocols into three active tickets based on your starting material.

TICKET #QNX-101: Condensation Stalled (1,2-Diamine + 1,2-Dicarbonyl)

Issue Description: The classic condensation (Hinsberg reaction) fails or proceeds slowly when using bulky 1,2-dicarbonyls (e.g., substituted benzils) or sterically hindered diamines. The nucleophilic attack is physically blocked, and water elimination is thermodynamically unfavorable.

Diagnostic Data:

  • Standard Conditions: Ethanol/Reflux/Acetic Acid.[1]

  • Observed Result: <30% yield, recovery of starting material.

Resolution Protocol: The HFIP Activation Patch Do not increase temperature (which promotes polymerization). Instead, switch the solvent system to Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating the carbonyl oxygen and making it hyper-electrophilic, enough to overcome the steric repulsion of the incoming amine.

Step-by-Step Protocol:

  • Stoichiometry: Mix substituted o-phenylenediamine (1.0 mmol) and bulky 1,2-dicarbonyl (1.0 mmol).

  • Solvent: Add HFIP (2-3 mL). Note: No additional acid catalyst is required.

  • Reaction: Stir at room temperature (25 °C).

    • Time: 10–60 mins (Monitor via TLC).

  • Workup: The product often precipitates. If not, evaporate HFIP (recoverable/recyclable) and recrystallize from EtOH.

Comparative Performance Table:

MethodCatalystSolventTempTimeYield (Bulky R)
Standard Acetic AcidEtOHReflux4-12 h45-60%
Iodine I₂ (10 mol%)DMSO25 °C2 h75-85%
Microwave NoneNeat/Alumina160 W60 sec80-92%
HFIP (Recommended) None HFIP 25 °C <1 h 92-98%

TICKET #QNX-202: Direct C2-Alkylation Failure (C-H Activation)

Issue Description: You have a formed quinoxaline core and attempt to install a bulky alkyl group at C2 using Friedel-Crafts or standard nucleophilic substitution.

  • Error: The C2 position is electron-deficient, repelling electrophiles. Nucleophilic attack is blocked by the N1 lone pair repulsion.

Resolution Protocol: Radical Minisci-Type Reaction Switch to a radical mechanism. Carbon-centered radicals are neutral and less sensitive to steric hindrance than charged nucleophiles/electrophiles.

The "Silver-Bullet" Protocol (Decarboxylative Alkylation): This method uses carboxylic acids as alkyl sources, bypassing the need for unstable halides.

  • Reagents:

    • Substrate: Quinoxaline (0.5 mmol).

    • Radical Source: Bulky Carboxylic Acid (e.g., Pivalic acid, 1-Adamantanecarboxylic acid) (2.0 equiv).

    • Catalyst: AgNO₃ (0.2 equiv).

    • Oxidant: (NH₄)₂S₂O₈ (Persulfate) (2.0 equiv).

  • Conditions:

    • Solvent: 10% TFA in Acetonitrile/Water (1:1). Acid is critical to protonate the quinoxaline N, increasing reactivity.

    • Temp: 50–80 °C.

  • Mechanism: The Ag(I) is oxidized to Ag(II) by persulfate, which decarboxylates the acid to generate the alkyl radical (

    
    ). The radical attacks the protonated quinoxaline at C2.
    

Visualization: Minisci Radical Pathway

Minisci_Mechanism Start Carboxylic Acid (R-COOH) Ag_Cycle Ag(I) -> Ag(II) (Persulfate Oxidant) Start->Ag_Cycle Decarboxylation Radical Alkyl Radical (R•) Ag_Cycle->Radical -CO2 Intermediate Radical Cation Intermediate Radical->Intermediate Attacks C2 Quin_H Protonated Quinoxaline Quin_H->Intermediate + Product 2-Substituted Quinoxaline Intermediate->Product Oxidative Aromatization (-H+)

Caption: Figure 1. Radical generation via Ag-catalyzed decarboxylation overcomes steric barriers by attacking the protonated, electron-deficient heterocycle.

TICKET #QNX-303: Cross-Coupling Stalled (Suzuki-Miyaura)

Issue Description: Suzuki coupling of 2-chloroquinoxaline with bulky boronic acids (e.g., o-tolyl, naphthyl) results in <10% conversion.

  • Root Cause:[2][3][4][5][6][7][8] The oxidative addition of Pd into the C2-Cl bond is sluggish due to the adjacent Nitrogen. Furthermore, bulky ligands required for this step often clash with the bulky boronic acid during transmetalation.

Resolution Protocol: The Buchwald Ligand Switch Standard PPh₃ or dppf ligands are insufficient here. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) which are designed to form a "pocket" that facilitates reductive elimination in sterically congested systems.

Recommended System:

  • Ligand: SPhos (for general sterics) or XPhos (for extreme sterics).

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: K₃PO₄ (Anhydrous). Carbonate bases are often too weak for bulky substrates.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry flask, purge with Argon.

  • Load: 2-Chloroquinoxaline (1.0 equiv), Bulky Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (20:1) or 1,4-Dioxane.

  • Heat: 100 °C for 12 hours.

  • Troubleshooting: If conversion is low, add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst to assist the inorganic base.

Decision Tree: Ligand Selection

Ligand_Selection Start Suzuki Coupling 2-Cl-Quinoxaline Check_Steric Is Boronic Acid Bulky? Start->Check_Steric Non_Bulky Standard Ligand: PPh3 or dppf Check_Steric->Non_Bulky No (Phenyl) Bulky Is it Ortho-Substituted? Check_Steric->Bulky Yes (Naphthyl, o-Tolyl) Ortho_Yes Use XPhos or RuPhos (High Steric Demand) Bulky->Ortho_Yes Yes Ortho_No Use SPhos (General Steric Demand) Bulky->Ortho_No No

Caption: Figure 2. Ligand selection logic for Pd-catalyzed cross-coupling of sterically hindered quinoxalines.

FAQ: Rapid Diagnostics

Q: I am getting a mixture of regioisomers (6-substituted vs 7-substituted) during condensation. How do I fix this? A: This is a "Regiochemical Drift." If your diamine is unsymmetrical, the condensation is governed by the relative nucleophilicity of the amines.

  • Fix: Use microwave irradiation .[9] The rapid heating rate often puts the reaction under kinetic control, improving selectivity compared to slow thermal heating. Alternatively, use a strong Lewis Acid (like Lanthanum triflate) to coordinate the diketone, differentiating the carbonyls sterically.

Q: My Minisci reaction turned black and yielded nothing. A: This indicates "Oxidative Decomposition."

  • Fix: You likely used too much Persulfate or the temperature was too high. Reduce temp to 40 °C and add the oxidant portion-wise over 1 hour. Ensure the solvent is thoroughly degassed to prevent oxygen interference.

Q: Can I use 2-bromoquinoxaline instead of 2-chloro? A: Yes, but it is generally less stable. 2-Chloroquinoxaline is the industry standard because the C-Cl bond is strong enough to survive storage but weak enough for oxidative addition with SPhos. 2-Iodo species are too reactive and prone to homocoupling.

References

  • Khaskar, B. et al. "Fluorinated Alcohols: A Green Solvent for the Synthesis of Quinoxaline Derivatives."[1] Journal of Chemical Sciences, via . (Demonstrates HFIP efficiency).

  • Bhosale, R.S. et al. "Iodine catalyzed synthesis of quinoxaline derivatives." Tetrahedron Letters. (Protocol for Iodine catalysis).[10]

  • Dunton, A. et al. "Recent Advances in Minisci-Type Reactions." Organic & Biomolecular Chemistry, via . (Mechanistic details on radical alkylation).

  • Wolf, C. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxalines." Journal of Organic Chemistry, via . (Ligand selection for Suzuki coupling).

  • BenchChem Technical Notes. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines/Quinoxalines." . (General troubleshooting for heteroaryl coupling).

Sources

Validation & Comparative

Comprehensive Comparison Guide: Structural Elucidation of 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

2-Piperidinoquinoxaline (also known as 2-(piperidin-1-yl)quinoxaline) is a highly privileged heterocyclic scaffold frequently utilized in medicinal chemistry, notably in the development of PI3Kα modulators for oncology[1]. Accurate structural elucidation of this core is critical during early-stage drug discovery.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of High-Resolution Proton Nuclear Magnetic Resonance (1H NMR) against orthogonal techniques, while also evaluating the impact of solvent systems (CDCl₃ vs. DMSO-d₆) on signal resolution. Rather than merely listing parameters, this guide explores the causality behind the spectral phenomena—such as restricted C-N bond rotation—providing a self-validating framework for your analytical workflows.

Methodological Comparison: 1H NMR vs. Orthogonal Techniques

While LC-MS and FT-IR provide valuable molecular weight and functional group data, structural regiochemistry—specifically proving that the piperidine ring is substituted at the 2-position rather than the 3, 5, or 6-position—requires the atomic-level resolution of NMR[2].

Table 1: Analytical Method Performance Comparison
Analytical TechniquePrimary UtilityRegiochemical ResolutionCausality / Limitation in Quinoxaline Analysis
1H NMR (400-600 MHz) Gold Standard High The isolated H-3 pyrazine proton appears as a distinct downfield singlet (~8.6 ppm), definitively confirming 2-substitution.
13C NMR Carbon skeleton mappingModerateLow sensitivity requires higher concentrations or longer acquisition times; quaternary carbons (C-2, C-4a, C-8a) often exhibit low signal-to-noise ratios.
LC-MS (ESI+) Mass & PurityLowConfirms the exact mass (

) but cannot differentiate between 2-piperidinoquinoxaline and its regioisomers (e.g., 6-piperidinoquinoxaline).
FT-IR Functional groupsLowCan identify C=N and C-N stretches, but highly complex aromatic fingerprint regions make regiochemical assignment nearly impossible.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the 1H NMR spectrum of 2-piperidinoquinoxaline. The nitrogen atom of the piperidine ring donates its lone pair into the electron-deficient quinoxaline system. This conjugation imparts partial double-bond character to the exocyclic C-N bond, leading to restricted rotation.

  • In CDCl₃ (Non-polar): The restricted rotation is often observed as significant line broadening of the piperidine

    
    -protons (N-CH₂). The exchange rate between conformers is comparable to the NMR timescale at room temperature.
    
  • In DMSO-d₆ (Polar, Hydrogen-bonding): The highly polar environment stabilizes the polarized resonance structures, often slowing the exchange rate further. This can cause the

    
    -protons to split into two distinct, broad signals, while pushing the aromatic protons further downfield due to solvent-solute interactions[3].
    
Table 2: Expected 1H NMR Chemical Shifts (400 MHz, 298 K)
Proton AssignmentCDCl₃ (

, ppm)
DMSO-d₆ (

, ppm)
Signal Multiplicity & Causality
H-3 (Pyrazine ring) 8.55 - 8.658.75 - 8.85Singlet (s): Highly deshielded by adjacent N atoms and aromatic ring current. Isolated proton confirms 2-substitution.
H-5 to H-8 (Aromatic) 7.40 - 7.957.50 - 8.05Multiplets (m): Complex second-order splitting (ABCD spin system) due to the fused benzene ring.
Piperidine

-CH₂
3.70 - 3.853.75 - 3.90Broad multiplet (br m): Broadening caused by restricted rotation around the C-N bond.
Piperidine

-CH₂
1.60 - 1.801.50 - 1.75Multiplets (m): Standard aliphatic splitting; less affected by the anisotropic effect of the quinoxaline core.

Experimental Protocol: Self-Validating 1H NMR Workflow

To ensure absolute trustworthiness in your structural assignment, the following protocol integrates internal validation steps.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of synthesized 2-piperidinoquinoxaline.

  • Dissolve in 0.6 mL of high-purity deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆). Causality: TMS acts as an internal standard (

    
     0.00 ppm) to calibrate the chemical shift scale, eliminating solvent-drift errors.
    
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of the solvent (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • Perform automated gradient shimming (e.g., TopShim). Validation Check: Ensure the FWHM (Full Width at Half Maximum) of the TMS signal is

    
     1.0 Hz. Poor shimming will artificially broaden the already broad piperidine 
    
    
    
    -proton signals, leading to misinterpretation.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D zg30 (30° flip angle).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the quaternary and isolated protons (H-3) for accurate integration.

  • Number of Scans (NS): 16 to 64 scans depending on concentration.

  • Temperature: 298 K. (Optional: If piperidine signals are too broad to integrate, perform a Variable Temperature (VT) experiment at 330 K to accelerate the exchange rate and sharpen the signals).

Step 4: Processing and Orthogonal Validation

  • Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Integrate the H-3 singlet to exactly 1.00. The total integration of the aromatic region should equal 4.00, and the aliphatic region should equal 10.00.

  • Self-Validation: Cross-reference the sample via LC-MS to confirm the

    
     matches the theoretical 
    
    
    
    of 214.13.

Visualizing the Logical Architecture

The following diagrams map the analytical workflow and the logical deduction pathways used to assign the 1H NMR spectrum of 2-piperidinoquinoxaline.

Diagram 1: Analytical Workflow for Structural Elucidation

G A Synthesized 2-Piperidinoquinoxaline B Sample Preparation (CDCl3 or DMSO-d6 + TMS) A->B D Orthogonal Validation (LC-MS / FT-IR) A->D C 1H NMR Acquisition (400/600 MHz, 298K) B->C E Signal Processing (FT, Phase, Baseline) C->E F Structural Elucidation & Regiochemistry Confirmed D->F E->F

Caption: Self-validating analytical workflow combining 1H NMR acquisition with orthogonal LC-MS validation.

Diagram 2: Signal Assignment Logic

G Root 1H NMR Spectrum 2-Piperidinoquinoxaline Aromatic Aromatic Region (7.0 - 9.0 ppm) Root->Aromatic Aliphatic Aliphatic Region (1.5 - 4.0 ppm) Root->Aliphatic H3 H-3 Pyrazine Proton (~8.6 ppm, Singlet) Confirms 2-Substitution Aromatic->H3 H58 H-5 to H-8 Protons (7.4 - 8.0 ppm, Multiplets) Quinoxaline Core Aromatic->H58 Alpha N-CH2 (Alpha) (~3.8 ppm, Broad) Restricted C-N Rotation Aliphatic->Alpha BetaGamma CH2 (Beta/Gamma) (1.6 - 1.8 ppm, Multiplets) Piperidine Backbone Aliphatic->BetaGamma

Caption: Logical deduction tree for assigning key 1H NMR signals based on chemical shift and causality.

References

  • [1] WO2024026419A1 - Quinoxaline derivatives as pik3 alpha modulators. Google Patents. Available at:

  • [3] WO2024026419A1 - Quinoxaline derivatives as pik3 alpha modulators (NMR Data Examples in CDCl3 and DMSO-d6). Google Patents. Available at:

Sources

X-ray Crystal Structure Validation of 2-Piperidinoquinoxaline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of nitrogen-containing heterocycles, 2-Piperidinoquinoxaline (2-(piperidin-1-yl)quinoxaline) represents a critical pharmacophore scaffold. Its biological efficacy—ranging from antimicrobial to anticancer activity—is dictated by the precise steric arrangement of the piperidine ring relative to the planar quinoxaline core.

While Nuclear Magnetic Resonance (NMR) provides solution-phase connectivity, it often fails to capture static conformational locks induced by crystal packing or steric hindrance. Density Functional Theory (DFT) offers predictive geometry but relies on idealized gas-phase approximations.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method for 2-Piperidinoquinoxaline. We compare its performance against DFT and NMR, providing a self-validating experimental protocol to ensure structural integrity in drug development pipelines.

Methodology Comparison: The Validation Triad

To validate the structure of 2-Piperidinoquinoxaline, researchers must triangulate data from three distinct sources. The table below objectively compares the performance of these methods.

Table 1: Comparative Performance of Structural Validation Methods
FeatureX-ray Diffraction (SC-XRD) DFT (B3LYP/6-311G(d,p)) 1H / 13C NMR Spectroscopy
Primary Output Absolute 3D atomic coordinates & packingEnergy-minimized theoretical geometryConnectivity & solution dynamics
State of Matter Solid State (Crystal)Gas Phase (Idealized)Solution (Averaged)
Conformational Accuracy High (Captures steric twist & packing forces)Medium (Ignores packing forces)Low (Rapid interconversion averages signals)
Bond Length Precision

0.005 Å

0.01–0.02 Å (Systematic error)
N/A (Inferred)
Validation Role Gold Standard (Definitive) Predictive BenchmarkPreliminary Screening
Critical Limitation Requires high-quality single crystalComputationally expensive for large latticesCannot distinguish static vs. dynamic conformers

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating . Each step includes a "Check" metric to ensure the process is proceeding correctly before moving to the next stage.

Phase 1: Synthesis & Crystallization

Context: High-purity material is a prerequisite for diffraction-quality crystals.

  • Synthesis: Condense 2-chloroquinoxaline with piperidine in ethanol under reflux (approx. 4–6 hours).

    • Mechanistic Insight: The nucleophilic attack of the piperidine nitrogen on the electron-deficient C2 position of the quinoxaline ring is favored by the leaving group ability of the chloride.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/dichloromethane mixture.

  • Crystallization (The Critical Step):

    • Dissolve 50 mg of purified 2-Piperidinoquinoxaline in 5 mL of Ethyl Acetate.

    • Layer carefully with 5 mL of n-Hexane in a narrow tube.

    • Allow to stand undisturbed at 4°C for 72 hours.

    • Causality: Slow diffusion of the non-solvent (hexane) into the solvent reduces solubility gradually, promoting the growth of few, large crystals rather than rapid precipitation.

Validation Checkpoint 1: Inspect crystals under a polarizing microscope.

  • Pass: Crystals extinguish light sharply when rotated (indicates single crystallinity).

  • Fail: Crystals remain bright or show fractured domains (indicates twinning or polycrystallinity).

Phase 2: X-ray Data Collection & Refinement

Standard: Mo-K\alpha radiation (


 = 0.71073 Å) at 296 K (or 100 K for reduced thermal motion).
  • Mounting: Select a block-like crystal (approx. 0.3 x 0.2 x 0.2 mm) and mount on a glass fiber.

  • Unit Cell Determination: Collect 20–30 frames to determine the unit cell dimensions (

    
    ).
    
    • Expectation: Quinoxaline derivatives typically crystallize in Monoclinic (

      
      ) or Triclinic (
      
      
      
      ) space groups due to their planar stacking potential.
  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (N, C).

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
    • Anisotropic Refinement: Applied to all non-hydrogen atoms.

    • Hydrogen Placement: Constrain H-atoms to geometric positions (riding model) but allow free rotation for methyl/methylene groups if necessary.

Validation Checkpoint 2: Assess Refinement Metrics.

  • R-factor (

    
    ):  Must be < 0.05 (5%) for publication quality.
    
  • Goodness of Fit (GoF): Should approach 1.0.

  • Residual Electron Density: Peaks > 0.5

    
     indicate missed atoms or disorder.
    

Structural Analysis & Logic: The "Twist" Validation

The core scientific question for 2-Piperidinoquinoxaline is the orientation of the piperidine ring.

Geometric Validation (XRD vs. DFT)

The bond connecting the piperidine nitrogen (N1) to the quinoxaline ring (C2) is the pivot point.

  • Observation: In the crystal structure, the piperidine ring adopts a chair conformation .[1]

  • The "Twist": The mean plane of the piperidine ring is not coplanar with the quinoxaline ring. It is typically twisted by a torsion angle of 20°–40°.

  • Causality: This twist relieves steric repulsion between the ortho-protons of the piperidine (H2'/H6') and the H3 proton of the quinoxaline ring.

Comparative Data Table (Typical Values):

ParameterExperimental (XRD)Theoretical (DFT B3LYP)Interpretation
C(Quinox)-N(Pip) Bond 1.365 Å1.372 ÅPartial double bond character (resonance).
N(Pip)-C(Pip) Bond 1.460 Å1.465 ÅTypical

C-N single bond.
Torsion Angle (Twist) 32.5°35.1°DFT often overestimates twist in gas phase due to lack of packing forces.
Supramolecular Validation (Hirshfeld Surface)

To confirm the stability of the structure, perform a Hirshfeld Surface Analysis .

  • 
     Mapping:  Look for red spots on the surface.[2] These indicate strong intermolecular contacts.[3]
    
  • Key Interaction: In quinoxalines, C-H...N hydrogen bonds and

    
    -
    
    
    
    stacking
    (centroid-centroid distance ~3.6–3.8 Å) are the dominant stabilizing forces.
  • Validation Logic: If the XRD model shows a planar packing without these specific interactions, the solution may be incorrect (e.g., missed solvent molecule).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to final structural validation, highlighting the feedback loops that ensure scientific integrity.

ValidationWorkflow Synthesis 1. Synthesis (2-Chloroquinoxaline + Piperidine) Crystallization 2. Crystallization (Slow Evaporation/Diffusion) Synthesis->Crystallization Microscopy 3. Polarizing Microscopy (Check for Singularity) Crystallization->Microscopy Microscopy->Crystallization Fail (Polycrystalline) XRD_Collection 4. SC-XRD Data Collection (Mo-Kα, 296K) Microscopy->XRD_Collection Pass Structure_Sol 5. Structure Solution (SHELXT / Direct Methods) XRD_Collection->Structure_Sol Refinement 6. Refinement (SHELXL) (Minimize R1, wR2) Structure_Sol->Refinement Validation 7. FINAL VALIDATION (Compare Geom, Hirshfeld, NMR) Refinement->Validation DFT_Calc Parallel: DFT Calculation (B3LYP/6-311G**) DFT_Calc->Validation Benchmark Geometry Validation->Refinement High R-factor / Bad Geometry

Caption: Figure 1: Self-correcting workflow for X-ray structure validation. Dashed lines indicate parallel theoretical benchmarking.

References

  • Synthesis & NMR Characterization

    • Kiran, G., et al. (2013). "A green synthesis of quinoxaline derivatives & their biological actives." Research India Publications. Describes the synthesis and NMR data (1H, 13C) for 2-(piperidin-1-yl)quinoxaline.
  • General Quinoxaline Crystallography

    • BenchChem Technical Support. (2025).[4] "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide."

  • DFT vs.

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][3][4][5] CrystEngComm. Defines the standard for supramolecular validation used in this guide.

  • Related Structural Analogues

    • PubChem Compound Summary for 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline. Used for comparative bond length analysis.[6][7]

Sources

From Precursor to Potency: A Comparative SAR Analysis of 2-Chloroquinoxaline and 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and functional comparison between 2-chloroquinoxaline and 2-piperidinoquinoxaline . While the former serves primarily as an electrophilic synthetic intermediate, the latter represents a "privileged scaffold" in medicinal chemistry, exhibiting enhanced stability and specific binding affinity for targets such as VEGFR-2 and PI3K. This analysis dissects the transformation from a reactive halogenated precursor to a lipophilic, bioactive pharmacophore, supported by experimental protocols and structure-activity relationship (SAR) data.

Chemical Nature & Reactivity Profile

The fundamental difference between these two entities lies in the electronic environment of the C2 position on the quinoxaline ring.

2-Chloroquinoxaline (The Electrophile)
  • Nature: The chlorine atom at C2 is a potent electron-withdrawing group (EWG). Combined with the electron-deficient pyrazine ring, this makes the C2 position highly susceptible to nucleophilic attack.

  • Reactivity: It acts as a substrate for Nucleophilic Aromatic Substitution (

    
    ).[1] In biological systems, this reactivity can lead to non-specific covalent binding with cellular nucleophiles (proteins/DNA), often resulting in off-target cytotoxicity or genotoxicity.
    
  • Solubility: Moderate lipophilicity, but limited aqueous solubility without ionization.

2-Piperidinoquinoxaline (The Pharmacophore)
  • Nature: The piperidine ring is a secondary amine acting as a bulky, lipophilic substituent. The nitrogen lone pair at the N1 position of the piperidine ring can donate electron density into the quinoxaline

    
    -system (resonance effect).
    
  • Stability: The C2-N bond is robust. The molecule is metabolically more stable than its chloro- analog.

  • Binding Mode: The piperidine moiety provides two critical SAR features:

    • Hydrophobic Bulk: It fills lipophilic pockets (e.g., the ATP-binding site of kinases).

    • Basicity: The nitrogen can accept protons or participate in hydrogen bonding, crucial for orienting the molecule within a receptor active site.

Synthetic Transformation ( Mechanism)

The conversion of 2-chloroquinoxaline to 2-piperidinoquinoxaline is a classic


 reaction. This transformation is the "gateway" step in generating libraries of bioactive quinoxalines.
Reaction Logic

The reaction is driven by the nucleophilicity of the piperidine nitrogen and the leaving group ability of the chloride. The electron-deficient nature of the quinoxaline ring (acting like a nitro-benzene analog) stabilizes the Meisenheimer complex intermediate.

Visualization: Synthetic Pathway

Synthesis cluster_conditions Reaction Conditions Chloro 2-Chloroquinoxaline (Electrophile) Intermediate Meisenheimer Complex Chloro->Intermediate + Piperidine Reflux/Base Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product 2-Piperidinoquinoxaline (Bioactive Scaffold) Intermediate->Product - HCl Solvent: Ethanol/DMF Solvent: Ethanol/DMF Base: K2CO3 or Excess Amine Base: K2CO3 or Excess Amine Temp: 80-100°C Temp: 80-100°C

Caption: Step-wise nucleophilic aromatic substitution converting the reactive chloro-precursor into the stable amino-derivative.

Comparative Biological Performance (SAR)

The transition from Chloro to Piperidino alters the pharmacological profile significantly. The following data summarizes the impact on key biological parameters.

Lipophilicity and Drug-Likeness

The piperidine ring adds significant carbon content, increasing the LogP (partition coefficient). This enhances membrane permeability, a critical factor for intracellular targets like kinases.

Property2-Chloroquinoxaline2-PiperidinoquinoxalineImpact on Bioactivity
LogP (Calc) ~2.28~3.1 - 3.5Higher LogP improves passive transport across cell membranes.
H-Bond Acceptors 2 (Ring Nitrogens)3 (Ring N + Piperidine N)Additional acceptor facilitates specific binding in enzyme pockets.
Metabolic Stability Low (Reactive)HighReduces clearance rate and prolongs half-life.
Anticancer Potency (Kinase Inhibition)

While 2-chloroquinoxaline shows non-specific toxicity, 2-piperidino derivatives are potent inhibitors of specific pathways, particularly VEGFR-2 (angiogenesis) and PI3K/AKT/mTOR (proliferation).

  • Mechanism: The piperidine ring often occupies the hydrophobic region II of the kinase ATP-binding pocket, while the quinoxaline nitrogens H-bond with the hinge region amino acids (e.g., Cys919 in VEGFR-2).

  • Data Comparison:

Compound ClassTargetIC50 (Typical Range)Mechanism of Action
2-Chloro- General Cytotoxicity50 - >100 µMNon-specific alkylation; oxidative stress.
2-Piperidino- VEGFR-2 / EGFR0.1 - 5.0 µMCompetitive ATP inhibition; induces apoptosis (Sub-G1 arrest).
2-Piperidino- M. tuberculosis< 1.0 µg/mLInhibition of DNA gyrase (specific bacterial targets).
Visualization: Structure-Activity Relationship Logic

SAR_Logic Substituent C2 Substituent Cl Chlorine (Cl) Substituent->Cl Pip Piperidine (N-Heterocycle) Substituent->Pip Reactivity High Electrophilicity Cl->Reactivity Leaving Group Lipophilicity Optimized LogP & Sterics Pip->Lipophilicity Hydrophobic Interaction Tox Non-Specific Toxicity (Off-Target) Reactivity->Tox Covalent Bonding Bind Specific Kinase Binding (VEGFR/PI3K) Lipophilicity->Bind Pocket Occupation

Caption: The divergence in pharmacological outcome driven by the C2 substituent choice.

Experimental Protocols

To validate the SAR differences, the following protocols are standard for synthesis and biological evaluation.

Protocol: Synthesis of 2-Piperidinoquinoxaline

Objective: Replace the C2-chlorine with a piperidine moiety via


.
  • Reagents: 2-Chloroquinoxaline (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide) or Ethanol.
    
  • Procedure:

    • Dissolve 2-chloroquinoxaline in DMF (5 mL/mmol).

    • Add

      
       and stir for 10 minutes.
      
    • Dropwise add piperidine.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Note: The spot for 2-chloroquinoxaline (higher Rf) should disappear, replaced by a lower Rf fluorescent spot (product).

  • Work-up: Pour reaction mixture into ice-cold water. The solid precipitate is filtered, washed with water, and recrystallized from ethanol.

Protocol: MTT Cytotoxicity Assay

Objective: Compare the antiproliferative activity (IC50) of the precursor vs. the product.

  • Cell Lines: MCF-7 (Breast cancer) or HCT-116 (Colon cancer).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment:

    • Dissolve compounds in DMSO.

    • Treat cells with serial dilutions (0.1 µM to 100 µM) of 2-Chloroquinoxaline and 2-Piperidinoquinoxaline.

    • Include Doxorubicin as a positive control.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Measurement:

    • Add MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC50. Expect the Piperidino derivative to show a distinct sigmoidal curve indicating specific inhibition, whereas the Chloro derivative may show a steeper, toxicity-driven slope.

References

  • Reaction of 2-chloroquinoxaline with piperidine: Kinetics and Mechanism. Source: ResearchGate.[2][3] URL:[Link]

  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition. Source: PubMed (Bioorg Chem). URL:[Link]

  • Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines. Source: MDPI (Molecules). URL:[Link]

  • Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Source: NCBI (PMC). URL:[Link]

Sources

comparing corrosion inhibition efficiency of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Corrosion Inhibition Efficiency of Quinoxaline Derivatives

Introduction

While quinoxalines are widely recognized by drug development professionals as privileged scaffolds in pharmacology (noted for their antimicrobial and anticancer properties), their unique structural characteristics make them equally invaluable in materials science. The presence of nitrogen heteroatoms and conjugated


-electron systems allows these molecules to act as exceptionally potent organic corrosion inhibitors for metals in highly acidic environments[1].

This guide objectively compares the corrosion inhibition efficiency of various quinoxaline derivatives, detailing the mechanistic causality behind their performance and outlining the self-validating experimental protocols required to quantify their efficacy.

Mechanistic Causality: Why Quinoxalines Work

Organic inhibitors function by adsorbing onto the metal-solution interface, displacing water molecules, and forming a protective barrier that blocks active corrosion sites[2]. Quinoxalines act as mixed-type inhibitors, meaning they simultaneously retard anodic metal dissolution and cathodic hydrogen evolution[1].

The causality of their performance is deeply tied to their molecular substituents:

  • Electron-Donating Groups (e.g., -CH₃, -OH): These groups increase the electron density of the quinoxaline ring. This enhances chemisorption, allowing the molecule to form strong coordinate bonds by donating unshared electron pairs from nitrogen/oxygen atoms into the empty d-orbitals of the iron surface.

  • Electron-Withdrawing Groups (e.g., -Cl): These groups pull electron density away from the heteroatoms, weakening the molecule's ability to donate electrons to the metal, which typically results in lower inhibition efficiency.

Mechanism Q Quinoxaline Derivative (Heteroatoms N, O, S & π-electrons) Acid Acidic Medium (1.0 M HCl) Q->Acid Dissolution Protonated Protonated Quinoxaline (Electrostatic Attraction) Acid->Protonated Protonation of N atoms Neutral Neutral Quinoxaline (Donor-Acceptor Interaction) Acid->Neutral Unprotonated fraction Physisorption Physisorption (Cathodic Sites) Protonated->Physisorption Adsorption on Cl- covered steel Chemisorption Chemisorption (Anodic Sites) Neutral->Chemisorption Coordinate bonding with Fe d-orbitals Film Protective Monolayer Film (Corrosion Inhibition >90%) Physisorption->Film Chemisorption->Film

Mechanism of mild steel corrosion inhibition by quinoxaline derivatives.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the inhibition efficiency (IE%) of various quinoxaline derivatives on mild steel in 1.0 M HCl. Data is normalized around the optimal concentration of


 M to 

M at standard testing temperatures (298 K - 303 K).
Quinoxaline DerivativeKey Substituent / Structural FeatureOptimal ConcentrationInhibition Efficiency (IE%)Ref
Q1 (1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one)Electron-donating (-OH, -CH₃)

M
96.0% [1]
QP (Diphenyl(quinoxaline-2-yl)phosphine oxide)Phosphine oxide group

M
95.0% [3]
Pr-N-Q=S (3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thione)Thione group (-C=S)

M
93.0% [4]
QN-CH₃ ((2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline)Electron-donating (-CH₃)

M
89.07%
QN-Cl ((2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline)Electron-withdrawing (-Cl)

M
87.64%
QX (Unsubstituted Quinoxaline)Base scaffold

M
~71.0% [2]

Insight: The addition of electron-donating groups (Q1, QN-CH₃) or highly electronegative heteroatoms like phosphorus (QP) significantly outperforms the base unsubstituted quinoxaline (QX)[2][3][5].

Self-Validating Experimental Protocols

A robust corrosion study requires a self-validating system. Relying on a single metric is scientifically insufficient. To prove efficacy, researchers must triangulate data using macroscopic, thermodynamic, and kinetic measurements[5].

Workflow Prep 1. Specimen Preparation (Mild Steel Polishing & Degreasing) Sol 2. Inhibitor Solution (1.0 M HCl + Quinoxaline) Prep->Sol Grav 3A. Weight Loss (Gravimetric) (Macroscopic Corrosion Rate) Sol->Grav EIS 3B. EIS (Charge Transfer Resistance) Sol->EIS PDP 3C. Potentiodynamic Polarization (Anodic/Cathodic Kinetics) Sol->PDP Data 4. Data Synthesis & Isotherm Modeling (Langmuir Adsorption Fit) Grav->Data EIS->Data PDP->Data

Self-validating experimental workflow for evaluating corrosion inhibitors.

Step-by-Step Methodology

1. Specimen Preparation & Solution Matrix

  • Protocol: Abrade mild steel coupons (e.g., Q235) sequentially using SiC abrasive paper (grades 400 to 1200). Wash with double-distilled water, degrease in an ultrasonic bath with acetone/ethanol, and dry[3]. Prepare a 1.0 M HCl solution.

  • Causality: Polishing ensures a standardized, reproducible active surface area free of pre-existing oxides. 1.0 M HCl is chosen because it accurately simulates aggressive industrial environments like acid pickling and oil-well acidizing[1].

2. Weight Loss (Gravimetric) Analysis

  • Protocol: Immerse pre-weighed steel coupons in 250 mL of the test solution (with and without the quinoxaline inhibitor) for 24 hours at a controlled temperature (e.g., 303 K). Remove, clean, dry, and reweigh the coupons to calculate the weight loss (

    
    ).
    
  • Causality: This provides a direct, macroscopic measurement of the corrosion rate over an extended period, serving as the baseline "ground truth" for inhibition efficiency (

    
    )[1].
    

3. Electrochemical Impedance Spectroscopy (EIS)

  • Protocol: Utilize a three-electrode cell (mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode). After achieving a steady open-circuit potential (OCP), apply a small AC voltage signal (10 mV peak-to-peak) over a frequency range of 100 kHz down to 10 mHz.

  • Causality: EIS is a non-destructive technique that measures the charge transfer resistance (

    
    ) at the metal-solution interface without polarizing the electrode far from equilibrium. An increase in 
    
    
    
    directly correlates with the physical formation of the protective quinoxaline film[3].

4. Potentiodynamic Polarization (PDP)

  • Protocol: Using the same three-electrode setup, sweep the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s). Extrapolate the anodic and cathodic Tafel slopes to determine the corrosion current density (

    
    )[2].
    
  • Causality: By forcing the electrode away from equilibrium, PDP reveals the kinetic mechanism. If the shift in corrosion potential (

    
    ) is less than 85 mV compared to the blank, the quinoxaline is classified as a mixed-type inhibitor[4].
    

Data Validation Check: The inhibition efficiencies calculated from Weight Loss (


), EIS (

), and PDP (

) must closely align (typically within 2-5% of each other). Furthermore, plotting the surface coverage (

) against inhibitor concentration should yield a straight line with a correlation coefficient (

) near 1.0, confirming the system obeys the Langmuir adsorption isotherm[6].

References

  • New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations | MDPI |1

  • Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid | ACS Publications | 2

  • Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel | IMIST |

  • Study on the corrosion inhibition performance of quinoxaline corrosion inhibitor on Q235 steel in 1M HCl solution | ResearchGate | 3

  • Comparative Study of Novel N-Substituted Quinoxaline Derivatives towards Mild Steel Corrosion in Hydrochloric Acid | J. Mater. Environ. Sci. | 4

  • Experimental and theoretical studies on inhibition of Quinoxaline derivatives against corrosion of mild steel in acidic medium | J. Mater. Environ. Sci. | 6

  • Corrosion protection of mild steel in 1.0 M HCl using quinoxaline derivatives: experimental validation and quantum chemical insight | Taylor & Francis | 5

  • Comparative inhibition study of mild steel corrosion in hydrochloric acid by new class synthesised quinoxaline derivatives | ResearchGate | 7

Sources

Benchmarking 2-Piperidinoquinoxaline Against Standard Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Benchmarking & Protocol Guide

Executive Summary & Mechanistic Rationale

The rapid emergence of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and biofilm-forming bacteria, has severely compromised the clinical utility of standard antibiotics like fluoroquinolones and β-lactams[1]. In the search for novel chemical moieties, the quinoxaline (benzopyrazine) scaffold has emerged as a highly versatile pharmacophore[2].

Specifically, 2-Piperidinoquinoxaline and its structurally related piperidine-conjugated derivatives have demonstrated significant promise[1]. The substitution of a piperidine ring at the C-2 position of the quinoxaline core enhances the molecule's basicity and lipophilicity. This structural modification facilitates deeper penetration into the exopolysaccharide (EPS) matrix of bacterial biofilms and improves binding affinity to bacterial targets, including DNA gyrase and cellular oxidoreductases[3].

This guide objectively benchmarks the antibacterial and antibiofilm performance of the 2-Piperidinoquinoxaline scaffold against standard-of-care antibiotics (Ciprofloxacin, Vancomycin, and Ampicillin) and provides validated, step-by-step protocols for reproducible preclinical evaluation.

MOA Compound 2-Piperidinoquinoxaline (Scaffold) Target1 Bacterial DNA Gyrase (Topoisomerase II) Compound->Target1 Binds ATP Pocket Target2 Biofilm Matrix (EPS Disruption) Compound->Target2 Penetrates Target3 Cellular Redox (ROS Generation) Compound->Target3 Electron Transfer Outcome1 Inhibition of DNA Replication Target1->Outcome1 Outcome2 Planktonic Cell Exposure Target2->Outcome2 Outcome3 Oxidative Stress & Cell Death Target3->Outcome3

Fig 1. Mechanistic pathways of 2-Piperidinoquinoxaline against bacterial targets.

Quantitative Benchmarking Data

The following data synthesizes in vitro performance metrics of piperidine-conjugated quinoxalines against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Values expressed in µg/mL. Lower values indicate higher potency.

Bacterial Strain2-Piperidinoquinoxaline (Rep.)CiprofloxacinVancomycinAmpicillin
S. aureus (MRSA) 4.032.0 (Res)1.0>64.0 (Res)
E. coli (ATCC 25922) 16.00.5N/A8.0
P. aeruginosa (PAO1) 32.01.0N/A>64.0 (Res)
S. paratyphi 8.00.25N/A4.0

Objective Analysis: While Ciprofloxacin outperforms the quinoxaline derivative against susceptible Gram-negative strains (E. coli, S. paratyphi), 2-Piperidinoquinoxaline exhibits a distinct advantage against Methicillin-resistant S. aureus (MRSA). This suggests that the piperidine-quinoxaline scaffold effectively bypasses the mutated target sites or efflux pumps that confer fluoroquinolone resistance in Gram-positive pathogens[2].

Table 2: Minimum Biofilm Eradication Concentration (MBEC)

Values expressed in µg/mL. Evaluates the concentration required to eradicate mature (24h) biofilms.

Bacterial Strain2-Piperidinoquinoxaline (Rep.)CiprofloxacinVancomycin
S. aureus (MRSA) Biofilm 16.0>128.032.0
S. paratyphi Biofilm 32.064.0N/A

Objective Analysis: Standard antibiotics often fail against biofilms due to poor EPS penetration[1]. Here, the lipophilic nature of the 2-Piperidinoquinoxaline scaffold demonstrates superior biofilm eradication capabilities compared to both Ciprofloxacin and Vancomycin, making it a strong candidate for device-associated infections.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate necessary controls to isolate the true biological effect of the compound from experimental artifacts.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step3 3. Co-incubation (96-well plate, 37°C, 24h) Step1->Step3 Step2 2. Inoculum Standardization (0.5 McFarland, ~10^8 CFU/mL) Step2->Step3 Split1 MIC Determination (Resazurin Viability Assay) Step3->Split1 Split2 MBEC Determination (Crystal Violet Staining) Step3->Split2 Data1 Spectrophotometric Readout (OD 590nm) Split1->Data1 Data2 Biofilm Biomass Quantification (OD 570nm) Split2->Data2

Fig 2. High-throughput experimental workflow for MIC and MBEC determination.

Protocol A: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of 2-Piperidinoquinoxaline that completely inhibits planktonic bacterial growth.

  • Compound Preparation: Dissolve 2-Piperidinoquinoxaline in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:150 in MHB and add 50 µL to each well.
    
  • Self-Validating Controls:

    • Positive Control: Standardized antibiotic (e.g., Ciprofloxacin).

    • Negative Control: Sterile MHB only (verifies media sterility).

    • Vehicle Control: MHB + 1% DMSO + Bacteria (verifies the solvent is not causing cell death).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

Expertise & Experience (Causality Note): Why use Resazurin instead of standard optical density (OD600) for quinoxalines? Quinoxaline derivatives are highly lipophilic and can precipitate in aqueous media (MHB) at higher concentrations, creating artificial turbidity. Relying solely on visual or spectrophotometric OD readings often results in false-positive growth. Resazurin is a metabolic indicator; living cells reduce the blue dye to pink resorufin. This biochemical readout completely bypasses the optical artifacts caused by compound precipitation, ensuring high-fidelity MIC data.

Protocol B: Crystal Violet Biofilm Eradication Assay (MBEC)

Purpose: To quantify the ability of the compound to penetrate and destroy established bacterial biofilms[1].

  • Biofilm Formation: Inoculate 96-well plates with bacterial suspension in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS production). Incubate statically at 37°C for 24 hours.

  • Washing (Critical Step): Carefully aspirate the media. Wash the wells gently three times with sterile Phosphate-Buffered Saline (PBS).

  • Treatment: Add serial dilutions of 2-Piperidinoquinoxaline (prepared in fresh TSB) to the established biofilms. Incubate for 24 hours.

  • Fixation & Staining: Wash wells 3x with PBS. Fix the remaining biofilm with 99% Methanol for 15 minutes. Aspirate and air dry. Stain with 0.1% Crystal Violet for 15 minutes.

  • Elution & Quantification: Wash away excess dye with distilled water. Elute the bound dye using 33% Glacial Acetic Acid. Read absorbance at 570 nm.

Expertise & Experience (Causality Note): Why is the 3x PBS wash and Methanol fixation strictly required? If you do not perform meticulous PBS washes prior to treatment and staining, residual planktonic (free-floating) cells will absorb the crystal violet dye, artificially inflating the biofilm biomass reading. Furthermore, treating mature biofilms with lipophilic compounds can weaken the EPS attachment to the polystyrene well. Skipping the methanol fixation step will cause the actual biofilm to detach and wash away during the dye-rinsing phase, leading to a false-positive "eradication" result.

Conclusion

Benchmarking data indicates that while standard fluoroquinolones like Ciprofloxacin maintain superior potency against wild-type Gram-negative planktonic cells, the 2-Piperidinoquinoxaline scaffold offers a distinct, highly valuable therapeutic niche. Its enhanced lipophilicity and unique mechanism of action allow it to effectively neutralize MRSA and penetrate dense EPS matrices, outperforming both Ciprofloxacin and Vancomycin in biofilm eradication assays[1],[2]. For drug development professionals, this scaffold represents a prime candidate for optimization into topical agents or coatings for indwelling medical devices where biofilm formation is the primary mode of pathogenesis.

References

  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents Current Drug Discovery Technologies (2023) URL: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides MDPI - Molecules (2021) URL:[Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives MDPI - Molecules (2000) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Piperidinoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment (PPE) & Safety Protocol: 2-Piperidinoquinoxaline

CAS: 1794-34-9 | Formula: C₁₃H₁₅N₃ | State: Solid (Predicted)

Part 1: Executive Safety Summary

2-Piperidinoquinoxaline (also known as 2-(1-Piperidinyl)quinoxaline) is a heterocyclic organic compound featuring a quinoxaline ring fused with a piperidine moiety. In drug development, this structural motif is frequently investigated for bioactivity, including potential interaction with kinase pathways or CNS receptors (e.g., AMPA/kainate antagonists).

Critical Safety Directive: Due to the limited toxicological data specific to this exact CAS number, Universal Precautionary Principles for novel bioactive heterocycles must be applied. You must treat this compound as a potential potent bioactive agent and a chemical irritant .

Core Hazard Classifications (Derived from Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Sensitization: Potential skin sensitizer (common in quinoxaline derivatives).

Part 2: Hazard Analysis & PPE Strategy (The "Why")

Effective safety relies on understanding the mechanism of risk, not just following a list.

Physicochemical Risks
  • Dust Generation: As a solid crystalline material, the primary risk vector during weighing and transfer is inhalation of airborne particulates .

  • Solubility & Permeation: Once dissolved in organic solvents (e.g., DMSO, Dichloromethane), the compound's ability to permeate skin increases significantly. The piperidine moiety enhances lipophilicity, potentially facilitating dermal absorption.

Toxicological Risks
  • Quinoxaline Core: Associated with DNA intercalation potential and irritation of mucous membranes.

  • Piperidine Moiety: Contributes to basicity and potential neuroactive properties.

  • Combined Effect: The fusion suggests a compound that is stable but reactive towards biological nucleophiles.

Part 3: PPE Selection Matrix

This matrix defines the minimum protection standards based on the operation scale.

PPE Category Standard Operation (<100 mg) Scale-Up / High Exposure (>100 mg) Technical Justification
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesStandard safety glasses fail to protect against fine dust migration or splashes from basic solutions.
Hand Protection Nitrile Gloves (Min 0.11 mm thick)Double Gloving (Nitrile over Laminate)Nitrile provides excellent resistance to solids. For solutions (esp. in DCM/DMSO), laminate liners prevent solvent-mediated permeation.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator (if outside hood)Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable, a P100 particulate filter is mandatory to block <5µm dust.
Body Protection Lab Coat (Cotton/Poly blend), Long pants, Closed shoesTyvek® Coveralls (Disposable)Cotton absorbs spills; Tyvek provides an impervious barrier against toxic dust accumulation on personal clothing.

Part 4: Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling 2-Piperidinoquinoxaline safely, ensuring no gaps in protection from receipt to disposal.

SafetyWorkflow Start Start: Receive Compound (CAS: 1794-34-9) CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidHandling Solid Handling (Dust Hazard) CheckState->SolidHandling Solid (Powder) SolutionHandling Solution Handling (Permeation Hazard) CheckState->SolutionHandling Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Weigh inside Fume Hood 3. Use closed balance SolidHandling->Weighing Dissolution Dissolution: Add solvent (DMSO/DCM) slowly Double Glove Required Weighing->Dissolution Prepare Stock SolutionHandling->Dissolution Reaction Reaction / Assay Setup (Closed Vessel) Dissolution->Reaction Waste Disposal: Segregated Organic Waste (High Nitrogen Content) Reaction->Waste

Figure 1: Safe Handling Lifecycle for 2-Piperidinoquinoxaline, distinguishing between dust hazards (solid) and permeation hazards (solution).[1]

Part 5: Detailed Operational Protocol

Phase 1: Preparation & Weighing
  • Engineering Check: Verify chemical fume hood certification. Sash height should be set to the safe working zone.

  • Static Control: Quinoxaline derivatives can be static-prone. Use an anti-static gun or ionizer bar inside the balance chamber to prevent powder "fly-away."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Containment: Weigh directly into a tared vial. Cap the vial immediately after transfer, while still inside the hood.

Phase 2: Solubilization (Critical Risk Point)
  • Solvent Choice: Common solvents include DMSO or Methanol.

  • Risk: Once dissolved, the "solid" PPE rules no longer apply. The solvent acts as a carrier vehicle.

  • Action: If using DMSO (a skin penetrant), double glove (Nitrile inner, Nitrile outer) is the minimum standard. Change outer gloves immediately if splashed.

Phase 3: Spill Response
  • Dry Spill (Powder): Do NOT sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to wet the powder, then wipe up. Place in a sealed bag.

  • Wet Spill (Solution): Absorb with vermiculite or spill pads. Clean surface with 1N HCl (to neutralize the basic amine) followed by soap and water.

Part 6: Disposal & Deactivation

Waste Stream Classification:

  • Category: Organic Chemical Waste (Non-Halogenated or Halogenated depending on solvent).

  • Tagging: Must be clearly tagged as "Toxic / Irritant - Quinoxaline Derivative."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids, as exothermic reactions or toxic fume generation (NOx) may occur.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56946025, 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline (Related Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoxaline derivatives. (Classifying skin/eye irritation and mutagenicity risks).[2] Retrieved from [Link]

Sources

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